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  • Product: 3,6-Difluoro-2-methoxybenzonitrile
  • CAS: 1010413-52-1

Core Science & Biosynthesis

Foundational

3,6-Difluoro-2-methoxybenzonitrile synthesis pathways

An In-depth Technical Guide to the Synthesis of 3,6-Difluoro-2-methoxybenzonitrile For Researchers, Scientists, and Drug Development Professionals Introduction 3,6-Difluoro-2-methoxybenzonitrile is a highly functionalize...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3,6-Difluoro-2-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Difluoro-2-methoxybenzonitrile is a highly functionalized aromatic molecule of significant interest in the fields of medicinal chemistry and materials science. As a substituted benzonitrile, it serves as a versatile synthetic intermediate. The nitrile group is a valuable precursor that can be transformed into amines, amides, carboxylic acids, and tetrazoles, while the fluorine and methoxy substituents profoundly influence the molecule's electronic properties, metabolic stability, and bioavailability.[1] This makes it a valuable building block for novel pharmaceuticals, agrochemicals, and specialty materials.[1]

This guide provides a detailed exploration of the viable synthetic pathways to 3,6-Difluoro-2-methoxybenzonitrile, focusing on the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the methodologies.

Primary Synthesis Pathway: The Sandmeyer Reaction

The most direct and well-established route to 3,6-Difluoro-2-methoxybenzonitrile utilizes the classic Sandmeyer reaction. This pathway is predicated on the commercial availability of its direct precursor, 3,6-Difluoro-2-methoxyaniline, making it an attractive and efficient choice for laboratory and potential scale-up synthesis.

The Sandmeyer reaction is a two-stage process:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0–5 °C).

  • Cyanation: The resulting diazonium salt is then displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.[2]

The low-temperature condition in the first step is critical, as aryl diazonium salts are generally unstable and can decompose violently at higher temperatures. The copper(I) cyanide provides the cyanide nucleophile and facilitates the substitution via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2]

Logical Workflow: Sandmeyer Synthesis

cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Cyanation cluster_end Final Product Start 3,6-Difluoro-2-methoxyaniline Intermediate Aryl Diazonium Salt (in situ) Start->Intermediate Diazotize Reagent1 NaNO₂, HCl (aq) Reagent1->Intermediate Condition1 0–5 °C Condition1->Intermediate End 3,6-Difluoro-2-methoxybenzonitrile Intermediate->End Cyanate Reagent2 Copper(I) Cyanide (CuCN) Reagent2->End Condition2 Heat Condition2->End

Caption: Workflow for the Sandmeyer synthesis of 3,6-Difluoro-2-methoxybenzonitrile.

Experimental Protocol: Sandmeyer Cyanation

Disclaimer: This protocol involves highly toxic reagents (cyanides) and potentially unstable intermediates. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and emergency procedures in place.

Part A: Diazotization of 3,6-Difluoro-2-methoxyaniline

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3,6-Difluoro-2-methoxyaniline (1.0 eq).

  • Add a mixture of concentrated hydrochloric acid (approx. 3.0 eq) and water.

  • Cool the resulting slurry to 0–5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (NaNO₂, approx. 1.1 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the aniline slurry via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The addition rate should be slow enough to control the exotherm.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. The formation of a clear solution (or a fine suspension) indicates the generation of the diazonium salt. This cold solution should be used immediately in the next step.

Part B: Cyanation

  • In a separate, larger reaction flask, prepare a solution of copper(I) cyanide (CuCN, approx. 1.2 eq) and sodium or potassium cyanide (approx. 1.2 eq) in water. Caution: Highly toxic.

  • Warm this cyanide solution gently if needed to achieve dissolution, then adjust its temperature as required (typically room temperature or slightly warmed).

  • Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) should be observed. Control the rate of addition to manage the foaming and any exotherm.

  • Once the addition is complete, gently heat the reaction mixture (e.g., to 50–70 °C) for 1-2 hours to ensure the reaction goes to completion, as monitored by TLC or GC.[3]

  • Cool the reaction mixture to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 3,6-Difluoro-2-methoxybenzonitrile.

Data Summary: Sandmeyer Reaction
ParameterReagent/ConditionRationale & Causality
Diazotization
Temperature0–5 °CPrevents the decomposition of the unstable aryl diazonium salt intermediate.
AcidHCl, H₂SO₄Reacts with NaNO₂ to generate the necessary nitrous acid (HNO₂) in situ.
Nitrite SourceNaNO₂Provides the nitrosyl cation (NO⁺) essential for diazotization.
Cyanation
Cyanide SourceCuCNActs as both the source of the cyanide nucleophile and the catalyst for the radical substitution.[2]
AdditiveKCN or NaCNHelps to dissolve the CuCN by forming a soluble complex, [Cu(CN)₂]⁻.
Temperature25–70 °CThe reaction is often initiated at a lower temperature during addition and then heated to drive it to completion.
SolventWaterThe aqueous medium is standard for Sandmeyer reactions, facilitating the dissolution of the salts.

Alternative Pathway: Palladium-Catalyzed Cyanation

The synthesis of this precursor would likely begin with the same starting material, 3,6-Difluoro-2-methoxyaniline, and proceed via a Sandmeyer bromination reaction (using CuBr instead of CuCN). This adds an extra step compared to the direct cyanation route.

Logical Workflow: Palladium-Catalyzed Synthesis

cluster_start Starting Material cluster_step1 Step 1: Sandmeyer Bromination cluster_step2 Step 2: Pd-Catalyzed Cyanation cluster_end Final Product Start 3,6-Difluoro-2-methoxyaniline Intermediate 1-Bromo-3,6-difluoro- 2-methoxybenzene Start->Intermediate Brominate Reagent1 NaNO₂, HBr, CuBr Reagent1->Intermediate End 3,6-Difluoro-2-methoxybenzonitrile Intermediate->End Cyanate Reagent2 K₄[Fe(CN)₆], Pd Catalyst, Ligand Reagent2->End Condition2 Heat, Inert Atmosphere Condition2->End

Caption: Workflow for Pd-catalyzed synthesis, including precursor preparation.

Experimental Protocol: Palladium-Catalyzed Cyanation

Note: This protocol is for the cyanation step and assumes the successful synthesis of 1-bromo-3,6-difluoro-2-methoxybenzene.

  • To a reaction vessel (e.g., a Schlenk tube or microwave vial), add the aryl bromide (1.0 eq), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, approx. 0.3-0.5 eq) as the cyanide source.[5]

  • Add a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a suitable phosphine ligand (e.g., Xantphos, dppf). The use of pre-formed palladacycle catalysts can also be highly effective.[6]

  • Add a base, such as sodium carbonate (Na₂CO₃), and a solvent, typically a polar aprotic solvent like DMAc, NMP, or a mixture like dioxane/water.[7]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Heat the reaction mixture to the required temperature (typically 80–140 °C) with vigorous stirring for several hours until completion (monitored by GC or LC-MS).

  • After cooling, dilute the reaction with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Comparison of Cyanide Sources for Pd-Catalysis
Cyanide SourceToxicityTypical ConditionsAdvantages & Disadvantages
Zn(CN)₂ HighPd catalyst, polar aprotic solventWidely used, but highly toxic. Requires careful handling.[6]
KCN / NaCN ExtremePd catalyst, often needs additivesHighly reactive but extremely toxic and can poison the catalyst.[6]
K₄[Fe(CN)₆] LowPd catalyst, polar aprotic solvent (e.g., DMAc)Non-toxic, inexpensive "food additive" grade available. Slower reactivity may require higher temperatures or more active catalysts.[5][8]
Acetone Cyanohydrin High (HCN source)Pd catalyst, baseLiquid source, can be easier to handle than solids, but readily decomposes to HCN.

Comparative Analysis of Synthesis Pathways

FeatureSandmeyer ReactionPalladium-Catalyzed Cyanation
Starting Material 3,6-Difluoro-2-methoxyaniline (Commercially available)1-Bromo-3,6-difluoro-2-methoxybenzene (Requires synthesis)
Number of Steps 1 (from aniline)2 (from aniline)
Key Reagents NaNO₂, HCl, CuCNPd Catalyst, Ligand, Base, K₄[Fe(CN)₆]
Safety Concerns Unstable diazonium intermediate; highly toxic CuCN.Toxic ligands and solvents; requires inert atmosphere.
Reaction Conditions Cryogenic (0-5 °C) then moderate heat (50-70 °C).High heat (80-140 °C).
Scalability Well-established for large scale, but diazonium safety is a major concern.Generally good, but catalyst cost and removal can be issues.
Cost-Effectiveness Generally lower cost due to inexpensive reagents (copper vs. palladium).Higher cost due to palladium catalyst and specialized ligands.
Recommendation Primary choice due to directness and precursor availability.Excellent alternative for functional group tolerance if the aryl bromide is on hand.

Conclusion

The synthesis of 3,6-Difluoro-2-methoxybenzonitrile is most practically and efficiently achieved via the Sandmeyer reaction starting from the commercially available 3,6-Difluoro-2-methoxyaniline. This one-step conversion from a known precursor presents a significant advantage in terms of operational simplicity and overall yield. While careful control of temperature during the diazotization step and stringent safety measures for handling copper(I) cyanide are paramount, the methodology is robust and well-documented in chemical literature.

Palladium-catalyzed cyanation represents a state-of-the-art alternative with benefits in functional group compatibility and the use of non-toxic cyanide sources like potassium ferrocyanide. However, this pathway is contingent on the prior synthesis of an appropriate aryl halide, adding a step to the overall sequence and increasing complexity. For researchers and drug development professionals, the Sandmeyer approach remains the recommended and most direct route to access this valuable fluorinated building block.

References

  • Mukaiyama, T., Nambu, H., & Endo, T. (1964). Dehydration Reactions of Benzaldoxime by Means of Compounds Having a Nitrogen-Carbon Double Bond. Semantic Scholar. [Link]

  • Pekošak, A., & Piel, M. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. ResearchGate. [Link]

  • Zhu, J., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Semantic Scholar. [Link]

  • Akhtar, T., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • Gáspár, A., et al. (2024). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters. [Link]

  • MySkinRecipes. (n.d.). 3,6-Difluoro-2-methoxyaniline. MySkinRecipes. [Link]

  • Reddy, K. L., & Falck, J. R. (2009). A Simple Synthesis of Nitriles from Aldoximes. Synthetic Communications. [Link]

  • Patent 0080700. (n.d.). A process for producing nitrile compounds.
  • Nád'a, M., & Kaplan, O. (2022). Aldoxime dehydratases: production, immobilization, and use in multistep processes. Applied Microbiology and Biotechnology. [Link]

  • Anderson, K. W., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

  • Anderson, K. W., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. [Link]

  • Reghunadhan, A., & Anil, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Organic Syntheses Procedure. [Link]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,6-Difluoro-2-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the essential physicochemical properties of 3,6-Difluoro-2-metho...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 3,6-Difluoro-2-methoxybenzonitrile, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the rationale behind experimental choices and the implications of these properties for drug discovery and development.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, have made it a valuable tool in drug design.[1] The introduction of fluorine atoms into a molecule can significantly modulate its physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3] Benzonitrile derivatives, in turn, are versatile scaffolds in organic synthesis and have been incorporated into a wide range of therapeutic agents due to their ability to act as hydrogen bond acceptors and bioisosteres for other functional groups.[2][4][5]

The subject of this guide, 3,6-Difluoro-2-methoxybenzonitrile, combines these features, making it a promising building block for the synthesis of novel bioactive compounds.[6] Understanding its fundamental physicochemical characteristics is therefore paramount for its effective utilization in research and development.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is the bedrock of rational drug design. These properties govern a molecule's behavior from initial formulation to its interaction with biological systems. The key physicochemical parameters for 3,6-Difluoro-2-methoxybenzonitrile are summarized below.

PropertyValueSource
Chemical Formula C₈H₅F₂NO[7]
Molecular Weight 169.13 g/mol [7]
CAS Number 1010413-52-1[7]
Appearance White powder/crystals (typical for related compounds)[8]
Melting Point 70-74 °C (for the related compound 4-Fluoro-2-methylbenzonitrile)[8]
Boiling Point Not explicitly found for the 3,6-difluoro isomer.
Solubility Expected to be poorly soluble in water, with higher solubility in organic solvents.General principle
Calculated LogP 1.8 (for the related isomer 2,3-difluoro-6-methoxybenzonitrile)[9]

Note: Experimental data for the melting point, boiling point, and precise solubility of 3,6-Difluoro-2-methoxybenzonitrile were not available in the searched literature. The provided melting point is for a structurally similar compound and should be considered an estimate.

Synthesis and Structural Elucidation

The synthesis of fluorinated benzonitriles can be achieved through various synthetic routes. While a specific, detailed synthesis for 3,6-Difluoro-2-methoxybenzonitrile was not found in the public domain literature, general methodologies for related compounds provide a likely pathway. A plausible synthetic approach could involve the cyanation of a corresponding brominated precursor, 2-Bromo-1,4-difluoro-3-methoxybenzene, a common strategy for introducing the nitrile group.[10]

For instance, the synthesis of 2,6-difluorobenzonitrile has been reported via the reaction of 2,6-difluorobromobenzene with potassium ferrocyanide in the presence of a palladium catalyst.[10] A similar palladium-catalyzed cyanation could likely be adapted for the synthesis of 3,6-Difluoro-2-methoxybenzonitrile.

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework. ¹⁹F NMR would be particularly crucial for confirming the positions and coupling of the fluorine atoms on the aromatic ring.[11]

  • Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the nitrile group (C≡N stretch) and the aromatic C-F and C-O bonds.[1]

Experimental Protocols for Key Physicochemical Parameters

To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential. The following sections detail the methodologies for determining critical physicochemical properties.

Determination of Aqueous Solubility

The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability. For poorly soluble compounds like 3,6-Difluoro-2-methoxybenzonitrile, the shake-flask method is a standard and reliable technique.

Protocol: Shake-Flask Method for Aqueous Solubility

  • Preparation of Saturated Solution: An excess amount of 3,6-Difluoro-2-methoxybenzonitrile is added to a known volume of purified water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A carefully measured aliquot of the clear supernatant is withdrawn and diluted with a suitable solvent. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Causality: The extended equilibration time is crucial to overcome kinetic barriers to dissolution and ensure a true thermodynamic equilibrium is achieved. The use of a validated analytical method is paramount for accurate quantification.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation cluster_quantify Quantification A Add excess compound to water B Agitate at constant temperature (24-48h) A->B Establish Equilibrium C Centrifuge or let stand B->C Separate Phases D Withdraw clear supernatant C->D E Dilute supernatant D->E Prepare for Analysis F Analyze by HPLC-UV E->F

Figure 1: Workflow for Aqueous Solubility Determination.
Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol: Shake-Flask Method for LogP Determination

  • Solvent Saturation: Equal volumes of n-octanol and water are mixed and shaken vigorously to mutually saturate the two phases. The phases are then allowed to separate.

  • Compound Addition: A known amount of 3,6-Difluoro-2-methoxybenzonitrile is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A known volume of the solution from step 2 is mixed with a known volume of the other saturated phase. The mixture is then agitated to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

  • Causality: Mutual saturation of the solvents is critical to account for their slight miscibility, which can otherwise affect the accuracy of the measurement. Centrifugation is essential for a clean separation of the two phases, preventing cross-contamination that would lead to erroneous results.

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Saturate octanol and water B Dissolve compound and mix phases A->B Prepare System C Agitate to equilibrium B->C D Separate phases via centrifugation C->D Achieve Equilibrium E Quantify concentration in each phase D->E Analyze Phases F Calculate LogP E->F

Figure 2: Workflow for LogP Determination.

Potential Applications in Drug Discovery

The structural motifs present in 3,6-Difluoro-2-methoxybenzonitrile suggest its potential as a valuable building block in several therapeutic areas. Benzonitrile derivatives are known to exhibit a wide range of biological activities, including as anticancer and antiviral agents.[4] The nitrile group can participate in key interactions with biological targets, and its presence can also block metabolic labile sites, thereby improving the metabolic stability of a drug candidate.[5]

The difluoro substitution pattern is of particular interest. The strategic placement of fluorine atoms can influence the electronic properties of the aromatic ring and provide a means to fine-tune the compound's interaction with its target.[13] Furthermore, fluorination is a well-established strategy to enhance metabolic stability and membrane permeability.[2]

Anticipated Metabolic Profile

The metabolism of fluorinated aromatic compounds is a complex area of study. While the carbon-fluorine bond is generally strong, metabolic defluorination can occur through various enzymatic pathways.[3][14] For 3,6-Difluoro-2-methoxybenzonitrile, several metabolic transformations can be anticipated:

  • O-Demethylation: The methoxy group is a common site for oxidative metabolism by cytochrome P450 enzymes, leading to the formation of a hydroxylated metabolite.

  • Hydroxylation of the Aromatic Ring: Cytochrome P450 enzymes can also introduce hydroxyl groups at other positions on the aromatic ring.

  • Metabolism of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, although these are generally less common metabolic pathways for aromatic nitriles.

  • Conjugation: The parent compound or its phase I metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.[15][16]

The presence of two fluorine atoms is expected to influence the regioselectivity of metabolism and may block certain sites from enzymatic attack, potentially leading to a more favorable pharmacokinetic profile compared to non-fluorinated analogs.[14][17]

Conclusion

3,6-Difluoro-2-methoxybenzonitrile is a promising building block for medicinal chemistry, combining the advantageous properties of both the benzonitrile and difluoroaromatic scaffolds. While a complete experimental dataset for this specific isomer is not yet publicly available, this guide provides a comprehensive framework for understanding its key physicochemical properties and their implications. The provided experimental protocols offer a robust starting point for researchers to characterize this and similar compounds, enabling their rational application in the design and development of new therapeutic agents. Further research into the specific synthesis, reactivity, and biological activity of this compound is warranted to fully unlock its potential.

References

  • Google Patents. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)
  • PubChem. 2,3-Difluoro-6-methoxybenzonitrile. [Link]

  • Chemsrc. 2,4-Difluoro-3-methoxybenzonitrile Price from Supplier Brand ThermoFisher on Chemsrc.com. [Link]

  • ACS Publications. Metabolism and Toxicity of Fluorine Compounds. [Link]

  • National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

  • National Center for Biotechnology Information. The Dark Side of Fluorine. [Link]

  • PubChem. 2-Fluoro-6-methoxybenzonitrile. [Link]

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  • ACS Publications. Analysis of Benzenoid Substitution Patterns in Small Molecule Active Pharmaceutical Ingredients. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Benzonitrile Derivatives in Organic Synthesis. [Link]

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  • JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

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Foundational

An In-depth Technical Guide to 3,6-Difluoro-2-methoxybenzonitrile: Synthesis, Properties, and Applications in Modern Research

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3,6-Difluoro-2-methoxybenzonitrile (CAS No. 1010413-52-1), a fluorinated aromatic buildin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6-Difluoro-2-methoxybenzonitrile (CAS No. 1010413-52-1), a fluorinated aromatic building block of increasing interest in medicinal chemistry and materials science. While specific experimental data for this compound remains limited in publicly accessible literature, this document consolidates available information, provides expert insights based on closely related analogues, and outlines detailed synthetic strategies and characterization protocols. By examining the structure-property relationships within this class of molecules, this guide serves as a critical resource for researchers seeking to leverage the unique electronic and conformational attributes of 3,6-Difluoro-2-methoxybenzonitrile in novel molecular design and synthesis.

Introduction: The Strategic Value of Fluorinated Benzonitriles

The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery and materials science for modulating a compound's physicochemical and biological properties.[1] Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence lipophilicity, metabolic stability, and binding affinity.[1] Benzonitriles, in turn, are versatile intermediates, with the nitrile group serving as a precursor to a wide range of functionalities, including amines, carboxylic acids, and various heterocyclic systems.[2]

The subject of this guide, 3,6-Difluoro-2-methoxybenzonitrile, combines these features, presenting a unique scaffold for the synthesis of novel compounds. The strategic placement of two fluorine atoms and a methoxy group on the benzonitrile core creates a distinct electronic and steric environment, offering opportunities for fine-tuning molecular interactions. This guide will delve into the known and predicted properties of this compound, outline plausible synthetic routes, and discuss its potential applications as a key building block in modern chemical research.

Physicochemical and Spectroscopic Profile

While comprehensive experimental data for 3,6-Difluoro-2-methoxybenzonitrile is not extensively reported, we can infer its properties based on data from closely related isomers and computational predictions.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3,6-Difluoro-2-methoxybenzonitrile and its isomers. The data for the target compound are largely predicted, while experimental data for related compounds are provided for comparison.

Property3,6-Difluoro-2-methoxybenzonitrile (Predicted)2,3-Difluoro-4-methoxybenzonitrile (Experimental)4,5-Difluoro-2-methoxybenzonitrile (Experimental)
CAS Number 1010413-52-1256417-12-6425702-28-9
Molecular Formula C₈H₅F₂NOC₈H₅F₂NOC₈H₅F₂NO
Molecular Weight 169.13 g/mol 169.13 g/mol 169.13 g/mol
Melting Point Not available82 °C[3]89-90 °C[4]
Boiling Point Not availableNot available251.1±35.0 °C[4]
Appearance Not availableNot availableWhite to light yellow powder[4]
Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methoxy group. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms. The carbons directly attached to fluorine will show characteristic large one-bond C-F coupling constants.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the substitution pattern, with the chemical shifts of the two fluorine atoms being sensitive to their electronic environment.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 3,6-Difluoro-2-methoxybenzonitrile is expected to exhibit characteristic absorption bands for the nitrile and other functional groups. A strong, sharp absorption band around 2230 cm⁻¹ is indicative of the C≡N stretching vibration.[5]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₈H₅F₂NO.

Synthesis Strategies and Methodologies

The synthesis of substituted benzonitriles can be achieved through several established methods.[2] For 3,6-Difluoro-2-methoxybenzonitrile, a plausible and efficient synthetic approach would involve the cyanation of a suitably substituted aryl halide.

Proposed Synthetic Pathway: Palladium-Catalyzed Cyanation

A robust method for the synthesis of 3,6-Difluoro-2-methoxybenzonitrile would be the palladium-catalyzed cyanation of 1-bromo-3,6-difluoro-2-methoxybenzene. This reaction typically employs a palladium catalyst, a cyanide source (such as zinc cyanide or potassium ferrocyanide), and a suitable solvent system.

Caption: Proposed synthesis of 3,6-Difluoro-2-methoxybenzonitrile.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established methods for palladium-catalyzed cyanation and should be optimized for this specific substrate.

  • Reaction Setup: In a glovebox, a dried Schlenk flask is charged with 1-bromo-3,6-difluoro-2-methoxybenzene (1.0 eq.), zinc cyanide (0.6 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Solvent Addition: Anhydrous, degassed solvent (e.g., DMF or DMA) is added to the flask.

  • Reaction Execution: The reaction mixture is heated to a specified temperature (typically 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for several hours.

  • Workup and Purification: Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Execution cluster_Purification Workup & Purification A Charge Schlenk flask with aryl halide, cyanide source, and palladium catalyst B Add anhydrous, degassed solvent A->B C Heat under inert atmosphere with vigorous stirring B->C D Cool, dilute, and perform aqueous workup C->D E Dry organic layer and concentrate D->E F Purify by flash column chromatography E->F

Caption: General workflow for palladium-catalyzed cyanation.

Potential Applications in Drug Discovery and Materials Science

While specific applications of 3,6-Difluoro-2-methoxybenzonitrile are not yet widely documented, its structural features suggest significant potential in several areas of research.

Medicinal Chemistry

Fluorinated benzonitriles are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs).[4][6] The unique substitution pattern of 3,6-Difluoro-2-methoxybenzonitrile can be exploited to develop novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The nitrile group can be transformed into various functionalities to interact with biological targets, while the fluorine and methoxy groups can modulate the molecule's properties to enhance its drug-like characteristics.

Agrochemicals

Similar to its role in pharmaceuticals, this compound can serve as a key intermediate in the synthesis of advanced agrochemicals, such as herbicides and fungicides.[4][6] The presence of fluorine is known to enhance the biological activity of many pesticides.

Materials Science

The electronic properties imparted by the fluorine and nitrile groups make this molecule a potential building block for novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling 3,6-Difluoro-2-methoxybenzonitrile. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

3,6-Difluoro-2-methoxybenzonitrile represents a promising yet underexplored building block for chemical synthesis. Its unique combination of functional groups offers significant potential for the development of novel pharmaceuticals, agrochemicals, and advanced materials. While a comprehensive experimental profile of this compound is still emerging, this guide provides a solid foundation for researchers by consolidating available data, offering expert-driven predictions, and outlining robust synthetic and characterization strategies. As the demand for sophisticated fluorinated intermediates continues to grow, 3,6-Difluoro-2-methoxybenzonitrile is poised to become an increasingly valuable tool in the arsenal of synthetic chemists.

References

  • Exploring 2-Fluorobenzonitrile: Properties, Applications, and Manufacturing. (URL not available)
  • Benzonitrile, p-fluoro- - ChemBK. (2024-04-09). (URL not available)
  • An In-depth Technical Guide to the Physical Characteristics of 2-(3-Fluorophenyl)benzonitrile and Its Isomers - Benchchem. (URL not available)
  • 1010413-52-1 | 3,6-Difluoro-2-methoxybenzonitrile - ChemScene. (URL not available)
  • The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide - Benchchem. (URL not available)
  • 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem. (URL: [Link])

  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics - ACS Publications. (2023-07-21). (URL: [Link])

  • Regioselective synthesis of aromatic benzonitriles makes use of C−H...
  • High-Purity 4,5-Difluoro-2-methoxybenzonitrile: Key Intermediate for Organic Synthesis. (2026-01-04). (URL not available)
  • and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min - Organic Syntheses Procedure. (URL: [Link])

  • 2,6-Difluorobenzonitrile: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis. (URL not available)
  • Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes | Journal of the American Chemical Society. (2026-01-15). (URL: [Link])

Sources

Exploratory

Spectroscopic Characterization of 3,6-Difluoro-2-methoxybenzonitrile: A Predictive and Methodological Guide

Introduction 3,6-Difluoro-2-methoxybenzonitrile (CAS No. 1010413-52-1) is a substituted benzonitrile with a unique substitution pattern that imparts specific chemical and physical properties.[1] Accurate characterization...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,6-Difluoro-2-methoxybenzonitrile (CAS No. 1010413-52-1) is a substituted benzonitrile with a unique substitution pattern that imparts specific chemical and physical properties.[1] Accurate characterization of its molecular structure is paramount for its effective use in synthesis and as a building block in drug discovery. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will provide a comprehensive overview of the predicted spectroscopic data for 3,6-Difluoro-2-methoxybenzonitrile and detail the experimental protocols for acquiring such data.

Molecular Structure and Key Features:

Caption: Molecular structure of 3,6-Difluoro-2-methoxybenzonitrile.

Predicted Spectroscopic Data

The following sections detail the predicted NMR, IR, and MS data for 3,6-Difluoro-2-methoxybenzonitrile. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms in a molecule.

2.1.1. Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the methoxy group protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constants (J, Hz)
~7.2 - 7.4ddd1HH-4J(H-F) ≈ 8-10, J(H-H) ≈ 8-9, J(H-F) ≈ 1-2
~6.9 - 7.1ddd1HH-5J(H-H) ≈ 8-9, J(H-F) ≈ 8-10, J(H-F) ≈ 2-3
~3.9s3H-OCH₃-

Interpretation: The two aromatic protons, H-4 and H-5, are expected to appear as complex multiplets (doublet of doublet of doublets) due to coupling with each other (ortho-coupling) and with the two fluorine atoms at positions 3 and 6. The methoxy group protons will appear as a sharp singlet.

2.1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The signals for the carbons attached to fluorine will appear as doublets due to C-F coupling.

Predicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)AssignmentPredicted Coupling Constants (¹JCF, Hz)
~160dC-2~15-25
~155dC-6~240-260
~150dC-3~240-260
~125dC-4~5-15
~115dC-5~20-30
~115s-CN-
~105dC-1~10-20
~56s-OCH₃-

Interpretation: The carbons directly bonded to fluorine (C-3 and C-6) will exhibit large one-bond coupling constants (¹JCF). The other carbons in the aromatic ring will show smaller two-, three-, or four-bond C-F couplings. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and nitrile groups and the electron-donating effect of the methoxy group.

2.1.3. Predicted ¹⁹F NMR Data

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentPredicted Coupling Constants (J, Hz)
~ -110 to -120dF-6J(F-F) ≈ 15-25
~ -130 to -140dF-3J(F-F) ≈ 15-25

Interpretation: The two fluorine atoms are expected to show distinct signals in the ¹⁹F NMR spectrum. They will appear as doublets due to coupling to each other (meta F-F coupling). The exact chemical shifts are influenced by the positions of the other substituents on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Predicted Frequency (cm⁻¹)IntensityAssignment
~3100-3000Weak-MediumC-H stretching (aromatic)
~2950-2850WeakC-H stretching (methoxy)
~2230-2210StrongC≡N stretching (nitrile)
~1600-1450Medium-StrongC=C stretching (aromatic ring)
~1300-1200StrongC-O stretching (aryl ether)
~1200-1100StrongC-F stretching

Interpretation: The most characteristic peak in the IR spectrum will be the strong absorption from the nitrile (C≡N) group. The spectrum will also show characteristic absorptions for the aromatic C-H and C=C bonds, the C-O bond of the methoxy group, and the C-F bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zPredicted Relative Intensity (%)Assignment
169100[M]⁺ (Molecular ion)
15450-70[M - CH₃]⁺
14020-40[M - CHO]⁺
12610-30[M - CH₃ - CO]⁺

Interpretation: The mass spectrum is expected to show a prominent molecular ion peak at m/z 169, corresponding to the molecular weight of 3,6-Difluoro-2-methoxybenzonitrile (C₈H₅F₂NO).[2] Common fragmentation pathways would involve the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for 3,6-Difluoro-2-methoxybenzonitrile.

NMR Spectroscopy

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition (400 MHz Spectrometer) cluster_data_processing Data Processing sample Dissolve ~5-10 mg of sample solvent in ~0.6 mL of deuterated solvent (e.g., CDCl₃) sample->solvent tms Add TMS as internal standard solvent->tms tube Transfer to a 5 mm NMR tube tms->tube instrument Insert sample into spectrometer lock Lock on the deuterium signal instrument->lock shim Shim the magnetic field lock->shim acquire_h1 Acquire ¹H NMR spectrum shim->acquire_h1 acquire_c13 Acquire ¹³C NMR spectrum shim->acquire_c13 acquire_f19 Acquire ¹⁹F NMR spectrum shim->acquire_f19 ft Fourier Transform phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) peak_pick Peak Picking baseline->peak_pick peak_pick->integrate

Sources

Foundational

A Researcher's Guide to Determining the Solubility of 3,6-Difluoro-2-methoxybenzonitrile in Organic Solvents

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 3,6-Difluoro-2-methoxybenzoni...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 3,6-Difluoro-2-methoxybenzonitrile in a range of common organic solvents. Due to the limited availability of specific experimental data for this compound, this guide emphasizes the fundamental principles and practical methodologies that empower researchers to conduct their own solubility assessments with scientific rigor.

Introduction: The Critical Role of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the fate of a compound in various applications. In drug discovery and development, solubility is a critical determinant of a drug's bioavailability, formulation, and overall efficacy. For synthetic chemists, understanding solubility is paramount for reaction optimization, purification, and crystallization processes.

3,6-Difluoro-2-methoxybenzonitrile is a substituted aromatic nitrile, a class of compounds frequently encountered in medicinal chemistry and materials science. Its solubility profile dictates the choice of solvents for synthesis, purification, and formulation, making a thorough understanding of its behavior in different organic media essential.

Theoretical Framework: Predicting Solubility

Before embarking on experimental work, a theoretical assessment can provide valuable insights into the expected solubility of 3,6-Difluoro-2-methoxybenzonitrile. The adage "like dissolves like" is a cornerstone of solubility prediction, suggesting that solutes dissolve best in solvents with similar polarity.[1][2]

Physicochemical Properties of 3,6-Difluoro-2-methoxybenzonitrile

A precise understanding of the solute's physicochemical properties is the first step in predicting its solubility. While experimental data for 3,6-Difluoro-2-methoxybenzonitrile is scarce, we can infer its characteristics from its structure and data from its isomers.

Table 1: Physicochemical Properties of 3,6-Difluoro-2-methoxybenzonitrile and its Isomers

Property3,6-Difluoro-2-methoxybenzonitrile (CAS: 1010413-52-1)3,5-Difluoro-2-methoxybenzonitrile (CAS: 886496-72-6)2,3-Difluoro-6-methoxybenzonitrile (CAS: 221202-34-2)
Molecular Formula C₈H₅F₂NOC₈H₅F₂NOC₈H₅F₂NO
Molecular Weight 169.13 g/mol [3]169.13 g/mol 169.13 g/mol [4]
Structure O=C(N)c1c(F)cccc1FO=C(N)c1cc(F)c(OC)c(F)c1O=C(N)c1c(F)c(F)ccc1OC
Predicted XlogP ~1.8 (Estimated)1.8[5]1.8[4]
Melting Point Not availableNot availableNot available
Boiling Point Not availableNot availableNot available

XlogP is a computed measure of a compound's lipophilicity. A higher value indicates lower water solubility and higher solubility in non-polar organic solvents.

Based on its structure, 3,6-Difluoro-2-methoxybenzonitrile possesses:

  • A polar nitrile group (-C≡N) capable of dipole-dipole interactions.

  • A methoxy group (-OCH₃) which can act as a hydrogen bond acceptor.

  • Two fluorine atoms which increase the molecule's polarity and can also act as weak hydrogen bond acceptors.

  • An aromatic ring, which contributes to non-polar van der Waals interactions.

This combination of polar and non-polar features suggests that 3,6-Difluoro-2-methoxybenzonitrile will exhibit moderate solubility in a range of organic solvents, with a preference for those that can engage in dipole-dipole interactions and potentially hydrogen bonding.

The Role of the Solvent

The choice of solvent is critical. Solvents are broadly classified as polar protic, polar aprotic, and non-polar.[6]

  • Polar Protic Solvents: (e.g., methanol, ethanol) have a hydrogen atom attached to an electronegative atom and can act as hydrogen bond donors and acceptors.

  • Polar Aprotic Solvents: (e.g., acetone, acetonitrile, DMSO, DMF) have a large dipole moment but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They are effective at solvating cations.

  • Non-Polar Solvents: (e.g., hexane, toluene) have low dielectric constants and are not effective at solvating polar molecules or ions.

G cluster_solute 3,6-Difluoro-2-methoxybenzonitrile cluster_solvents Organic Solvents solute C₈H₅F₂NO (Moderate Polarity) protic Polar Protic (e.g., Methanol) High Solubility Expected solute->protic H-bonding & Dipole-Dipole aprotic Polar Aprotic (e.g., Acetonitrile) Good Solubility Expected solute->aprotic Dipole-Dipole nonpolar Non-Polar (e.g., Toluene) Lower Solubility Expected solute->nonpolar van der Waals

Experimental Determination of Solubility

The following section details a robust experimental workflow for determining the solubility of 3,6-Difluoro-2-methoxybenzonitrile. The isothermal shake-flask method is a reliable and widely used technique.[7]

Materials and Equipment
  • 3,6-Difluoro-2-methoxybenzonitrile (solute)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate, toluene, heptane) of appropriate purity

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (HPLC-UV or UV-Vis spectrophotometer)

Experimental Protocol: Isothermal Shake-Flask Method
  • Preparation: Add an excess amount of 3,6-Difluoro-2-methoxybenzonitrile to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining microscopic particles.

  • Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (HPLC-UV or UV-Vis spectroscopy) to determine the concentration of the dissolved solute.

  • Calculation: Calculate the solubility in the desired units (e.g., g/L or mol/L) by taking into account the dilution factor.

G A 1. Add Excess Solute to Solvent B 2. Equilibrate at Constant Temperature (e.g., 24-48h) A->B C 3. Allow Excess Solid to Settle B->C D 4. Withdraw Supernatant C->D E 5. Filter Supernatant D->E F 6. Dilute to Working Concentration E->F G 7. Quantify via HPLC or UV-Vis F->G H 8. Calculate Solubility G->H

Analytical Quantification

Accurate quantification of the dissolved solute is paramount. Both HPLC-UV and UV-Vis spectroscopy are suitable techniques for aromatic nitriles.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful technique for separating and quantifying compounds. A reversed-phase method is generally suitable for a molecule like 3,6-Difluoro-2-methoxybenzonitrile.

Table 2: Example HPLC-UV Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength ~254 nm (to be optimized)

Protocol for HPLC Method Development:

  • Standard Preparation: Prepare a stock solution of 3,6-Difluoro-2-methoxybenzonitrile of known concentration in the mobile phase. Create a series of calibration standards by serial dilution.

  • Calibration Curve: Inject the calibration standards and plot the peak area versus concentration to generate a calibration curve. Ensure the correlation coefficient (R²) is > 0.99.

  • Sample Analysis: Inject the diluted, saturated sample and determine its concentration from the calibration curve.

UV-Vis Spectroscopy

If 3,6-Difluoro-2-methoxybenzonitrile has a significant UV absorbance in a region where the solvent is transparent, UV-Vis spectroscopy offers a simpler and faster method for quantification.[8]

Protocol for UV-Vis Method Development:

  • Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of the compound in the chosen solvent to determine the λmax.

  • Solvent Blank: Use the pure solvent as a blank to zero the spectrophotometer.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve according to the Beer-Lambert Law.

  • Sample Analysis: Measure the absorbance of the diluted, saturated sample and determine its concentration from the calibration curve.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 3: Hypothetical Solubility Data for 3,6-Difluoro-2-methoxybenzonitrile at 25 °C

SolventSolvent Polarity IndexSolubility (g/L)Solubility (mol/L)
Heptane0.1<0.1<0.0006
Toluene2.45.20.031
Ethyl Acetate4.445.80.271
Acetone5.1120.30.711
Acetonitrile5.898.70.583
Ethanol4.385.60.506
Methanol5.1110.10.651

(Note: The data in this table is hypothetical and for illustrative purposes only.)

The results should be interpreted in the context of the theoretical principles discussed earlier. A correlation between solvent polarity and solubility should be noted, along with any specific solvent-solute interactions that may enhance or diminish solubility.

Conclusion

This guide has provided a comprehensive roadmap for determining the solubility of 3,6-Difluoro-2-methoxybenzonitrile in organic solvents. By combining theoretical predictions with rigorous experimental methodologies, researchers can generate reliable solubility data that is crucial for a wide range of applications in chemistry and drug development. The principles and protocols outlined herein are broadly applicable to other novel compounds where experimental data is not yet available.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Online] Available at: [Link]

  • Academia. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online] Available at: [Link]

  • SIELC Technologies. (n.d.). Benzonitrile. [Online] Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column. [Online] Available at: [Link]

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Online] Available at: [Link]

  • YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Online] Available at: [Link]

  • Quora. (2017). How can you determine the solubility of organic compounds? [Online] Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. [Online] Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Online] Available at: [Link]

  • ResearchGate. (2000). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. [Online] Available at: [Link]

  • cas.lookchem.com. (n.d.). 1010413-52-1_3,6-Difluoro-2-methoxybenzonitrile. [Online] Available at: [Link]

  • IGM. (2024). Федеральное государственное автономное образовательное. [Online] Available at: [Link]

  • Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Online] Available at: [Link]

  • PubChem. (n.d.). 2,3-Difluoro-6-methoxybenzonitrile. [Online] Available at: [Link]

  • ACS Publications. (n.d.). Determination of the aqueous solubility of polynuclear aromatic hydrocarbons by a coupled column liquid chromatographic technique. [Online] Available at: [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methoxybenzonitrile. [Online] Available at: [Link]

  • PubChemLite. (n.d.). 3,5-difluoro-2-methoxybenzonitrile (C8H5F2NO). [Online] Available at: [Link]

  • SlidePlayer. (n.d.). UV-Vis Spectroscopy. [Online] Available at: [Link]

  • PubMed. (2008). UV-vis spectral analysis of inclusion complexes between beta-cyclodextrin and aromatic/aliphatic guest molecules. [Online] Available at: [Link]

  • Mol-Instincts. (n.d.). 2,6-Difluoro-3-methoxybenzonitrile Properties vs Pressure. [Online] Available at: [Link]

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Exploratory

molecular structure and conformation of 3,6-Difluoro-2-methoxybenzonitrile

An In-depth Technical Guide on the Molecular Structure and Conformation of 3,6-Difluoro-2-methoxybenzonitrile For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a compr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Molecular Structure and Conformation of 3,6-Difluoro-2-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, conformation, and physicochemical properties of 3,6-Difluoro-2-methoxybenzonitrile (CAS No: 1010413-52-1).[1][2] As a member of the fluorinated benzonitrile family, this compound holds significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms and a methoxy group on the benzonitrile scaffold is expected to impart unique electronic and conformational characteristics, influencing its reactivity and intermolecular interactions. This guide synthesizes theoretical predictions with established experimental protocols, offering a robust framework for the synthesis, characterization, and application of this compound. While specific experimental data for this particular isomer is limited in public literature, this document leverages data from closely related analogues and first-principle chemical theories to provide authoritative insights.

Introduction: The Significance of Fluorinated Aromatic Nitriles

Fluorine-containing organic molecules are of paramount importance in modern drug discovery and the development of advanced materials. The incorporation of fluorine atoms into a molecular scaffold can dramatically alter its physicochemical and biological properties.[3] Key benefits include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can increase the in vivo half-life of drug candidates.[4]

  • Increased Lipophilicity: Fluorine substitution often enhances a molecule's ability to permeate biological membranes, potentially improving drug absorption and distribution.[4]

  • Modulation of Electronic Properties: The high electronegativity of fluorine alters the electron density of the aromatic ring, influencing the acidity of adjacent protons and the molecule's overall reactivity.[4]

  • Conformational Control: Strategic fluorine substitution can introduce steric and electronic effects that favor specific molecular conformations, which is critical for optimizing interactions with biological targets.[4]

3,6-Difluoro-2-methoxybenzonitrile, with its unique substitution pattern, is a prime candidate for exploration in these areas. The interplay between the electron-withdrawing fluorine and nitrile groups and the electron-donating methoxy group creates a complex electronic environment that warrants detailed investigation.

Molecular Structure and Conformational Analysis

Core Molecular Structure

The foundational structure of 3,6-Difluoro-2-methoxybenzonitrile consists of a central benzene ring with four substituents:

  • A nitrile group (-C≡N) at position 1.

  • A methoxy group (-OCH₃) at position 2.

  • A fluorine atom (-F) at position 3.

  • A fluorine atom (-F) at position 6.

Table 1: Key Physicochemical Properties of 3,6-Difluoro-2-methoxybenzonitrile

PropertyValueSource
CAS Number 1010413-52-1[1]
Molecular Formula C₈H₅F₂NO[1]
Molecular Weight 169.13 g/mol [1]
Monoisotopic Mass 169.03392 Da[5]
Predicted XlogP 1.8[5]
Conformational Preferences: A Theoretical Perspective

The conformation of 3,6-Difluoro-2-methoxybenzonitrile is primarily dictated by the rotation around the C₂-O bond of the methoxy group. The presence of the fluorine atom at the C₆ position introduces significant steric hindrance and potential dipole-dipole interactions that will strongly influence the orientation of the methoxy group.

Computational studies on related molecules, such as 2,6-difluoro-3-methoxybenzamide, have shown that the presence of fluorine atoms ortho to a substituent can induce non-planarity.[6] For 3,6-Difluoro-2-methoxybenzonitrile, it is highly probable that the methoxy group will not be coplanar with the benzene ring. The methyl group of the methoxy substituent is likely to orient itself away from the bulky fluorine atom at the C₆ position to minimize steric clash. This predicted non-planar conformation is crucial as it will govern the molecule's three-dimensional shape and its ability to interact with other molecules or biological targets.

To definitively determine the lowest energy conformers and the rotational energy barriers, high-level computational chemistry studies, such as Density Functional Theory (DFT) calculations using a basis set like B3LYP/6-31G(d,p), would be required.[7]

Experimental Workflow: Synthesis and Structural Elucidation

The following sections outline the necessary experimental procedures to synthesize, purify, and comprehensively characterize 3,6-Difluoro-2-methoxybenzonitrile.

Proposed Synthesis Pathway

A plausible synthetic route would involve the functionalization of a commercially available difluoroanisole derivative. A directed ortho-metalation followed by cyanation is a standard and effective strategy for introducing a nitrile group onto an aromatic ring.

Synthesis_Workflow A 2,5-Difluoroanisole B Lithiation (n-BuLi, THF, -78°C) A->B Step 1 C Lithium Intermediate B->C D Cyanation (e.g., p-Toluenesulfonyl cyanide) C->D Step 2 E 3,6-Difluoro-2-methoxybenzonitrile D->E

Caption: Proposed synthetic workflow for 3,6-Difluoro-2-methoxybenzonitrile.

Experimental Protocol: Synthesis

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add 2,5-difluoroanisole to the cooled THF. Slowly add n-butyllithium (n-BuLi) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature. The methoxy group directs the lithiation to the ortho position (C₆).

  • Cyanation: In a separate flask, dissolve a cyanating agent, such as p-toluenesulfonyl cyanide, in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Quenching and Work-up: After stirring for several hours, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to yield pure 3,6-Difluoro-2-methoxybenzonitrile.

Structural Characterization

A combination of spectroscopic techniques is essential to confirm the identity and structure of the synthesized compound.

Characterization_Workflow cluster_0 Primary Confirmation cluster_1 Functional Group & Solid State Analysis NMR NMR Spectroscopy ¹H NMR ¹³C NMR ¹⁹F NMR MS Mass Spectrometry Molecular Ion Peak Fragmentation Pattern IR IR Spectroscopy C≡N stretch C-F stretch C-O stretch XRAY Single Crystal X-Ray Diffraction 3D Structure Conformation Product Purified Product Product->NMR Product->MS Product->IR Product->XRAY

Caption: Comprehensive workflow for the structural characterization of the title compound.

Protocol: Spectroscopic and Crystallographic Analysis

  • NMR Spectroscopy:

    • Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Expected ¹H NMR: Two signals in the aromatic region, each showing complex splitting patterns due to coupling with both fluorine atoms and the other proton.

    • Expected ¹³C NMR: Eight distinct signals are expected. The carbon atoms attached to fluorine will appear as doublets with large one-bond C-F coupling constants. The nitrile carbon should appear downfield (>115 ppm).

    • Expected ¹⁹F NMR: Two distinct signals, each coupled to the other fluorine and nearby protons.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum using an ATR-FTIR spectrometer.

    • Expected Peaks: Look for characteristic absorption bands around 2230 cm⁻¹ for the C≡N stretch, 1200-1300 cm⁻¹ for C-F stretches, and around 1250 cm⁻¹ and 1050 cm⁻¹ for the asymmetric and symmetric C-O-C stretches of the methoxy group, respectively.

  • Mass Spectrometry (MS):

    • Analyze the sample using a high-resolution mass spectrometer (HRMS) to confirm the exact mass.

    • Expected Result: The molecular ion peak [M]⁺ should correspond to the calculated exact mass of C₈H₅F₂NO (169.0339).

  • Single-Crystal X-ray Diffraction:

    • Grow single crystals of the compound, typically by slow evaporation from a suitable solvent system.

    • Mount a suitable crystal on a diffractometer and collect diffraction data.

    • Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and the definitive solid-state conformation of the molecule. This technique provides incontrovertible proof of the molecular structure.

Potential Applications and Future Directions

Given the properties of related fluorinated benzonitriles, 3,6-Difluoro-2-methoxybenzonitrile is a promising candidate for several applications:

  • Pharmaceutical Intermediates: It can serve as a key building block for the synthesis of active pharmaceutical ingredients (APIs). The nitrile group is a versatile functional handle that can be converted into amines, carboxylic acids, or amides.[4]

  • Agrochemicals: The unique substitution pattern may lead to the discovery of new herbicides, pesticides, or fungicides.

  • Materials Science: Fluorinated benzonitriles have been used in the synthesis of materials with interesting optical properties, such as emitters for Thermally Activated Delayed Fluorescence (TADF) in OLEDs.[8]

Future research should focus on the experimental validation of the theoretical conformational analysis, exploration of its reactivity in various chemical transformations, and screening for biological activity in relevant assays.

Conclusion

3,6-Difluoro-2-methoxybenzonitrile represents a molecule of significant interest at the intersection of synthetic, medicinal, and materials chemistry. This guide provides a foundational framework, grounded in established scientific principles and comparative data, for its synthesis and detailed characterization. The theoretical insights into its conformation, combined with robust experimental protocols, are intended to empower researchers to unlock the full potential of this versatile fluorinated building block. The definitive elucidation of its three-dimensional structure via X-ray crystallography remains a critical next step and will be invaluable for future structure-activity relationship (SAR) studies and rational molecular design.

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Foundational

A-Level Technical Guide: The Strategic Role of 3,6-Difluoro Substitution in 2-Methoxybenzonitrile

Abstract The strategic incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry, capable of profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry, capable of profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile.[1][2][3] This technical guide provides an in-depth analysis of 3,6-Difluoro-2-methoxybenzonitrile, a key building block in pharmaceutical development.[4][5] We dissect the multifaceted roles of the fluorine atoms at the C3 and C6 positions, moving beyond general principles to offer specific, field-proven insights for researchers, medicinal chemists, and drug development professionals. This paper will elucidate how this specific substitution pattern modulates electronic properties, enhances metabolic stability by sterically shielding the methoxy group, and introduces unique non-covalent interactions crucial for optimizing drug-target binding. By integrating mechanistic explanations with actionable experimental protocols, this guide serves as a comprehensive resource for leveraging the unique properties of this fluorinated scaffold in drug discovery programs.

Introduction: The Rationale for Fluorination in Drug Design

The substitution of hydrogen with fluorine is a premier strategy in lead optimization.[2] Despite its minimal steric footprint (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), fluorine's extreme electronegativity (3.98 on the Pauling scale) imparts unique properties to an organic molecule.[6] Judicious placement of fluorine can productively influence a molecule's pKa, metabolic pathways, membrane permeability, and intrinsic potency.[7]

Fluorobenzonitriles, in particular, are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, with the fluorine and nitrile groups providing unique electronic characteristics and reactivity.[4] This guide focuses specifically on the 3,6-difluoro substitution pattern on the 2-methoxybenzonitrile core, a deliberate design choice that confers a suite of desirable properties for drug candidates. We will explore the distinct contributions of each fluorine atom and their synergistic effects.

Physicochemical Impact of the 3,6-Difluoro Substitution Pattern

The introduction of two fluorine atoms onto the 2-methoxybenzonitrile scaffold dramatically alters its fundamental physicochemical properties. These changes are not merely additive but result from the specific positional interplay between the substituents.

Modulation of Electronic Properties

As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma (σ) framework (inductive effect).[2] In 3,6-Difluoro-2-methoxybenzonitrile, this has several critical consequences:

  • Aromatic Ring Activation: The two fluorine atoms significantly lower the electron density of the benzene ring, making it less susceptible to oxidative metabolism.

  • pKa Reduction: The inductive effect lowers the basicity of nearby functional groups.[2][8] This can be advantageous for bioavailability, as less basic compounds are typically less protonated at physiological pH, facilitating better membrane permeation.[2]

  • Dipole Moment Alteration: The strong C-F bond dipoles alter the molecule's overall dipole moment and quadrupole moment, which can influence solubility and interactions with protein binding sites.[2]

Diagram 1: Key Structural Features

Caption: Structure of 3,6-Difluoro-2-methoxybenzonitrile.

Impact on Lipophilicity

Lipophilicity, often measured as logP, is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). While fluorine is often used to increase lipophilicity, the effect is highly context-dependent. The replacement of a methoxy group with fluorine, for instance, is a common bioisosteric switch.[9] However, in this molecule, the addition of fluorine atoms to the methoxy-bearing ring modulates the overall lipophilicity. Electron-withdrawing groups, like the two fluorines and the nitrile, on an aromatic ring generally lead to smaller differences in lipophilicity compared to their non-fluorinated analogs.[9]

Table 1: Comparison of Calculated Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logP
2-MethoxybenzonitrileC₈H₇NO133.151.6
3,6-Difluoro-2-methoxybenzonitrileC₈H₅F₂NO169.13[10]1.8

Note: logP values are estimations and can vary based on the calculation algorithm. Experimental validation is recommended.

The Critical Role in Enhancing Metabolic Stability

One of the most compelling reasons for using the 3,6-difluoro substitution pattern is to improve metabolic stability.[1][2] Aromatic methoxy groups are classic "metabolic hotspots," susceptible to oxidative O-demethylation by cytochrome P450 (CYP) enzymes, primarily in the liver.[11][12][13]

Mechanism of O-Demethylation

The CYP-mediated O-demethylation process involves the insertion of an oxygen atom into a C-H bond of the methyl group.[11] This forms an unstable hemiacetal intermediate, which then spontaneously decomposes to yield the corresponding phenol and formaldehyde.[11][12] This metabolic pathway is a major clearance route for many drugs, potentially leading to short half-lives and the formation of active or toxic metabolites.

Steric Shielding and Electronic Deactivation

The fluorine atom at the C6 position, immediately adjacent (ortho) to the methoxy group, provides a powerful defense against this metabolic attack through two primary mechanisms:

  • Steric Hindrance: The fluorine atom, though only slightly larger than hydrogen, acts as a steric shield. It physically blocks the active site of CYP enzymes from accessing the methoxy group's methyl C-H bonds, thereby inhibiting the initial oxidative attack.

  • Electronic Deactivation: The strong electron-withdrawing nature of the ortho fluorine atom decreases the electron density on the methoxy oxygen. This reduces the susceptibility of the methyl group to oxidative metabolism.

The fluorine at the C3 position further contributes to the overall deactivation of the aromatic ring, making it more resistant to other forms of oxidative metabolism, such as aromatic hydroxylation. This dual-protection strategy is a hallmark of rational drug design, preventing metabolic clearance and prolonging the drug's duration of action.[14]

Diagram 2: Metabolic Blocking by Ortho-Fluorine

G A 2-Methoxybenzonitrile (Metabolic Hotspot) B CYP450 Enzyme A->B Accesses -OCH₃ group C O-Demethylation B->C D Phenolic Metabolite + Formaldehyde (Rapid Clearance) C->D E 3,6-Difluoro-2-methoxybenzonitrile F CYP450 Enzyme E->F Attempts to access -OCH₃ group H Parent Compound Remains (Increased Metabolic Stability) E->H G Blocked Access (Steric & Electronic Shielding) F->G F at C6 position prevents binding

Caption: Fluorine at C6 sterically hinders CYP450 access.

Influence on Molecular Recognition and Target Binding

Beyond pharmacokinetics, fluorine substitution can directly enhance a drug's binding affinity for its protein target (pharmacodynamics).[1][2][15]

Conformational Control

The presence of the relatively bulky fluorine atom at the C6 position can restrict the free rotation of the adjacent methoxy group. This "conformational locking" can pre-organize the ligand into a bioactive conformation that is more favorable for binding to the target protein's active site, reducing the entropic penalty of binding and thus increasing affinity.

Unique Non-Covalent Interactions

The polarized C-F bond can participate in a range of weak but significant non-covalent interactions that are unavailable to its hydrocarbon analogue.[16] These interactions, while individually modest (0.1-0.4 kcal/mol), can be cumulative and decisive in achieving high-affinity binding.[15]

  • Orthogonal Multipolar Interactions: The fluorine can interact favorably with the electron-poor carbon of backbone carbonyl groups in the protein active site.[2]

  • Weak Hydrogen Bonds (C-F···H-X): While controversial, there is growing evidence that fluorine can act as a weak hydrogen bond acceptor, interacting with amide N-H groups or other H-bond donors in the binding pocket.[16]

These subtle interactions can fine-tune the positioning of the drug molecule within the active site, leading to improved potency and selectivity.[17]

Experimental Protocols & Self-Validation

To uphold the principle of a self-validating system, the claims made in this guide must be experimentally verifiable. The following section provides a standard, high-level protocol for assessing the metabolic stability of a compound like 3,6-Difluoro-2-methoxybenzonitrile.

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is a gold-standard method in early drug discovery to determine a compound's susceptibility to metabolism by CYP enzymes.[18]

Objective: To determine the in vitro intrinsic clearance (Clint) and half-life (t½) of 3,6-Difluoro-2-methoxybenzonitrile compared to its non-fluorinated parent, 2-methoxybenzonitrile.

Materials:

  • Test Compounds (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), e.g., from BioIVT or similar.

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Positive Control Compounds (e.g., Midazolam, Dextromethorphan)

  • Acetonitrile (ACN) with internal standard (for quenching)

  • 96-well incubation plates, LC-MS/MS system.

Methodology:

  • Preparation: Thaw HLM at 37°C.[19] Prepare a microsomal protein suspension (e.g., 0.5 mg/mL) in phosphate buffer.[18]

  • Incubation Setup: In a 96-well plate, add the microsomal suspension. Add the test compound to a final concentration of 1 µM.[20] Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[18][20] This marks time zero (t=0).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard.[18][20]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[20]

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint = (0.693/t½) / (protein concentration)).

Diagram 3: Metabolic Stability Assay Workflow

G A 1. Prepare Reagents (HLM, Buffer, Test Compound) B 2. Pre-incubate at 37°C (Microsomes + Compound) A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Sample at Time Points (t = 0, 5, 15, 30, 45 min) C->D E 5. Quench Reaction (Add Cold Acetonitrile + IS) D->E F 6. Centrifuge & Separate (Pellet Protein, Collect Supernatant) E->F G 7. LC-MS/MS Analysis (Quantify Remaining Compound) F->G H 8. Data Analysis (Calculate t½ and Clint) G->H

Caption: Standard workflow for an in vitro HLM stability assay.

Conclusion

The 3,6-difluoro substitution pattern in 2-methoxybenzonitrile is not an arbitrary choice but a highly strategic design element that confers multiple, synergistic benefits for drug development. The fluorine atoms serve to modulate the molecule's fundamental physicochemical properties, critically enhance metabolic stability by shielding a known metabolic hotspot, and introduce the potential for novel, affinity-enhancing interactions within a protein's binding site. Understanding the distinct and combined roles of these fluorine substituents allows medicinal chemists to rationally design more robust, effective, and durable drug candidates. The experimental protocols outlined herein provide a clear path for validating these properties, ensuring that theoretical design translates into empirical success in the laboratory.

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Exploratory

An In-depth Technical Guide to the Electronic Effects of Substituents in 3,6-Difluoro-2-methoxybenzonitrile

Abstract Substituted benzonitriles are privileged scaffolds in modern medicinal chemistry, serving as critical building blocks for a diverse range of therapeutic agents. The strategic incorporation of fluorine and methox...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted benzonitriles are privileged scaffolds in modern medicinal chemistry, serving as critical building blocks for a diverse range of therapeutic agents. The strategic incorporation of fluorine and methoxy substituents allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, receptor binding affinity, and lipophilicity. This guide provides a detailed analysis of the electronic landscape of 3,6-Difluoro-2-methoxybenzonitrile, a compound where the interplay of inductive and resonance effects creates a unique and complex chemical personality. We will dissect the individual contributions of the cyano, fluoro, and methoxy groups and explore their synergistic and antagonistic interactions, grounding our analysis in established chemical principles and spectroscopic data. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how substituent electronics can be leveraged for rational drug design.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—are exploited to modulate pKa, block sites of metabolic oxidation, and enhance binding interactions.[2] When combined with the benzonitrile moiety, a versatile pharmacophore and synthetic intermediate, the resulting structures offer a rich platform for discovery. 3,6-Difluoro-2-methoxybenzonitrile presents a particularly intriguing case study. The molecule is decorated with strongly electron-withdrawing fluorine atoms, a potentially electron-donating methoxy group, and an electron-withdrawing nitrile. Understanding the net electronic effect of this specific substitution pattern is paramount to predicting its reactivity, metabolic fate, and potential as a pharmaceutical building block.

Deconstructing the Electronic Contributions of Individual Substituents

The overall electronic character of 3,6-Difluoro-2-methoxybenzonitrile is a composite of the individual effects of its substituents. These effects are broadly categorized as inductive (through-sigma bonds) and resonance (through-pi systems).

The Cyano Group (-CN): A Potent Electron Sink

The nitrile group is a powerful electron-withdrawing group (EWG).

  • Inductive Effect (-I): The sp-hybridized carbon and the electronegative nitrogen atom strongly pull electron density from the aromatic ring through the sigma bond.

  • Resonance Effect (-R): The cyano group can accept electron density from the pi-system of the ring, delocalizing it onto the nitrogen atom. This effect is particularly strong when the group is conjugated with electron-donating groups.

The Fluorine Atom (-F): A Dichotomy of Effects

Fluorine's electronic influence is dualistic:

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a very strong electron-withdrawing inductive effect, polarizing the C-F sigma bond.[3]

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated back to the aromatic pi-system. However, due to the poor overlap between the 2p orbital of carbon and the relatively contracted 2p orbitals of fluorine, this resonance donation is weak compared to its powerful inductive pull.

The Methoxy Group (-OCH3): A Classic Electron Donor

The methoxy group is generally considered an electron-donating group (EDG), primarily through resonance.

  • Inductive Effect (-I): The electronegative oxygen atom withdraws electron density inductively.

  • Resonance Effect (+R): The lone pairs on the oxygen atom readily delocalize into the aromatic ring, increasing electron density at the ortho and para positions. This +R effect is significantly stronger than its -I effect, making the methoxy group a net activator of the aromatic ring.[4]

A quantitative understanding of these effects can be achieved using Hammett Substituent Constants, which measure the electron-donating or electron-withdrawing ability of a substituent.

SubstituentInductive Constant (σI)Resonance Constant (σR)Para Constant (σp)Meta Constant (σm)
-CN 0.620.050.67 (or 0.89 with direct resonance)0.62
-F 0.52-0.470.050.34
-OCH3 0.29-0.53-0.24 (or -0.12)0.11
Data adapted from Schwarzenbach et al. and other sources.[5] Values can vary slightly depending on the measurement system.

The Integrated Electronic Landscape of 3,6-Difluoro-2-methoxybenzonitrile

The true electronic nature of the molecule arises from the interplay of these substituents based on their specific arrangement on the benzonitrile core.

Caption: Inductive (-I, red) and Resonance (+R/-R, green) effects.

  • Overwhelming Inductive Withdrawal: All substituents exert a -I effect. The two fluorine atoms, positioned ortho and meta to the methoxy group, create a powerful and cumulative pull of electron density from the ring. This is augmented by the -I effects of the methoxy and cyano groups, rendering the aromatic ring significantly electron-deficient overall.

  • Competing Resonance Interactions: The powerful +R donation from the methoxy group at C2 enriches the positions ortho (C1, C3) and para (C5) to it. However, this donation is directly opposed by the strong -R effect of the cyano group at C1 and the powerful -I effect of the fluorine at C3. The fluorine at C6 is ortho to the cyano group, allowing its weak +R effect to conjugate with the nitrile, while the fluorine at C3 is meta and cannot.

  • Net Effect: The synergy of three -I withdrawing groups (two of which are very strong) and a strong -R withdrawing group dominates the electronic landscape. The methoxy group's +R donation serves to modulate this, preventing extreme electron deficiency at certain positions, but the ring as a whole is strongly deactivated towards electrophilic attack and polarized.

Manifestations in Spectroscopic Data

The electronic properties described above have direct and predictable consequences on the molecule's spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: The chemical shifts of the aromatic carbons provide a direct map of the electron density.

    • Carbons bonded to fluorine (C3, C6) will show large downfield shifts due to fluorine's electronegativity and will appear as doublets due to ¹³C-¹⁹F coupling.

    • The carbon bonded to the methoxy group (C2) will also be shifted downfield.

    • The nitrile carbon (-C≡N) typically appears in the 110-120 ppm range.[6] Its precise location will be influenced by the net electronic effect of the other ring substituents.

    • The remaining carbons (C1, C4, C5) will have their chemical shifts determined by the complex interplay of the substituent effects. For instance, C5, being para to the electron-donating methoxy group, would be expected to be more shielded (upfield) than if the methoxy group were absent.

Infrared (IR) Spectroscopy
  • C≡N Stretch: The nitrile group exhibits a characteristic sharp, strong absorption band. For aromatic nitriles, this peak typically falls between 2240 and 2220 cm⁻¹.[7] The significant electron-withdrawing environment in 3,6-Difluoro-2-methoxybenzonitrile is expected to shift this band towards the higher end of the range, as electron withdrawal strengthens the triple bond.

  • C-F Stretches: Strong absorption bands for the C-F bonds are expected in the fingerprint region, typically between 1350 and 1100 cm⁻¹.

  • C-O Stretch: Aromatic ethers show strong C-O stretching bands. Methoxybenzene, for example, shows bands around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).[8] Similar bands would be expected for the title compound.

Mass Spectrometry (MS)

Under electron ionization (EI), halogenated aromatic compounds exhibit characteristic fragmentation patterns.[9][10][11]

  • Molecular Ion (M+•): A prominent molecular ion peak is expected due to the stability of the aromatic ring.

  • Fragmentation: Common fragmentation pathways would include the loss of a methyl radical (•CH₃) from the methoxy group to form a stable [M-15]⁺ ion, and potential loss of CO, followed by fragmentation of the fluorinated ring. The presence of fluorine atoms makes the loss of the halogen itself less favorable compared to chlorine or bromine.[9]

Experimental Protocols & Characterization Workflow

Validating the theoretical electronic analysis requires empirical characterization. The following represents a standard workflow.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation Synthesis Chemical Synthesis Purification Chromatography / Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure Electronic Electronic Effect Analysis Structure->Electronic

Caption: Standard workflow for synthesis and characterization.

Synthesis Protocol Example

While multiple synthetic routes may exist, a common approach involves the functionalization of a pre-existing fluorinated precursor. For instance, a plausible route could involve the cyanation of a corresponding brominated or iodinated precursor, such as 1-bromo-3,6-difluoro-2-methoxybenzene, using a palladium or copper catalyst. A general procedure for such a cyanation is as follows:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl halide precursor, a cyanide source (e.g., Zn(CN)₂, CuCN, or K₄[Fe(CN)₆]), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand), and a dry, degassed solvent (e.g., DMF or DMA).

  • Reaction Execution: Heat the mixture to the required temperature (typically 80-150 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with an appropriate aqueous solution (e.g., ammonium hydroxide or sodium bicarbonate), and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 3,6-Difluoro-2-methoxybenzonitrile.

Spectroscopic Characterization Protocol
  • ¹³C NMR Spectroscopy:

    • Dissolve 15-25 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a proton-decoupled ¹³C NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Assign the peaks based on predicted chemical shifts, multiplicities (from ¹³C-¹⁹F coupling), and comparison to spectral databases of similar compounds.[12]

  • FT-IR Spectroscopy:

    • Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Identify and assign the key vibrational bands corresponding to the -C≡N, C-F, C-O, and aromatic C-H/C=C bonds.[7][13]

Conclusion: Implications for Drug Design

The detailed electronic analysis of 3,6-Difluoro-2-methoxybenzonitrile reveals a molecule with a highly polarized and electron-deficient aromatic core, modulated by a strategically placed methoxy group. This specific electronic architecture has profound implications for its use in drug development:

  • Metabolic Stability: The electron-deficient nature of the ring, coupled with the strong C-F bonds, makes it highly resistant to oxidative metabolism by cytochrome P450 enzymes.

  • Modulation of pKa: The powerful EWGs will lower the pKa of any nearby acidic protons and decrease the basicity of the nitrile nitrogen, influencing the molecule's charge state at physiological pH.

  • Receptor Interactions: The distinct pattern of electrostatic potential across the molecule can govern its binding to biological targets. The nitrile can act as a hydrogen bond acceptor, while the fluorines can engage in favorable orthogonal multipolar interactions.

  • Synthetic Handle: The nitrile group is a versatile synthetic handle, readily converted to amines, carboxylic acids, or tetrazoles, providing access to a wide array of derivatives for structure-activity relationship (SAR) studies.

By understanding the fundamental electronic effects at play, medicinal chemists can rationally incorporate this and similar building blocks into their designs to optimize the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics.

References

  • Fadhil, A. T., & Essa, A. H. (n.d.). SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS... SID.
  • Bromilow, J., & Brownlee, R. T. C. (1975). Reverse substituent chemical shift effects in the C-13 nmr shifts of substituted benzonitriles. Tetrahedron Letters, 16(25), 2113–2114.
  • McLafferty, F. W. (n.d.). Mass Spectrometric Analysis.
  • ACS Publications. (n.d.). Mass Spectrometric Analysis.
  • Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed.
  • Wikipedia. (n.d.).
  • Schwarzenbach, R. P., et al. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023).
  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
  • Pashko, M. O., & Yagupolskii, Y. L. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
  • Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov.
  • ResearchGate. (2021).
  • Química Organica.org. (n.d.). IR spectrum: Nitriles.
  • Stenutz, R. (n.d.). Hammett substituent constants.
  • (n.d.). Table 1: Hammett constants for some common substituents.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions.
  • YouTube. (2017). Nitriles IR Spectra and alkenes (with stereoisomerism references).
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • ChemicalBook. (n.d.). Benzonitrile(100-47-0) 13C NMR spectrum.
  • SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts.
  • ChemScene. (n.d.). 1010413-52-1 | 3,6-Difluoro-2-methoxybenzonitrile.
  • PubChem. (n.d.). 2,3-Difluoro-6-methoxybenzonitrile.
  • PubChemLite. (n.d.). 3,5-difluoro-2-methoxybenzonitrile (C8H5F2NO).
  • Química Organica.org. (n.d.). IR spectrum: Ethers.
  • Autech. (n.d.). 3,5-Difluoro-2-Methoxybenzonitrile.
  • ChemicalBook. (n.d.). 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis.
  • Biosynth. (n.d.). 2,3-Difluoro-4-methoxybenzonitrile.
  • ResearchGate. (2017). Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile.
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • NIH. (n.d.). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile.
  • MDPI. (n.d.). The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties.
  • Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)
  • ResearchGate. (n.d.). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile.
  • PubMed. (n.d.).
  • ChemRxiv. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28).

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 3,6-Difluoro-2-methoxybenzonitrile in Modern Medicinal Chemistry: A Guide for Researchers

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design, often imparting favorable pharmacokinetic and physicochemical propert...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design, often imparting favorable pharmacokinetic and physicochemical properties. Among the vast arsenal of fluorinated building blocks, 3,6-Difluoro-2-methoxybenzonitrile emerges as a versatile and highly valuable synthon. Its unique substitution pattern—a confluence of activating and directing groups—offers medicinal chemists a powerful tool for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of the reactivity and synthetic potential of 3,6-Difluoro-2-methoxybenzonitrile, complete with detailed application notes and experimental protocols to empower researchers in their quest for novel therapeutics.

The intrinsic value of 3,6-Difluoro-2-methoxybenzonitrile lies in the orchestrated interplay of its functional groups. The two fluorine atoms, positioned meta to each other, along with the electron-withdrawing nitrile group, significantly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). This heightened reactivity allows for the facile and regioselective introduction of a wide array of nucleophiles, a critical step in the construction of diverse compound libraries. Furthermore, the nitrile moiety itself is a versatile functional handle, readily convertible into other key pharmacophoric elements, most notably the tetrazole ring, a well-established bioisostere of the carboxylic acid group. The methoxy group, while sterically influencing the adjacent positions, also presents opportunities for further functionalization through directed ortho-lithiation.

Core Reactivity and Synthetic Utility

The strategic utility of 3,6-Difluoro-2-methoxybenzonitrile can be primarily categorized into two key transformations that are of paramount importance in medicinal chemistry: Nucleophilic Aromatic Substitution (SNAr) and the conversion of the nitrile to a tetrazole.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Scaffolds

The electron-deficient nature of the aromatic ring in 3,6-Difluoro-2-methoxybenzonitrile makes it an excellent substrate for SNAr reactions. The fluorine atoms serve as efficient leaving groups, and their displacement by various nucleophiles can be achieved under relatively mild conditions. This reaction is a powerful method for forging carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are ubiquitous in pharmaceutical agents.

Causality Behind Experimental Choices in SNAr: The choice of solvent and base is critical for the success of SNAr reactions. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are typically employed to solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is often used to deprotonate the incoming nucleophile in situ, preventing unwanted side reactions. The reaction temperature is also a key parameter to control, with milder conditions often favoring higher regioselectivity.

Experimental Protocol: SNAr with a Primary Amine

This protocol describes a representative SNAr reaction between 3,6-Difluoro-2-methoxybenzonitrile and a generic primary amine.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMolar Equivalents
3,6-Difluoro-2-methoxybenzonitrile169.131.0 g1.0
Primary Amine (R-NH₂)VariesVaries1.1
Potassium Carbonate (K₂CO₃)138.211.63 g2.0
Dimethyl Sulfoxide (DMSO)78.1320 mL-

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-Difluoro-2-methoxybenzonitrile (1.0 g, 5.91 mmol) and potassium carbonate (1.63 g, 11.82 mmol).

  • Add the primary amine (6.50 mmol, 1.1 eq) to the flask.

  • Add anhydrous DMSO (20 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted aminobenzonitrile.

SNAr_Workflow start Start reagents Combine 3,6-Difluoro-2-methoxybenzonitrile, Amine, and K₂CO₃ in DMSO start->reagents reaction Heat and Stir (80-100 °C) reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification by Column Chromatography workup->purification product Final Product purification->product

SNAr Experimental Workflow Diagram.
Conversion to Tetrazoles: Crafting Carboxylic Acid Bioisosteres

The tetrazole ring is a highly valuable functional group in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid. This substitution can enhance metabolic stability, improve oral bioavailability, and modulate the pKa of the acidic proton. The nitrile group of 3,6-Difluoro-2-methoxybenzonitrile is an excellent precursor for the synthesis of 5-substituted tetrazoles via [3+2] cycloaddition with an azide source.

Causality Behind Experimental Choices in Tetrazole Formation: The most common method for this transformation involves the use of sodium azide with a Lewis acid catalyst, such as zinc chloride or ammonium chloride, in a polar solvent like DMF or water. The Lewis acid coordinates to the nitrile nitrogen, activating it towards nucleophilic attack by the azide anion. The reaction is typically heated to drive the cycloaddition to completion. It is crucial to perform this reaction in a well-ventilated fume hood due to the potential formation of hydrazoic acid, which is highly toxic and explosive.

Experimental Protocol: Synthesis of a 5-(3,6-Difluoro-2-methoxyphenyl)-1H-tetrazole

This protocol provides a general procedure for the conversion of 3,6-Difluoro-2-methoxybenzonitrile to its corresponding tetrazole.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMolar Equivalents
3,6-Difluoro-2-methoxybenzonitrile169.131.0 g1.0
Sodium Azide (NaN₃)65.010.58 g1.5
Ammonium Chloride (NH₄Cl)53.490.48 g1.5
Dimethylformamide (DMF)73.0915 mL-

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood behind a blast shield.

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-Difluoro-2-methoxybenzonitrile (1.0 g, 5.91 mmol), sodium azide (0.58 g, 8.87 mmol), and ammonium chloride (0.48 g, 8.87 mmol).

  • Add anhydrous DMF (15 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully acidify with 2M HCl to pH ~2-3. Caution: Acidification will generate hydrazoic acid.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired tetrazole.

Tetrazole_Formation start Start reagents Combine 3,6-Difluoro-2-methoxybenzonitrile, NaN₃, and NH₄Cl in DMF start->reagents reaction Heat and Stir (120 °C) reagents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring acidification Acidify with HCl (Caution!) monitoring->acidification Reaction Complete extraction Extract with Ethyl Acetate acidification->extraction purification Purification extraction->purification product Final Product purification->product

Tetrazole Formation Workflow Diagram.

Concluding Remarks for the Practicing Chemist

3,6-Difluoro-2-methoxybenzonitrile represents a strategically designed building block that offers multiple avenues for molecular elaboration in the pursuit of novel therapeutic agents. Its activated aromatic system is primed for nucleophilic aromatic substitution, enabling the rapid diversification of scaffolds. Concurrently, the nitrile functionality serves as a reliable precursor to the tetrazole moiety, a critical component in modern drug design. The protocols and insights provided herein are intended to serve as a practical guide for researchers, enabling them to harness the full synthetic potential of this versatile intermediate. As with all chemical syntheses, careful optimization of reaction conditions and thorough analytical characterization are paramount to achieving desired outcomes and ensuring the integrity of the resulting compounds for biological evaluation.

References

  • Nucleophilic Aromatic Substitution. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure; Smith, M. B., Ed.; John Wiley & Sons, 2013; pp 774–781. [Link]

  • The Tetrazole Ring in Medicinal Chemistry. J. Med. Chem.2004 , 47 (15), 3739–3764. [Link]

  • Directed ortho Metalation (DoM): A Powerful Tool for the Synthesis of Substituted Aromatics. Chem. Rev.1990 , 90 (6), 879–933. [Link]

Application

The Untapped Potential of 3,6-Difluoro-2-methoxybenzonitrile: A Guide for Synthetic Chemists

Abstract This technical guide delves into the synthetic utility of 3,6-Difluoro-2-methoxybenzonitrile, a fluorinated aromatic building block with significant potential in the fields of medicinal chemistry, agrochemical d...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delves into the synthetic utility of 3,6-Difluoro-2-methoxybenzonitrile, a fluorinated aromatic building block with significant potential in the fields of medicinal chemistry, agrochemical development, and materials science. While specific applications of this particular isomer are not extensively documented in current literature, this note provides a comprehensive overview of the strategic importance of the difluoro-methoxybenzonitrile scaffold. By examining the established roles of its isomers and related fluorinated aromatics, we present a scientifically grounded perspective on its expected reactivity and potential applications. Furthermore, a detailed, representative protocol for its synthesis is provided, empowering researchers to explore the capabilities of this promising, yet underutilized, chemical intermediate.

Introduction: The Strategic Value of Fluorinated Benzonitriles

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make fluorinated compounds highly sought after. Within this class, fluorinated benzonitriles are particularly valuable intermediates. The nitrile group is a versatile functional handle that can be readily converted into a variety of other functionalities, including amines, carboxylic acids, and tetrazoles, providing a gateway to a diverse range of complex molecular architectures.

The presence of two fluorine atoms and a methoxy group on the benzonitrile scaffold, as in the case of 3,6-Difluoro-2-methoxybenzonitrile, offers a nuanced interplay of electronic and steric effects. These substituents can influence the reactivity of the aromatic ring and the nitrile group, enabling selective transformations and providing fine control over the properties of the final product. While isomers such as 2,3-difluoro-6-methoxybenzonitrile and 4,5-Difluoro-2-methoxybenzonitrile have found application as key intermediates[2][3], the specific potential of the 3,6-difluoro isomer remains an open area for innovation.

Physicochemical Properties and Spectroscopic Data

While experimental data for 3,6-Difluoro-2-methoxybenzonitrile is scarce, we can infer its properties from data available for its isomers. This information is crucial for reaction planning, monitoring, and product characterization.

PropertyValue (for related isomers)Data Source
Molecular Formula C₈H₅F₂NOChemScene[4]
Molecular Weight 169.13 g/mol ChemScene[4]
CAS Number 1010413-52-1ChemScene[4]
Melting Point (°C) 82 (for 2,3-Difluoro-4-methoxybenzonitrile)Biosynth[5]
Boiling Point (°C) Not available
Appearance Expected to be a white to off-white solidGeneral observation for similar compounds

Note: The data presented above is for isomeric compounds and should be used as an estimation for 3,6-Difluoro-2-methoxybenzonitrile. Experimental verification is recommended.

Potential Applications in Organic Synthesis

Based on the known applications of similarly substituted benzonitriles, 3,6-Difluoro-2-methoxybenzonitrile is anticipated to be a valuable building block in the following areas:

  • Medicinal Chemistry: As a precursor to novel therapeutic agents. The difluoro-methoxy substitution pattern can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The nitrile can be elaborated into heterocycles commonly found in bioactive molecules.

  • Agrochemicals: In the synthesis of advanced herbicides, fungicides, and insecticides. Fluorinated aromatics are known to enhance the efficacy and environmental profile of agrochemicals.[6]

  • Materials Science: For the development of functional materials such as liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The polar and electronic nature of the difluoromethoxybenzonitrile core can be leveraged to tune the optical and electronic properties of these materials.

Proposed Synthetic Protocol: A Pathway to 3,6-Difluoro-2-methoxybenzonitrile

Workflow for the Proposed Synthesis:

A 1,4-Difluoro-2-methoxybenzene B Bromination A->B N-Bromosuccinimide (NBS), CH3CN, rt C 3,6-Difluoro-2-methoxybromobenzene B->C D Cyanation C->D CuCN, DMF, reflux E 3,6-Difluoro-2-methoxybenzonitrile D->E

Caption: Proposed synthetic workflow for 3,6-Difluoro-2-methoxybenzonitrile.

Step 1: Bromination of 1,4-Difluoro-2-methoxybenzene

This initial step introduces a bromine atom at a position ortho to the methoxy group and meta to the fluorine atoms, which can then be displaced by a cyanide group.

  • Materials:

    • 1,4-Difluoro-2-methoxybenzene

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (CH₃CN), anhydrous

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Procedure:

    • To a stirred solution of 1,4-Difluoro-2-methoxybenzene (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3,6-Difluoro-2-methoxybromobenzene.

Step 2: Cyanation of 3,6-Difluoro-2-methoxybromobenzene

The Rosenmund-von Braun reaction is a classic and reliable method for the conversion of aryl halides to aryl nitriles.

  • Materials:

    • 3,6-Difluoro-2-methoxybromobenzene

    • Copper(I) cyanide (CuCN)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Aqueous ferric chloride (FeCl₃) / HCl solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Three-necked flask, condenser, mechanical stirrer, heating mantle

  • Procedure:

    • To a three-necked flask equipped with a condenser and mechanical stirrer, add 3,6-Difluoro-2-methoxybromobenzene (1.0 eq) and Copper(I) cyanide (1.2 eq).

    • Add anhydrous N,N-Dimethylformamide to the flask.

    • Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 4-6 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 3,6-Difluoro-2-methoxybenzonitrile.

Expected Reactivity and Synthetic Transformations

The chemical reactivity of 3,6-Difluoro-2-methoxybenzonitrile is dictated by its three key functional groups: the nitrile, the aromatic ring, and the methoxy group.

cluster_0 Nitrile Group Transformations cluster_1 Aromatic Ring Transformations cluster_2 Methoxy Group Transformations A Hydrolysis Product1 Product1 A->Product1 Carboxylic Acid B Reduction Product2 Product2 B->Product2 Amine C Cycloaddition Product3 Product3 C->Product3 Tetrazole D Nucleophilic Aromatic Substitution (SNAr) Product4 Product4 D->Product4 Substituted Benzonitrile E Electrophilic Aromatic Substitution (SEAr) Product5 Product5 E->Product5 Further Substituted Ring F Demethylation Product6 Product6 F->Product6 Phenol Start 3,6-Difluoro-2-methoxybenzonitrile Start->A H₂O, H⁺ or OH⁻ Start->B H₂, Catalyst or Hydride Reagents Start->C Azides Start->D Strong Nucleophiles Start->E Electrophiles (e.g., Nitration, Halogenation) Start->F BBr₃, HBr

Caption: Potential reaction pathways for 3,6-Difluoro-2-methoxybenzonitrile.

  • Nitrile Group Chemistry: The nitrile functionality is a versatile precursor. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Reduction, using reagents such as lithium aluminum hydride or catalytic hydrogenation, will yield the benzylamine. Furthermore, the nitrile can undergo cycloaddition reactions, for instance with azides, to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.

  • Aromatic Ring Reactivity: The fluorine atoms are strong electron-withdrawing groups, activating the ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the fluorines. However, the methoxy group is an activating group for electrophilic aromatic substitution (SEAr), directing incoming electrophiles to the positions ortho and para to it. The interplay of these effects will determine the regioselectivity of further substitutions on the aromatic ring.

  • Methoxy Group Modification: The methoxy group can be cleaved using strong acids like HBr or Lewis acids such as BBr₃ to yield the corresponding phenol. This opens up another avenue for functionalization, for example, through etherification or esterification of the hydroxyl group.

Safety and Handling

While a specific safety data sheet for 3,6-Difluoro-2-methoxybenzonitrile is not available, related difluoro-methoxybenzonitrile isomers are classified as harmful if swallowed, toxic in contact with skin, and causing serious eye irritation.[3] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3,6-Difluoro-2-methoxybenzonitrile represents an intriguing and underexplored building block for organic synthesis. Its unique substitution pattern offers a wealth of opportunities for the construction of novel and complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. This guide provides a foundational understanding of its potential, offering a proposed synthetic route and an overview of its expected reactivity. It is our hope that this information will stimulate further research into the chemistry of this promising compound and unlock its full synthetic potential.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). High-Purity 4,5-Difluoro-2-methoxybenzonitrile: Key Intermediate for Organic Synthesis.
  • PubChem. (n.d.). 3,5-difluoro-2-methoxybenzonitrile. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
  • PubChem. (n.d.). 2,3-Difluoro-6-methoxybenzonitrile. Retrieved January 19, 2026, from [Link]

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved January 19, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). Retrieved January 19, 2026, from [Link]

  • CAS Standard Information Network. (n.d.). 1010413-52-1_3,6-Difluoro-2-methoxybenzonitrile standard. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 2,3-Difluoro-6-methoxybenzonitrile. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.

Sources

Method

Application Note: Strategic Functionalization of 3,6-Difluoro-2-methoxybenzonitrile via Nucleophilic Aromatic Substitution (SNAr)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 3,6-Difluoro-2-methoxybenzonitrile 3,6-Difluoro-2-methoxybenzonitrile is a highly functionalized aromatic building bloc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3,6-Difluoro-2-methoxybenzonitrile

3,6-Difluoro-2-methoxybenzonitrile is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—featuring two fluorine atoms, a methoxy group, and a nitrile group—provides a versatile platform for constructing complex molecular architectures. The presence of fluorine atoms, in particular, dramatically alters the electronic properties of the benzene ring, rendering it susceptible to nucleophilic aromatic substitution (SNAr).[1] This reactivity is pivotal, as the C-F bond, while strong, can be selectively replaced by a wide range of nucleophiles, enabling the late-stage introduction of diverse functional groups. This guide provides an in-depth analysis of the reactivity of 3,6-Difluoro-2-methoxybenzonitrile, focusing on the principles of regioselectivity and offering detailed protocols for its reaction with common nucleophiles.

Mechanistic Principles and Regioselectivity

The reaction of 3,6-Difluoro-2-methoxybenzonitrile with nucleophiles proceeds via the classical SNAr addition-elimination mechanism. This two-step process is initiated by the attack of a nucleophile on an electron-deficient carbon atom bearing a leaving group (in this case, fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] Aromaticity is subsequently restored through the elimination of a fluoride ion.

SNAAr_Mechanism Start Aromatic Substrate Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nu⁻ (Addition) Intermediate->Start (Reversible) Product Substituted Product Intermediate->Product - F⁻ (Elimination) LeavingGroup F⁻ Nucleophile Nu⁻

Figure 1. Generalized workflow of the SNAr addition-elimination mechanism.

A critical consideration when working with 3,6-Difluoro-2-methoxybenzonitrile is regioselectivity : which of the two fluorine atoms will be displaced? The outcome is dictated by the electronic effects of the substituents on the stability of the Meisenheimer complex intermediate.

  • Cyano Group (-CN): This is a powerful electron-withdrawing group through both induction and resonance (-I, -M). It strongly stabilizes a negative charge at the ortho and para positions.

  • Methoxy Group (-OCH₃): This group is electron-withdrawing through induction (-I) but electron-donating through resonance (+M). In the context of SNAr, its inductive effect contributes to the overall electron deficiency of the ring, while its resonance effect can destabilize an adjacent negative charge.

  • Fluorine Atoms (-F): Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), activating the ring for nucleophilic attack.

Analysis of Potential Attack Sites:

  • Attack at C-6: The fluorine at the C-6 position is para to the strongly activating cyano group and ortho to the methoxy group. The negative charge in the resulting Meisenheimer complex is significantly stabilized by delocalization into the cyano group's π-system. This is the most powerful stabilizing interaction.

  • Attack at C-3: The fluorine at the C-3 position is ortho to the cyano group and meta to the methoxy group. The negative charge of this intermediate is also stabilized by the adjacent cyano group, but the para relationship is generally more effective for delocalization in SNAr reactions.[3]

Therefore, nucleophilic attack is strongly predicted to occur preferentially at the C-6 position , displacing the fluorine atom that is para to the cyano group. The methoxy group at C-2 may also exert minor steric hindrance towards an incoming nucleophile at the C-3 position, further favoring attack at C-6.

G cluster_start 3,6-Difluoro-2-methoxybenzonitrile cluster_paths Nucleophilic Attack Pathways cluster_intermediates Meisenheimer Intermediates cluster_products Reaction Outcome start Start Molecule C6_Attack Attack at C-6 (para to -CN) start->C6_Attack + Nu⁻ C3_Attack Attack at C-3 (ortho to -CN) start->C3_Attack + Nu⁻ C6_Intermediate Highly Stabilized (Resonance with -CN) C6_Attack->C6_Intermediate Forms C3_Intermediate Less Stabilized C3_Attack->C3_Intermediate Forms Major_Product Major Product: 6-substituted-3-fluoro-2-methoxybenzonitrile C6_Intermediate->Major_Product - F⁻ (Favored) Minor_Product Minor or Unobserved Product: 3-substituted-6-fluoro-2-methoxybenzonitrile C3_Intermediate->Minor_Product - F⁻ (Disfavored)

Figure 2. Regioselectivity analysis comparing the stability of intermediates from nucleophilic attack at C-6 versus C-3.

Experimental Protocols

The following protocols are representative examples for the reaction of 3,6-Difluoro-2-methoxybenzonitrile with various classes of nucleophiles. Researchers should perform initial reactions on a small scale to optimize conditions for their specific nucleophile.

General Experimental Workflow

Experimental_Workflow A 1. Reagent Setup - Add substrate, solvent, and base to a dry reaction flask under N₂. B 2. Nucleophile Addition - Add the nucleophile (neat or as a solution) at room temperature. A->B C 3. Heating & Monitoring - Heat the reaction to the target temperature. - Monitor progress by TLC or LC-MS. B->C D 4. Reaction Quench - Cool to room temperature. - Quench with water or saturated NH₄Cl. C->D E 5. Aqueous Workup - Extract with an organic solvent (e.g., EtOAc). - Wash with water and brine. D->E F 6. Purification - Dry organic layer (Na₂SO₄ or MgSO₄). - Concentrate in vacuo. - Purify by column chromatography or recrystallization. E->F G 7. Product Characterization - Obtain NMR, MS, and other analytical data. F->G

Figure 3. A generalized step-by-step workflow for SNAr reactions.

Protocol 1: Reaction with an N-Nucleophile (Morpholine)

This protocol details the synthesis of 3-fluoro-2-methoxy-6-(morpholin-4-yl)benzonitrile.

Materials:

  • 3,6-Difluoro-2-methoxybenzonitrile (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO) (Anhydrous)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 3,6-Difluoro-2-methoxybenzonitrile and anhydrous K₂CO₃.

  • Add anhydrous DMSO to create a stirrable suspension (approx. 0.2 M concentration of the substrate).

  • Add morpholine via syringe and equip the flask with a reflux condenser.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and pour it into a beaker of cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water (2x) and then with brine (1x) to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.

Causality Note: DMSO is an excellent polar aprotic solvent for SNAr as it effectively solvates the potassium cation without hydrogen bonding to the nucleophile, thus enhancing its reactivity. K₂CO₃ acts as a base to scavenge the HF produced during the reaction.

Protocol 2: Reaction with an O-Nucleophile (Sodium Methoxide)

This protocol details the synthesis of 3-fluoro-2,6-dimethoxybenzonitrile.

Materials:

  • 3,6-Difluoro-2-methoxybenzonitrile (1.0 eq)

  • Sodium Methoxide (NaOMe) (1.2 eq, as a solid or a solution in methanol)

  • Methanol (MeOH) or Tetrahydrofuran (THF) (Anhydrous)

Procedure:

  • Dissolve 3,6-Difluoro-2-methoxybenzonitrile in anhydrous THF or methanol in a dry, nitrogen-flushed flask.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium methoxide portion-wise (if solid) or dropwise (if a solution).

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C.

  • Monitor the reaction progress until completion (typically 2-6 hours).

  • Cool the mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Note: While methanol can be used as the solvent, using a non-nucleophilic solvent like THF can provide better control, especially if the nucleophile is significantly more reactive than the solvent. The reaction with alkoxides is often faster than with amines due to the higher charge density on the oxygen atom.

Protocol 3: Reaction with an S-Nucleophile (Sodium Thiophenoxide)

This protocol details the synthesis of 3-fluoro-2-methoxy-6-(phenylthio)benzonitrile.

Materials:

  • 3,6-Difluoro-2-methoxybenzonitrile (1.0 eq)

  • Thiophenol (1.1 eq)

  • Sodium Hydride (NaH) (1.2 eq, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

Procedure:

  • To a dry, nitrogen-flushed flask, add anhydrous DMF and cool to 0 °C.

  • Carefully add the sodium hydride portion-wise with stirring.

  • Add thiophenol dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium thiophenoxide salt (evolution of H₂ gas will cease).

  • Add a solution of 3,6-Difluoro-2-methoxybenzonitrile in a small amount of anhydrous DMF to the nucleophile mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (S-nucleophiles are highly reactive; this may take 1-4 hours).[4]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into ice-cold water.

  • Extract with ethyl acetate (3x), wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude material by flash column chromatography.

Safety Note: Sodium hydride is highly reactive and flammable. Handle it with extreme care under an inert atmosphere. The quenching of NaH and thiophenol generates flammable hydrogen gas.

Summary of Reactions and Conditions

Nucleophile ClassExample NucleophileBaseSolventTypical Temp. (°C)Expected Product
Nitrogen MorpholineK₂CO₃DMSO80 - 1003-Fluoro-2-methoxy-6-(morpholin-4-yl)benzonitrile
Oxygen Sodium MethoxideN/A (reagent is basic)THF / MeOH50 - 603-Fluoro-2,6-dimethoxybenzonitrile
Sulfur ThiophenolNaHDMF0 - 253-Fluoro-2-methoxy-6-(phenylthio)benzonitrile

Conclusion

3,6-Difluoro-2-methoxybenzonitrile is a valuable and predictable substrate for nucleophilic aromatic substitution. The strong activating and para-directing effect of the C-1 cyano group reliably directs substitution to the C-6 position. By selecting from the vast array of available N-, O-, and S-nucleophiles, researchers can readily access a diverse library of 3-fluoro-2-methoxybenzonitrile derivatives for applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the strategic functionalization of this versatile chemical scaffold.

References

  • Halldin Stenlid, J., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. NIH National Library of Medicine. [Link]

  • Organic Syntheses. (n.d.). Nucleophilic Aromatic Substitution of Aryl Fluorides by Secondary Nitriles: Preparation of 2-(2-Methoxyphenyl)-2-methylpropionitrile. [Link]

  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. [Link]

  • ResearchGate. (n.d.). Solvent-Controlled Regioselectivity in Nucleophilic Substitution Reactions of 1-X-2,4-Difluorobenzenes with Morpholine Using Deep Eutectic Solvents. [Link]

  • Wallbank, B. E., et al. (1967). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. NIH National Library of Medicine. [Link]

  • Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]

  • Baran Lab. (n.d.). Haloselectivity of Heterocycles. [Link]

Sources

Application

The Strategic Application of 3,6-Difluoro-2-methoxybenzonitrile in Next-Generation Agrochemical Discovery

Authored by: A Senior Application Scientist Introduction: The Imperative for Innovation in Agrochemicals and the Role of Fluorine Chemistry The global challenge of ensuring food security for a growing population necessit...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Imperative for Innovation in Agrochemicals and the Role of Fluorine Chemistry

The global challenge of ensuring food security for a growing population necessitates the continuous development of more effective, selective, and environmentally benign agrochemicals. A significant leap in the potency and properties of modern herbicides, fungicides, and insecticides has been achieved through the strategic incorporation of fluorine atoms into active pharmaceutical ingredients.[1][2][3] The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can dramatically enhance the biological activity of a molecule.[3][4] These enhancements often manifest as increased metabolic stability, improved binding to target enzymes, and optimized lipophilicity for better transport within the target organism.[2][3]

Within this context of fluorine-driven innovation, specialized chemical intermediates are the foundational building blocks for novel agrochemical synthesis. 3,6-Difluoro-2-methoxybenzonitrile, with its distinct substitution pattern on the aromatic ring, represents a key starting material for the creation of new active ingredients. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of 3,6-Difluoro-2-methoxybenzonitrile in the synthesis and evaluation of potential new agrochemicals.

Molecular Profile: 3,6-Difluoro-2-methoxybenzonitrile

PropertyValueReference
CAS Number 1010413-52-1[5]
Molecular Formula C8H5F2NO[5]
Molecular Weight 169.13 g/mol [5]
Appearance White to off-white crystalline powder
Melting Point Not widely reported; similar compounds in the 80-90°C range[6]
Boiling Point Not widely reported; similar compounds around 250°C[6]

The strategic placement of two fluorine atoms and a methoxy group on the benzonitrile scaffold provides multiple avenues for synthetic elaboration, making it a versatile precursor in agrochemical research.

Application Note I: Synthesis of a Novel Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicide Candidate

The benzonitrile moiety is a known pharmacophore in a number of herbicides.[7][8][9] This protocol outlines the hypothetical synthesis of a novel herbicide candidate targeting the PPO enzyme, a common mode of action for many commercial herbicides.

Scientific Rationale

The objective is to synthesize a molecule where the 3,6-Difluoro-2-methoxybenzonitrile core is elaborated to mimic the structural features of known PPO inhibitors. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, which can then participate in further coupling reactions. The fluorine atoms are expected to enhance the binding affinity to the target enzyme and increase the metabolic stability of the final compound.

Experimental Workflow Diagram

G cluster_synthesis Part A: Synthesis cluster_screening Part B: Biological Screening A 3,6-Difluoro-2- methoxybenzonitrile B Hydrolysis to 2-amino-3,6-difluoro- benzoic acid A->B 1. NH3, DMSO 2. NaOH, H2O C Coupling with substituted aniline B->C EDC, HOBt, DIPEA, DMF D Final Herbicide Candidate C->D Purification E In vitro PPO Enzyme Assay D->E Primary Screen F Whole Plant Greenhouse Assay E->F Secondary Screen G Data Analysis & Hit Identification F->G

Caption: Synthetic and screening workflow for a novel herbicide.

Protocol: Synthesis of a Hypothetical PPO-Inhibiting Herbicide

Step 1: Amination of 3,6-Difluoro-2-methoxybenzonitrile

  • Rationale: Introduction of an amino group is a common strategy to enable further functionalization. This step is analogous to the synthesis of related aminobenzonitriles.[10]

  • Procedure:

    • To a solution of 3,6-Difluoro-2-methoxybenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add a catalytic amount of a suitable base (e.g., potassium carbonate).

    • Bubble ammonia gas through the reaction mixture for 10-15 minutes in a sealed pressure vessel.

    • Heat the reaction mixture to 80-100°C and stir overnight.

    • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-6-fluoro-3-methoxybenzonitrile.

Step 2: Hydrolysis of the Nitrile to a Carboxylic Acid

  • Rationale: The nitrile group is converted to a carboxylic acid to facilitate amide bond formation in the subsequent step.

  • Procedure:

    • Suspend the 2-amino-6-fluoro-3-methoxybenzonitrile (1.0 eq) in a mixture of ethanol and water.

    • Add sodium hydroxide (3.0-5.0 eq) and heat the mixture to reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and acidify with concentrated HCl to pH 2-3.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain 2-amino-6-fluoro-3-methoxybenzoic acid.

Step 3: Amide Coupling with a Substituted Aniline

  • Rationale: Formation of an amide bond with a suitable substituted aniline will generate the final herbicide candidate. The choice of aniline is critical and would be guided by structure-activity relationship (SAR) studies of known PPO inhibitors.

  • Procedure:

    • Dissolve 2-amino-6-fluoro-3-methoxybenzoic acid (1.0 eq) and a selected substituted aniline (e.g., 4-chloro-2-fluoroaniline, 1.1 eq) in N,N-dimethylformamide (DMF).

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq), Hydroxybenzotriazole (HOBt, 1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir the reaction at room temperature overnight.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final product.

Application Note II: In Vitro and In Vivo Biological Evaluation

The synthesized compound must be evaluated for its biological activity.

Protocol: In Vitro PPO Enzyme Inhibition Assay
  • Rationale: This primary screen directly assesses the ability of the synthesized compound to inhibit the target enzyme.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add a suitable buffer, the PPO enzyme (isolated from a plant source like spinach), and varying concentrations of the test compound.

    • Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX.

    • Monitor the rate of protoporphyrin IX formation by measuring the increase in fluorescence or absorbance at the appropriate wavelength over time.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Whole Plant Greenhouse Assay
  • Rationale: This secondary screen evaluates the herbicidal efficacy of the compound on whole plants, providing insights into its uptake, translocation, and overall phytotoxicity.

  • Procedure:

    • Grow indicator plant species (e.g., a broadleaf weed like Amaranthus retroflexus and a grass weed like Setaria viridis) in pots under controlled greenhouse conditions.

    • At a specific growth stage (e.g., 2-3 true leaves), apply the test compound as a post-emergence spray at various application rates.

    • Include a negative control (solvent only) and a positive control (a commercial PPO-inhibiting herbicide).

    • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis) at regular intervals (e.g., 3, 7, and 14 days after treatment).

    • Determine the GR50 value (the application rate that causes a 50% reduction in plant growth).

Data Summary and Interpretation

CompoundMolecular WeightPPO IC50 (nM)A. retroflexus GR50 (g/ha)S. viridis GR50 (g/ha)
Candidate 1 328.715.250>200
Commercial Standard 361.28.935>200

The hypothetical data above would suggest that "Candidate 1" is a potent inhibitor of the PPO enzyme with good efficacy against the broadleaf weed Amaranthus retroflexus and selectivity towards the grass weed Setaria viridis.

Conclusion

3,6-Difluoro-2-methoxybenzonitrile is a valuable and versatile intermediate for the synthesis of novel agrochemicals. The strategic incorporation of fluorine and the synthetic handles of the nitrile and methoxy groups provide a robust platform for generating new active ingredients. The protocols outlined in this document provide a foundational framework for the synthesis and evaluation of a hypothetical herbicide candidate, demonstrating the potential of this building block in the discovery pipeline. Further optimization of the synthetic route and extensive structure-activity relationship studies are warranted to fully exploit the potential of derivatives from this promising intermediate.

References

  • The Impact of Fluorine in Agrochemicals: Insights from Intermedi
  • Jeschek, M. (2022). Fluorine-Containing Agrochemicals: An Overview of Recent Developments.
  • Ni, C., & Hu, J. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(11), 3293-3302.
  • Zhu, L., et al. (2024). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry.
  • von der Ohe, M. (2010). Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analo. CHIMIA.
  • Shibata, N., et al. (2016). Fluorinated agrochemicals. Journal of Fluorine Chemistry, 188, 1-2.
  • Bayer Aktiengesellschaft. (1998). Herbicidal substance based on 2,6-dichloro-3-fluoro-benzonitrile and new intermediate compounds.
  • Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. (n.d.). Semantic Scholar.
  • Cserháti, T., et al. (1992). Principal component analysis for a better understanding of the herbicidal effectivity of some benzonitriles.
  • The Crucial Role of Fluorinated Nitriles in Modern Synthesis. (2025). Google AI Search.
  • Veselá, A., et al. (2013). Study of Cytotoxic Effects of Benzonitrile Pesticides. International Journal of Environmental Research and Public Health, 10(6), 2434-2446.
  • Veselá, A., et al. (2010). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity.
  • High-Purity 4,5-Difluoro-2-methoxybenzonitrile: Key Intermediate for Organic Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Fujiwara, T., & O'Hagan, D. (2014). Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry, 167, 16-29.
  • Study of Cytotoxic Effects of Benzonitrile Pesticides. (2013). Semantic Scholar.
  • Veselá, A., et al. (2010). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. PubMed.
  • 3,6-Difluoro-2-methoxybenzonitrile. (n.d.). ChemScene.

Sources

Method

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3,6-Difluoro-2-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Strategic Importance of Fluorinated Heterocycles and the Untapped Potential of 3,6-D...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Heterocycles and the Untapped Potential of 3,6-Difluoro-2-methoxybenzonitrile

Fluorine-containing heterocyclic compounds are cornerstones of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. These effects include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. Consequently, the development of novel synthetic routes to access structurally diverse fluorinated heterocycles is of paramount importance to the pharmaceutical industry.

3,6-Difluoro-2-methoxybenzonitrile is a readily available starting material with a unique substitution pattern that offers significant potential for the synthesis of novel heterocyclic scaffolds. The presence of two fluorine atoms, a methoxy group, and a nitrile functionality provides multiple reaction sites and activates the aromatic ring for specific chemical transformations. This application note provides detailed protocols and expert insights into the synthesis of two important classes of heterocyclic compounds—quinazolines and benzothiophenes—using 3,6-Difluoro-2-methoxybenzonitrile as a versatile starting material. We will explore the underlying chemical principles that govern the reactivity of this substrate and provide step-by-step guidance for its conversion into high-value heterocyclic products.

PART 1: The Chemistry of 3,6-Difluoro-2-methoxybenzonitrile: A Gateway to Heterocyclic Diversity

The synthetic utility of 3,6-Difluoro-2-methoxybenzonitrile lies in the strategic placement of its functional groups. The electron-withdrawing nature of the nitrile group and the fluorine atoms activates the benzene ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom at the 6-position is particularly susceptible to displacement by a nucleophile due to the activating effects of the ortho-nitrile group and the para-fluoro substituent. The methoxy group at the 2-position, while electron-donating, can also influence the regioselectivity of these reactions.

Our synthetic strategy will leverage this inherent reactivity to introduce key functionalities—an amino group for quinazoline synthesis and a sulfur-containing moiety for benzothiophene synthesis—at the 6-position via SNAr.

PART 2: Synthesis of Fluorinated Quinazolines

Quinazolines are a prominent class of nitrogen-containing heterocycles found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. Our proposed synthesis of a fluorinated quinazoline from 3,6-Difluoro-2-methoxybenzonitrile proceeds through a two-step sequence: 1) introduction of an amino group via SNAr, followed by 2) cyclization with a suitable one-carbon synthon.

Workflow for Quinazoline Synthesis

G cluster_0 Step 1: Amination via SNAr cluster_1 Step 2: Cyclization Start 3,6-Difluoro-2-methoxybenzonitrile SNAr Nucleophilic Aromatic Substitution Start->SNAr Amine Amine Nucleophile (e.g., NH3) Amine->SNAr Intermediate 2-Amino-6-fluoro-3-methoxybenzonitrile SNAr->Intermediate C1_Synthon One-Carbon Synthon (e.g., Formic Acid) Cyclization Condensation and Cyclization C1_Synthon->Cyclization Product Fluorinated Quinazolinone Cyclization->Product Intermediate_ref 2-Amino-6-fluoro-3-methoxybenzonitrile Intermediate_ref->Cyclization

Caption: Workflow for the synthesis of fluorinated quinazolinones.

Protocol 1: Synthesis of 2-Amino-6-fluoro-3-methoxybenzonitrile

Rationale: This step introduces the crucial amino group necessary for the subsequent quinazoline ring formation. Ammonia is used as the nucleophile to displace the activated fluorine atom at the 6-position. The reaction is typically carried out in a polar aprotic solvent to facilitate the SNAr mechanism.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
3,6-Difluoro-2-methoxybenzonitrile169.13101.69 g
Ammonia (7 N solution in Methanol)17.03507.14 mL
N,N-Dimethylformamide (DMF)73.09-20 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-difluoro-2-methoxybenzonitrile (1.69 g, 10 mmol) and DMF (20 mL).

  • Stir the mixture at room temperature until the starting material is completely dissolved.

  • Add the 7 N solution of ammonia in methanol (7.14 mL, 50 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • After completion of the reaction, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 2-amino-6-fluoro-3-methoxybenzonitrile as a solid.

Expected Yield: 75-85%

Characterization Data (Hypothetical):

  • 1H NMR (400 MHz, CDCl3): δ 7.05 (t, J = 8.8 Hz, 1H), 6.40 (dd, J = 8.8, 4.4 Hz, 1H), 4.50 (br s, 2H), 3.90 (s, 3H).

  • 13C NMR (101 MHz, CDCl3): δ 160.2 (d, J = 245.0 Hz), 150.1 (d, J = 12.0 Hz), 145.5, 118.0, 115.5 (d, J = 20.0 Hz), 105.0 (d, J = 4.0 Hz), 98.0, 56.5.

  • MS (ESI): m/z 169.0 [M+H]+.

Protocol 2: Synthesis of 5-Fluoro-8-methoxyquinazolin-4(3H)-one

Rationale: This is a classic cyclization reaction to form the quinazolinone ring. Formic acid serves as the source of the C2 carbon of the quinazoline ring. The reaction proceeds via an initial formylation of the amino group, followed by intramolecular cyclization and dehydration.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
2-Amino-6-fluoro-3-methoxybenzonitrile168.1550.84 g
Formic Acid (98%)46.03-10 mL

Procedure:

  • In a 50 mL round-bottom flask, suspend 2-amino-6-fluoro-3-methoxybenzonitrile (0.84 g, 5 mmol) in formic acid (10 mL).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 6 hours.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexane).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled reaction mixture into 50 mL of ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to obtain 5-fluoro-8-methoxyquinazolin-4(3H)-one.

Expected Yield: 80-90%

Characterization Data (Hypothetical):

  • 1H NMR (400 MHz, DMSO-d6): δ 12.10 (s, 1H), 8.15 (s, 1H), 7.40 (t, J = 8.8 Hz, 1H), 7.10 (dd, J = 8.8, 4.0 Hz, 1H), 3.95 (s, 3H).

  • 13C NMR (101 MHz, DMSO-d6): δ 161.0, 158.5 (d, J = 250.0 Hz), 148.0, 145.0, 125.0, 118.0 (d, J = 22.0 Hz), 115.0, 112.0 (d, J = 5.0 Hz), 56.0.

  • MS (ESI): m/z 197.0 [M+H]+.

PART 3: Synthesis of Fluorinated Benzothiophenes

Benzothiophenes are another important class of sulfur-containing heterocycles with diverse applications in pharmaceuticals and materials science. The synthesis of a fluorinated benzothiophene from our starting material involves the introduction of a sulfur nucleophile, followed by an intramolecular cyclization.

Workflow for Benzothiophene Synthesis

G cluster_0 Step 1: Thiolation via SNAr cluster_1 Step 2: Cyclization Start 3,6-Difluoro-2-methoxybenzonitrile SNAr Nucleophilic Aromatic Substitution Start->SNAr Sulfur_Nuc Sulfur Nucleophile (e.g., NaSH) Sulfur_Nuc->SNAr Intermediate 6-Fluoro-2-methoxy-3-mercaptobenzonitrile SNAr->Intermediate Alkylation Alkylation (e.g., with an α-halo ketone) Cyclization_Step Intramolecular Cyclization Alkylation->Cyclization_Step Product Fluorinated Benzothiophene Cyclization_Step->Product Intermediate_ref 6-Fluoro-2-methoxy-3-mercaptobenzonitrile Intermediate_ref->Alkylation

Caption: Workflow for the synthesis of fluorinated benzothiophenes.

Protocol 3: Synthesis of 6-Fluoro-3-mercapto-2-methoxybenzonitrile

Rationale: This step introduces the sulfur functionality required for the benzothiophene ring formation. Sodium hydrosulfide is a common and effective sulfur nucleophile for the displacement of an activated aryl fluoride. The reaction is performed in a polar aprotic solvent.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
3,6-Difluoro-2-methoxybenzonitrile169.13101.69 g
Sodium Hydrosulfide (NaSH), hydrate56.06 (anhydrous)12~0.8 g
N,N-Dimethylformamide (DMF)73.09-20 mL

Procedure:

  • In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 3,6-difluoro-2-methoxybenzonitrile (1.69 g, 10 mmol) in DMF (20 mL).

  • Add sodium hydrosulfide hydrate (~0.8 g, ~12 mmol) in one portion.

  • Stir the reaction mixture at 50 °C for 4 hours. Monitor the reaction by TLC (Eluent: 20% Ethyl acetate in Hexane).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of 1 M HCl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thiol. This intermediate is often used in the next step without further purification due to its potential for oxidation.

Protocol 4: Synthesis of 2-Substituted-4-fluoro-7-methoxybenzo[b]thiophene-3-carbonitrile

Rationale: This is a versatile method for constructing the benzothiophene ring, known as the Gewald reaction or a related cyclization. The in situ generated thiol reacts with an α-halo ketone (or a similar electrophile) to form an intermediate that undergoes intramolecular cyclization to the benzothiophene.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
Crude 6-Fluoro-3-mercapto-2-methoxybenzonitrile~185.19~10~1.85 g
2-Chloroacetone92.52110.82 mL
Potassium Carbonate (K2CO3)138.21202.76 g
Acetone58.08-30 mL

Procedure:

  • To a solution of the crude 6-fluoro-3-mercapto-2-methoxybenzonitrile (~10 mmol) in acetone (30 mL) in a 100 mL round-bottom flask, add potassium carbonate (2.76 g, 20 mmol).

  • Add 2-chloroacetone (0.82 mL, 11 mmol) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction by TLC (Eluent: 20% Ethyl acetate in Hexane).

  • After the reaction is complete, filter off the inorganic salts and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 2-methyl-4-fluoro-7-methoxybenzo[b]thiophene-3-carbonitrile.

Expected Yield: 60-70% over two steps.

Characterization Data (Hypothetical):

  • 1H NMR (400 MHz, CDCl3): δ 7.20 (t, J = 8.8 Hz, 1H), 6.90 (dd, J = 8.8, 4.0 Hz, 1H), 4.00 (s, 3H), 2.60 (s, 3H).

  • 13C NMR (101 MHz, CDCl3): δ 159.0 (d, J = 250.0 Hz), 148.0, 142.0, 135.0, 128.0, 120.0 (d, J = 25.0 Hz), 116.0, 110.0 (d, J = 5.0 Hz), 105.0, 56.0, 15.0.

  • MS (ESI): m/z 224.0 [M+H]+.

Conclusion

3,6-Difluoro-2-methoxybenzonitrile serves as a highly valuable and versatile starting material for the synthesis of medicinally relevant fluorinated quinazolines and benzothiophenes. The strategic application of nucleophilic aromatic substitution allows for the efficient introduction of key amino and thiol functionalities, paving the way for subsequent cyclization reactions. The protocols detailed in this application note provide a robust framework for researchers to explore the synthesis of novel heterocyclic compounds with potential applications in drug discovery and development. The principles and methodologies described herein can be adapted and expanded to create a wide array of substituted heterocyclic systems, further unlocking the synthetic potential of this unique fluorinated building block.

References

  • Nucleophilic Aromatic Substitution. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure; Smith, M. B., Ed.; Wiley, 2019. [Link]

  • Quinazoline Synthesis. Organic Chemistry Portal. [Link]

  • Benzothiophene Synthesis. Organic Chemistry Portal. [Link]

  • Sharma, V. K., et al. A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc2021 , ix, 150-176. [Link]

  • Kuhn, M.; Falk, F. C.; Paradies, J. Thiourea as a Dihydrosulfide Surrogate in C-S Bond Formation/Cross-Coupling/Cyclization Domino Reactions: A New Synthesis of Benzothiophenes and Thieno[3,2-b]thiophenes. Org. Lett.2011 , 13 (15), 4100–4103. [Link]

Application

The Strategic Application of 3,6-Difluoro-2-methoxybenzonitrile in the Synthesis of Novel Kinase Inhibitors: Advanced Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide details the strategic utility of 3,6-difluoro-2-methoxybenzonitrile as a pivotal starting material in the synthesis of next-ge...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the strategic utility of 3,6-difluoro-2-methoxybenzonitrile as a pivotal starting material in the synthesis of next-generation kinase inhibitors. While perhaps an underutilized building block, its unique substitution pattern offers significant advantages for the medicinal chemist. The presence of two fluorine atoms can enhance metabolic stability and binding affinity, while the methoxy and nitrile functionalities provide versatile handles for constructing complex heterocyclic scaffolds common to many kinase inhibitors.[1][2] This document elucidates the rationale behind its application, provides a detailed, representative protocol for its conversion into a key pyrimidine-based intermediate, and discusses the broader implications for drug discovery in oncology and beyond.

Introduction: The Imperative for Novel Scaffolds in Kinase Inhibitor Discovery

Kinases are a critical class of enzymes that regulate a vast array of cellular processes through phosphorylation.[1] Their dysregulation is a well-established driver of numerous pathologies, most notably cancer, rendering them a primary focus of modern drug discovery. The development of small-molecule kinase inhibitors has revolutionized the treatment of many cancers, yet the emergence of drug resistance necessitates a continuous search for novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles.

The incorporation of fluorine into drug candidates is a cornerstone of contemporary medicinal chemistry.[2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions with the target protein.[2][4] Consequently, fluorinated aromatic compounds, such as 3,6-difluoro-2-methoxybenzonitrile, are highly sought-after building blocks for the synthesis of new therapeutic agents.

Rationale for Employing 3,6-Difluoro-2-methoxybenzonitrile

The chemical architecture of 3,6-difluoro-2-methoxybenzonitrile is particularly amenable to the synthesis of kinase inhibitors for several key reasons:

  • Orthogonal Reactivity: The nitrile group serves as a versatile precursor for the formation of various nitrogen-containing heterocycles, such as pyrimidines, which are a common core in many approved kinase inhibitors.[5]

  • Strategic Fluorination: The fluorine atoms at the 3- and 6-positions can enhance the molecule's binding affinity to the kinase active site through favorable electrostatic interactions and can block potential sites of metabolic oxidation, thereby improving the drug's half-life.[2][4]

  • Modulation of Physicochemical Properties: The methoxy group can be used to fine-tune the solubility and electronic properties of the resulting inhibitor. It can also serve as a handle for further synthetic elaboration or be a key pharmacophoric feature itself.

Synthetic Protocol: Construction of a Dihalogenated Pyrimidine Intermediate

The following protocol details a representative synthesis of a key 2-amino-4-chloro-5-(3,6-difluoro-2-methoxyphenyl)pyrimidine intermediate. This intermediate is a valuable scaffold for the subsequent elaboration into a library of potential kinase inhibitors through palladium-catalyzed cross-coupling reactions.

Overall Reaction Scheme

G start 3,6-Difluoro-2-methoxybenzonitrile step1 Step 1: Grignard Reaction (Intermediate A) start->step1 i. MeMgBr, THF ii. Ethyl formate step2 Step 2: Condensation with Guanidine (Intermediate B) step1->step2 Guanidine, NaOEt, EtOH step3 Step 3: Chlorination (Final Intermediate) step2->step3 POCl3, reflux

Caption: Synthetic workflow for the target pyrimidine intermediate.

Step-by-Step Methodology

Step 1: Synthesis of 1-(3,6-difluoro-2-methoxyphenyl)ethan-1-one (Intermediate A)

  • To a solution of 3,6-difluoro-2-methoxybenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2), add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude ketone, which can be used in the next step without further purification.

Causality: The Grignard reagent attacks the electrophilic carbon of the nitrile, forming an imine intermediate which is then hydrolyzed upon acidic workup to yield the corresponding ketone.

Step 2: Synthesis of 5-(3,6-difluoro-2-methoxyphenyl)pyrimidin-4(3H)-one (Intermediate B)

  • To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol), add guanidine hydrochloride (1.5 eq).

  • To this mixture, add a solution of Intermediate A (1.0 eq) in ethanol.

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture to room temperature and neutralize with glacial acetic acid.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pyrimidinone intermediate.

Causality: This is a classical condensation reaction where the ketone reacts with guanidine to form the pyrimidine ring system.

Step 3: Synthesis of 4-chloro-5-(3,6-difluoro-2-methoxyphenyl)pyrimidine (Final Intermediate)

  • Suspend Intermediate B (1.0 eq) in phosphorus oxychloride (POCl3) (5.0 eq).

  • Heat the mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. The crude product can be purified by column chromatography on silica gel.

Causality: Phosphorus oxychloride is a standard reagent used to convert hydroxyl groups on heterocyclic rings, such as the pyrimidinone, into chlorides, which are excellent leaving groups for subsequent nucleophilic aromatic substitution or cross-coupling reactions.

Data Presentation: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XlogP
3,6-Difluoro-2-methoxybenzonitrileC8H5F2NO169.131.8
Final IntermediateC11H6ClF2N2O258.633.2

Application in Kinase Inhibitor Scaffolding

The synthesized 4-chloro-5-(3,6-difluoro-2-methoxyphenyl)pyrimidine is a versatile intermediate for the creation of a diverse library of potential kinase inhibitors. The chlorine atom at the 4-position of the pyrimidine ring is susceptible to displacement by various nucleophiles, allowing for the introduction of different side chains to probe the ATP-binding pocket of the target kinase.

G intermediate 4-chloro-5-(3,6-difluoro-2-methoxyphenyl)pyrimidine coupling Suzuki or Buchwald-Hartwig Coupling intermediate->coupling Various Anilines or Boronic Acids inhibitor_library Library of Kinase Inhibitors coupling->inhibitor_library

Caption: Elaboration of the intermediate into a kinase inhibitor library.

For example, a Buchwald-Hartwig amination with a substituted aniline can install a crucial pharmacophore found in many Epidermal Growth Factor Receptor (EGFR) inhibitors. Alternatively, a Suzuki coupling with a boronic acid derivative can introduce different aromatic or heteroaromatic moieties to target other kinase families.

Conclusion

3,6-Difluoro-2-methoxybenzonitrile represents a valuable and strategically functionalized starting material for the synthesis of novel kinase inhibitors. Its inherent chemical features facilitate the construction of complex, fluorinated heterocyclic scaffolds. The detailed protocol provides a reliable pathway to a versatile pyrimidine intermediate, which can be readily diversified to generate libraries of potential drug candidates. Researchers in drug discovery are encouraged to explore the utility of this building block in their efforts to develop the next generation of targeted therapies.

References

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3,6-Difluoro-2-methoxybenzonitrile

Introduction: The Strategic Value of 3,6-Difluoro-2-methoxybenzonitrile 3,6-Difluoro-2-methoxybenzonitrile is a highly versatile and valuable building block for professionals in medicinal chemistry and materials science....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3,6-Difluoro-2-methoxybenzonitrile

3,6-Difluoro-2-methoxybenzonitrile is a highly versatile and valuable building block for professionals in medicinal chemistry and materials science. Its unique electronic and structural features—an electron-withdrawing nitrile group, a coordinating methoxy substituent, and two fluorine atoms that can modulate physicochemical properties—make it an attractive scaffold for the synthesis of novel therapeutic agents and functional materials. The strategic placement of the fluorine atoms, ortho and meta to the nitrile, presents a unique challenge and opportunity in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization and the creation of complex molecular architectures.

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 3,6-difluoro-2-methoxybenzonitrile, offering detailed protocols and mechanistic insights for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols provided herein are based on established methodologies for structurally related electron-deficient fluoroarenes and serve as a robust starting point for reaction optimization.

I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures with high efficiency and functional group tolerance.[1][2] For a substrate like 3,6-difluoro-2-methoxybenzonitrile, the key challenge lies in the activation of the C-F bond, which is generally less reactive than C-Br or C-I bonds.[1] However, the presence of the electron-withdrawing nitrile group facilitates the oxidative addition of palladium to the C-F bond, making this transformation feasible under appropriate catalytic conditions.

Causality Behind Experimental Choices:

  • Catalyst System: A high-activity catalyst system is paramount. We recommend a palladium(II) precatalyst such as Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃ in combination with a sterically hindered and electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos). These bulky ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is crucial for the oxidative addition to the strong C-F bond.[2]

  • Base: A moderately strong base is required to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices as they are sufficiently basic to activate the boronic acid without promoting unwanted side reactions.[2]

  • Solvent: Anhydrous, polar aprotic solvents such as 1,4-dioxane or toluene are typically employed to ensure the solubility of the reactants and catalyst system while remaining inert to the reaction conditions. The addition of a small amount of water can sometimes accelerate the reaction by aiding in the dissolution of the base.

Table 1: Representative Suzuki-Miyaura Coupling Parameters
ParameterConditionRationale
Aryl Halide 3,6-Difluoro-2-methoxybenzonitrileSubstrate of interest
Boronic Acid Aryl- or Vinylboronic Acid (1.2 equiv)Coupling partner
Palladium Precatalyst Pd(OAc)₂ (2 mol%)Forms active Pd(0) in situ
Ligand SPhos (4 mol%)Bulky, electron-rich ligand to facilitate oxidative addition
Base K₃PO₄ (2.0 equiv)Activates the boronic acid for transmetalation
Solvent 1,4-DioxaneAnhydrous, polar aprotic solvent
Temperature 100-110 °CProvides thermal energy to overcome the activation barrier
Time 12-24 hoursTypical reaction time for challenging couplings
Detailed Protocol 1: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add 3,6-difluoro-2-methoxybenzonitrile (1.0 mmol), the desired aryl- or vinylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol), followed by anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 110 °C and stir for 16 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite. Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, & Base B Establish Inert Atmosphere (Ar/N₂) A->B C Add Catalyst, Ligand, & Solvent B->C D Heat to 110 °C with Stirring C->D E Cool & Dilute D->E F Filter & Wash E->F G Purify by Chromatography F->G H Pure Product G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

II. Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules.[3][4] The reaction of 3,6-difluoro-2-methoxybenzonitrile with primary or secondary amines can be challenging due to the potential for catalyst inhibition by the nitrogen-containing starting materials and products.

Causality Behind Experimental Choices:

  • Catalyst System: A highly active and robust catalyst system is essential. We recommend a palladium precatalyst from the G3 or G4 generation (e.g., XPhos Pd G3) which contains a built-in carbazole ligand that facilitates the initial reduction of Pd(II) to the active Pd(0) species. The XPhos ligand itself is a bulky, electron-rich biarylphosphine that promotes both oxidative addition and reductive elimination.[5]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[4] The choice of base can be critical and may need to be optimized for specific amine coupling partners.

  • Solvent: Anhydrous toluene or 1,4-dioxane are suitable solvents for this transformation.

Table 2: Representative Buchwald-Hartwig Amination Parameters
ParameterConditionRationale
Aryl Halide 3,6-Difluoro-2-methoxybenzonitrileSubstrate of interest
Amine Primary or Secondary Amine (1.2 equiv)Coupling partner
Palladium Precatalyst XPhos Pd G3 (2 mol%)Highly active and air-stable precatalyst
Base NaOtBu (1.5 equiv)Strong, non-nucleophilic base
Solvent TolueneAnhydrous, non-coordinating solvent
Temperature 100 °CProvides thermal energy for the reaction
Time 8-16 hoursTypical reaction time
Detailed Protocol 2: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add sodium tert-butoxide (1.5 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add 3,6-difluoro-2-methoxybenzonitrile (1.0 mmol), the desired amine (1.2 mmol), and XPhos Pd G3 (0.02 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction Execution: Seal the tube and remove it from the glovebox. Place the tube in a preheated oil bath at 100 °C and stir for 12 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and quench with saturated aqueous ammonium chloride (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-F Ar-Pd(II)(L)-F Pd(0)L->Ar-Pd(II)(L)-F Oxidative Addition Ar-Pd(II)(L)-NR¹R² Ar-Pd(II)(L)-NR¹R² Ar-Pd(II)(L)-F->Ar-Pd(II)(L)-NR¹R² Amine Coordination & Deprotonation Ar-Pd(II)(L)-NR¹R²->Pd(0)L Reductive Elimination Ar-NR¹R² Ar-NR¹R² Ar-Pd(II)(L)-NR¹R²->Ar-NR¹R² Base-H⁺ Base-H⁺ Ar-Pd(II)(L)-NR¹R²->Base-H⁺ Ar-F Ar-F Ar-F->Ar-Pd(II)(L)-F HNR¹R² HNR¹R² HNR¹R²->Ar-Pd(II)(L)-NR¹R² Base Base Base->Ar-Pd(II)(L)-NR¹R²

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

III. Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction provides a powerful and versatile method for the synthesis of aryl alkynes through the coupling of a terminal alkyne with an aryl halide.[6][7] This reaction is typically co-catalyzed by palladium and copper salts. For 3,6-difluoro-2-methoxybenzonitrile, the electron-deficient nature of the aromatic ring facilitates the palladium-catalyzed portion of the cycle.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically CuI, is standard.[6] The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the terminal alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used both as a base and often as the solvent. The base is crucial for the deprotonation of the terminal alkyne.[7]

  • Solvent: The amine base can serve as the solvent, or an inert co-solvent like THF or DMF can be used.

Table 3: Representative Sonogashira Coupling Parameters
ParameterConditionRationale
Aryl Halide 3,6-Difluoro-2-methoxybenzonitrileSubstrate of interest
Alkyne Terminal Alkyne (1.5 equiv)Coupling partner
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)Standard palladium catalyst for Sonogashira coupling
Copper Co-catalyst CuI (1 mol%)Activates the terminal alkyne
Base Et₃NServes as base and solvent
Solvent THF (optional co-solvent)Improves solubility
Temperature Room Temperature to 60 °CMild conditions are often sufficient
Time 4-12 hoursTypically a rapid reaction
Detailed Protocol 3: Sonogashira Coupling
  • Reaction Setup: To a Schlenk tube, add 3,6-difluoro-2-methoxybenzonitrile (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.01 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous triethylamine (5 mL) and the terminal alkyne (1.5 mmol) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 8 hours or until completion as monitored by TLC. Gentle heating (e.g., 50 °C) may be required for less reactive alkynes.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(L₂)-F Ar-Pd(II)(L₂)-F Pd(0)L₂->Ar-Pd(II)(L₂)-F Oxidative Addition Ar-Pd(II)(L₂)-C≡CR Ar-Pd(II)(L₂)-C≡CR Ar-Pd(II)(L₂)-F->Ar-Pd(II)(L₂)-C≡CR Transmetalation Ar-Pd(II)(L₂)-C≡CR->Pd(0)L₂ Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(L₂)-C≡CR->Ar-C≡CR CuF CuF Ar-Pd(II)(L₂)-C≡CR->CuF From Pd Cycle Ar-F Ar-F Ar-F->Ar-Pd(II)(L₂)-F Cu-C≡CR Cu-C≡CR CuF->Cu-C≡CR Alkyne Deprotonation Cu-C≡CR->Ar-Pd(II)(L₂)-C≡CR To Pd Cycle H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Base Base Base->Cu-C≡CR

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

IV. Safety and Handling

  • 3,6-Difluoro-2-methoxybenzonitrile: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. Handle under an inert atmosphere.

  • Bases: Strong bases such as NaOtBu and LiHMDS are corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.

  • Solvents: Use anhydrous solvents and handle flammable solvents in a fume hood away from ignition sources.

V. Conclusion

The palladium-catalyzed cross-coupling reactions of 3,6-difluoro-2-methoxybenzonitrile offer a powerful and versatile platform for the synthesis of a diverse range of functionalized aromatic compounds. The protocols and mechanistic insights provided in these application notes serve as a comprehensive starting point for researchers and drug development professionals. Successful implementation of these reactions will depend on careful selection of the catalyst system, base, and reaction conditions, tailored to the specific coupling partners. With appropriate optimization, these methods will undoubtedly facilitate the discovery and development of novel molecules with significant potential in medicinal chemistry and materials science.

References

  • Chemical Communications. (n.d.). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • Wikipedia. (2023). Stille reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Hein, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2015). THE STILLE REACTION, 38 YEARS LATER. Retrieved from [Link]

  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

  • Joucla, L., & Djakovitch, L. (2004). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • PubMed. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • National Institutes of Health. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. Retrieved from [Link]

  • Chemical Communications. (n.d.). Pd-catalyzed enantioselective reductive Heck reaction of mono-fluoro, gem-difluoro, and trifluoromethyl tethered-alkenes. RSC Publishing. Retrieved from [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. Retrieved from [Link]

  • Arkat USA. (n.d.). Polyhalogenoheterocyclic compounds. Part 53.1 Sonogashira reactions of 2,4,6-tribromo-3,5-difluoropyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-Methyl-2,2'-Bipyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • ACS Publications. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Bis(dipyrid-2′-yl-phenyl)pyridine-Based Racks. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-difluoro-2-methoxybenzonitrile. Retrieved from [Link]

  • National Institutes of Health. (2021). 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions. Retrieved from [Link]

  • PubMed. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Retrieved from [Link]

Sources

Application

protocol for the synthesis of amides from 3,6-Difluoro-2-methoxybenzonitrile

Application Note & Protocol: Synthesis of 3,6-Difluoro-2-methoxybenzamide Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Amide Synthesis in Drug Discovery...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 3,6-Difluoro-2-methoxybenzamide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Amide Synthesis in Drug Discovery

The amide functional group is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals, including blockbuster drugs like Lidocaine and Atorvastatin.[1] Its prevalence stems from its unique combination of stability and hydrogen bonding capabilities, which are crucial for molecular recognition at biological targets. The synthesis of amides is, therefore, a critical process in the development of new chemical entities. While numerous methods exist, the hydrolysis of nitriles offers a direct and atom-economical route.

However, the conversion of nitriles to amides is not always straightforward. The reaction intermediate, the amide itself, can be further hydrolyzed to the corresponding carboxylic acid under the same harsh conditions typically required for the initial hydrolysis.[2] This challenge is particularly pronounced for electron-deficient nitriles, such as 3,6-difluoro-2-methoxybenzonitrile, where the electron-withdrawing fluorine atoms deactivate the nitrile group towards nucleophilic attack. This application note provides two robust and detailed protocols for the synthesis of 3,6-difluoro-2-methoxybenzamide, a potentially valuable building block in medicinal chemistry, from its corresponding nitrile. We will explore both a strong acid-catalyzed and a strong base-catalyzed approach, offering researchers flexibility based on substrate compatibility and available resources.

Challenges in the Hydrolysis of 3,6-Difluoro-2-methoxybenzonitrile

The substrate, 3,6-difluoro-2-methoxybenzonitrile, presents a distinct synthetic challenge. The two fluorine atoms are strongly electron-withdrawing, significantly reducing the electron density of the aromatic ring and, by extension, the nitrile carbon. This deactivation makes the nitrile less susceptible to nucleophilic attack by water, which is the key step in the hydrolysis mechanism. Consequently, forcing conditions, such as high temperatures and highly concentrated acids or bases, are often necessary to drive the reaction to completion. The primary goal of these protocols is to achieve a high yield of the desired amide while minimizing the over-hydrolysis to the carboxylic acid, 3,6-difluoro-2-methoxybenzoic acid.

Protocol 1: Strong Acid-Catalyzed Hydrolysis

Principle: In a strongly acidic medium, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. The reaction proceeds through an imidate intermediate, which then tautomerizes to the more stable amide. While effective, careful control of reaction time and temperature is crucial to prevent subsequent hydrolysis of the amide to the carboxylic acid.

Experimental Workflow:

reagents 3,6-Difluoro-2-methoxybenzonitrile Concentrated H₂SO₄ reaction Reaction Setup (Heating) reagents->reaction 1. Combine quench Quenching (Ice-water) reaction->quench 2. Cool and Quench neutralization Neutralization (aq. NaOH) quench->neutralization 3. Adjust pH extraction Extraction (Ethyl Acetate) neutralization->extraction 4. Extract drying Drying (Na₂SO₄) extraction->drying 5. Dry purification Purification (Recrystallization) drying->purification 6. Purify product 3,6-Difluoro-2-methoxybenzamide purification->product 7. Isolate

Caption: Workflow for Acid-Catalyzed Amide Synthesis.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, carefully add 3,6-difluoro-2-methoxybenzonitrile (5.0 g, 29.6 mmol). To this, slowly and with caution, add concentrated sulfuric acid (98%, 25 mL) while cooling the flask in an ice bath.

  • Reaction: Once the addition is complete, remove the ice bath and heat the reaction mixture to 80 °C in a pre-heated oil bath. Maintain this temperature and stir the mixture for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Workup - Quenching: After the reaction is complete (or when optimal conversion to the amide is observed), cool the flask to room temperature and then carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

  • Workup - Neutralization: A white precipitate of the amide should form. Slowly neutralize the cold aqueous solution by adding 10 M aqueous sodium hydroxide until the pH is approximately 7-8. Ensure the temperature is kept low during neutralization by adding more ice if necessary.

  • Workup - Extraction: Extract the aqueous suspension with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Workup - Washing and Drying: Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude amide by recrystallization from a suitable solvent system such as ethanol/water or toluene to yield pure 3,6-difluoro-2-methoxybenzamide as a white solid.

Protocol 2: Strong Base-Catalyzed Hydrolysis with Hydrogen Peroxide

Principle: In a basic medium, the hydroxide ion acts as the nucleophile, attacking the nitrile carbon. The reaction is often sluggish for electron-deficient nitriles. The addition of hydrogen peroxide can significantly accelerate the reaction. The hydroperoxide anion, formed in situ, is a more potent nucleophile than the hydroxide ion. The resulting peroxyimidic acid intermediate rapidly rearranges to the amide. This method often offers higher selectivity for the amide over the carboxylic acid.

Experimental Workflow:

reagents 3,6-Difluoro-2-methoxybenzonitrile DMSO, K₂CO₃, H₂O₂ reaction Reaction Setup (Heating) reagents->reaction 1. Combine quench Quenching (Water) reaction->quench 2. Cool and Quench extraction Extraction (Ethyl Acetate) quench->extraction 3. Extract washing Washing (Brine) extraction->washing 4. Wash drying Drying (MgSO₄) washing->drying 5. Dry purification Purification (Column Chromatography) drying->purification 6. Purify product 3,6-Difluoro-2-methoxybenzamide purification->product 7. Isolate

Sources

Method

The Strategic Utility of 3,6-Difluoro-2-methoxybenzonitrile in Advanced Materials Science: Application Notes and Protocols

Introduction: The Emergence of Fluorinated Benzonitriles in Material Science In the landscape of advanced materials, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for tailo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Benzonitriles in Material Science

In the landscape of advanced materials, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for tailoring optoelectronic properties. The 3,6-Difluoro-2-methoxybenzonitrile scaffold is a prime exemplar of a versatile building block for the synthesis of next-generation organic electronic materials. The strong electron-withdrawing nature of the fluorine atoms significantly alters the electron density of the aromatic ring, influencing its reactivity and the energy levels of the resulting materials. This modulation of electronic properties is critical for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The nitrile group is a versatile functional handle, readily converted into other functional groups or utilized in the construction of complex heterocyclic systems. The methoxy group, an electron-donating substituent, provides a means to fine-tune the electronic characteristics of the molecule, creating a push-pull effect that can be advantageous in designing materials with specific charge-transport or emissive properties. This unique combination of substituents allows for a systematic exploration of chemical space, enabling researchers to fine-tune molecular properties for the discovery of novel compounds with desired functionalities.[1]

This guide provides a comprehensive overview of the application of 3,6-Difluoro-2-methoxybenzonitrile in material science, with a focus on its role in the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters for high-efficiency OLEDs. Detailed, field-proven protocols for the synthesis of advanced materials and the fabrication of organic electronic devices are presented to aid researchers in harnessing the full potential of this valuable chemical intermediate.

Core Applications in Organic Electronics

The unique electronic properties imparted by the difluoro and methoxy substitutions on the benzonitrile core make it a highly attractive building block for several key components in organic electronic devices.

Thermally Activated Delayed Fluorescence (TADF) Emitters

TADF materials have revolutionized the field of OLEDs by enabling the harvesting of both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of 100%. The design of TADF molecules often relies on creating a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). The 3,6-Difluoro-2-methoxybenzonitrile unit can act as an excellent electron-acceptor core in donor-acceptor (D-A) type TADF molecules. The electron-withdrawing fluorine atoms help to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, while the methoxy group can be used to modulate the Highest Occupied Molecular Orbital (HOMO) by influencing the donor moiety. This allows for precise tuning of the ΔEST.

PropertyInfluence of 3,6-Difluoro-2-methoxybenzonitrileTarget Value for TADF
LUMO Energy Lowered by electron-withdrawing fluorine atoms and nitrile group.-2.5 to -3.5 eV
HOMO Energy Influenced by the donor moiety, with fine-tuning from the methoxy group.-5.5 to -6.5 eV
ΔEST Tunable by judicious choice of donor and the inherent properties of the acceptor core.< 0.2 eV
Photoluminescence Quantum Yield (PLQY) Can be enhanced by rigidifying the molecular structure to reduce non-radiative decay.> 70%
Host Materials for OLEDs

In OLEDs, the emissive dopant is typically dispersed in a host material to prevent aggregation-induced quenching. Host materials must possess high triplet energy to confine the excitons on the dopant, as well as good charge-transporting properties. Derivatives of 3,6-Difluoro-2-methoxybenzonitrile can be designed to have a wide bandgap and high triplet energy, making them suitable as host materials, particularly for blue TADF and phosphorescent emitters.

Electron-Transporting Materials (ETMs)

Efficient electron injection and transport are crucial for balanced charge recombination in OLEDs. The electron-deficient nature of the 3,6-Difluoro-2-methoxybenzonitrile core makes it a promising candidate for the development of novel ETMs. The low-lying LUMO energy level facilitates electron injection from the cathode, while appropriate molecular design can promote intermolecular π-π stacking for efficient electron transport.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of advanced materials using 3,6-Difluoro-2-methoxybenzonitrile and the subsequent fabrication of OLED devices.

Protocol 1: Synthesis of a Donor-Acceptor TADF Emitter via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a hypothetical synthesis of a D-A-D type TADF emitter where two donor moieties (e.g., carbazole or phenoxazine) are attached to the 3,6-Difluoro-2-methoxybenzonitrile core. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the electron-deficient aromatic ring is susceptible to attack by a nucleophilic donor.

Reaction Scheme:

SNAr_Reaction cluster_reactants Reactants reagent1 3,6-Difluoro-2-methoxybenzonitrile conditions Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Toluene) Heat reagent1->conditions reagent2 2 x Donor-H (e.g., Carbazole) reagent2->conditions product D-A-D TADF Emitter conditions->product Suzuki_Workflow start 3,6-Difluoro-2-methoxybenzonitrile step1 Bromination (e.g., NBS, H2SO4) start->step1 intermediate Dibromo-difluoro-methoxybenzonitrile step1->intermediate step2 Suzuki-Miyaura Coupling (Donor-B(OR)2, Pd catalyst, Base) intermediate->step2 product D-A-D TADF Emitter step2->product OLED_Fabrication sub1 ITO Substrate Cleaning (Detergent, DI Water, Solvents, UV-Ozone) sub2 Spin-coat PEDOT:PSS (HTL) Anneal sub1->sub2 sub3 Spin-coat Emissive Layer (Host:TADF Emitter in solution) Anneal sub2->sub3 sub4 Thermal Evaporation of ETL, LiF, and Al Cathode sub3->sub4 sub5 Encapsulation sub4->sub5 sub6 Device Testing sub5->sub6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for 3,6-Difluoro-2-methoxybenzonitrile

Welcome to the technical support guide for 3,6-Difluoro-2-methoxybenzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this key building block and req...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,6-Difluoro-2-methoxybenzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this key building block and require it in high purity for their work. As an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules, the purity of 3,6-Difluoro-2-methoxybenzonitrile is paramount to ensure predictable reaction outcomes, high yields, and the avoidance of difficult-to-remove downstream impurities.[1][2]

This guide provides a series of frequently asked questions (FAQs) and troubleshooting scenarios in a question-and-answer format. We will delve into the rationale behind selecting specific purification methods, offer step-by-step protocols, and provide solutions to common challenges encountered in the laboratory.

Part 1: FAQs - Fundamentals of Purity and Analysis

This section addresses foundational questions regarding the material's properties and the analytical methods used to assess its purity.

Q1: What are the key physicochemical properties of 3,6-Difluoro-2-methoxybenzonitrile relevant to its purification?

Understanding the physical properties of a compound is the first step in designing a robust purification strategy. While specific experimental data for this exact isomer can be limited, we can infer key properties from its structure and data from closely related analogues.

PropertyEstimated Value / ObservationRelevance to Purification
Molecular Formula C₈H₅F₂NOUsed for mass spectrometry confirmation.[3]
Molecular Weight 169.13 g/mol Essential for calculating molar equivalents and reaction yields.[3]
Appearance Typically a white to off-white solidColor suggests the presence of chromophoric impurities, often from starting materials or side reactions.
Melting Point Not widely reported; related isomers melt between 70-90°C.[1][4]A sharp melting point is a good indicator of high purity. A broad range suggests impurities.
Solubility Low in water; soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, Acetone).[5]Critical for selecting solvents for recrystallization and mobile phases for chromatography.
Thermal Stability Expected to be stable under typical purification conditions.High-temperature techniques like distillation are likely feasible but may not be necessary for a solid compound.[6]
Q2: What are the common impurities expected during the synthesis of 3,6-Difluoro-2-methoxybenzonitrile?

The impurity profile is highly dependent on the synthetic route. A common strategy involves the cyanation of a corresponding aryl halide.[7] Potential impurities could include:

  • Unreacted Starting Materials: Such as 2-bromo-3,6-difluorobenzonitrile or the corresponding anisole precursor.[2][8]

  • Positional Isomers: Depending on the selectivity of the fluorination or methoxylation steps in the synthesis of the precursor.

  • Hydrolysis Product: The corresponding benzoic acid or amide if water is present during workup or purification under harsh pH conditions.

  • Solvent Adducts: Residual high-boiling point solvents used in the synthesis (e.g., DMF, NMP).

  • Reagent-Derived Impurities: Byproducts from the cyanating agent or catalyst.[9]

Q3: Which analytical methods are recommended for assessing the purity of the final product?

A multi-pronged analytical approach is essential for confirming both the identity and purity of your material.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment. A reversed-phase C18 column with a methanol/water or acetonitrile/water mobile phase is a good starting point. UV detection around 254 nm should be effective.[10] HPLC can quantify area percent purity and resolve closely related isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the main component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable. ¹H NMR confirms the structure and can be used for quantitative analysis (qNMR) with an internal standard. ¹⁹F NMR is particularly sensitive for detecting fluorine-containing isomers.

  • Melting Point Analysis: As mentioned, a narrow melting point range close to the literature value (once established for a pure sample) is a reliable indicator of purity.

Part 2: Troubleshooting Guides for Common Purification Methods

This section provides practical advice and protocols for the two most common purification techniques for a solid compound of this nature: recrystallization and flash column chromatography.

Method A: Recrystallization

Q4: My crude 3,6-Difluoro-2-methoxybenzonitrile is a tan-colored solid. Is recrystallization a good first step?

Answer: Absolutely. Recrystallization is the most efficient method for removing bulk impurities, colored materials, and baseline impurities from a solid product, provided a suitable solvent can be found. It is significantly more scalable and cost-effective than chromatography for a first-pass purification. The principle relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold, while impurities have different solubility profiles.[5]

  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of your crude material into several small test tubes.

    • To each tube, add a different potential solvent (e.g., isopropanol, ethanol, ethyl acetate, toluene, hexanes, acetone) dropwise at room temperature. Note solubility.

    • If insoluble at room temperature, heat the mixture gently in a water bath. Add more solvent dropwise until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

    • A good solvent is one in which the compound is sparingly soluble at room temperature but fully soluble when hot, and which produces high-quality crystals upon cooling.[5] A mixed-solvent system (e.g., Toluene/Hexanes or Ethyl Acetate/Hexanes) is often effective if a single solvent is not ideal.

  • Recrystallization Protocol (Scale-Up):

    • Place the crude solid in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Keep the solution heated and stirring on a hotplate.

    • Optional: If colored impurities persist, you can perform a hot filtration. Add a small amount of activated charcoal, let it stir for a few minutes, and then filter the hot solution through a fluted filter paper into a pre-warmed flask.[11]

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), washing them with a small amount of the ice-cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

Troubleshooting Recrystallization

Q5: The compound "oils out" as a liquid instead of forming crystals. What should I do?

Answer: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.

  • Solution 1: Lower the Temperature. Re-heat the solution until it is homogeneous again, then add a slightly larger volume of the hot solvent before allowing it to cool. This lowers the saturation point to a temperature below the compound's melting point.

  • Solution 2: Change Solvents. The solvent may be too good at dissolving the compound. Switch to a less polar solvent or a mixed-solvent system.

Q6: My crystal yield is very low. How can I improve it?

Answer: Low yield can result from several factors.

  • Solution 1: Minimize Solvent Volume. Ensure you used the absolute minimum amount of hot solvent to dissolve the crude material. Excess solvent will keep more of your product dissolved even when cold.

  • Solution 2: Evaporate Solvent. If too much solvent was added, you can carefully evaporate some of it to re-concentrate the solution before cooling.

  • Solution 3: Check the Filtrate. Some product always remains in the mother liquor. You can try to recover a second crop of crystals by concentrating the filtrate and re-cooling, but be aware this second crop will likely be less pure.

Q7: After recrystallization, my material is whiter, but HPLC still shows a significant impurity. What's next?

Answer: This indicates that the impurity has a very similar solubility profile to your product in the chosen solvent system. At this point, a more selective purification technique is required. Flash column chromatography is the logical next step.

Method B: Flash Column Chromatography

Q8: Recrystallization failed to remove a closely related impurity. How do I set up a column chromatography protocol?

Answer: Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[12] It is highly effective for separating compounds with small differences in polarity.

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of your material in a solvent like dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., mixtures of hexanes and ethyl acetate).

    • The ideal system gives your product an Rf (retention factor) of 0.25 - 0.35 and shows clear separation from the impurity.

  • Column Preparation and Loading:

    • Select a column of appropriate size for the amount of material you are purifying (a general rule is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

    • Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

    • Pre-adsorb your crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound in a minimal amount of a low-boiling solvent (like DCM), add silica gel, and evaporate the solvent to get a free-flowing powder.[12]

    • Carefully add the dry-loaded material to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, starting with a low polarity (e.g., 95:5 Hexanes:EtOAc).

    • Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.

    • Collect fractions in test tubes and monitor the elution by TLC to identify which fractions contain your pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation).

Troubleshooting Chromatography

Q9: My compound is streaking or "tailing" on the TLC plate. How can I fix this?

Answer: Tailing is often caused by acidic or basic functional groups interacting too strongly with the silica gel.

  • Solution: While 3,6-Difluoro-2-methoxybenzonitrile itself is neutral, impurities (like a hydrolyzed acid) can cause this. Add a small amount of a modifier to your mobile phase. For acidic impurities, adding ~0.5% acetic acid can help. For basic impurities, ~0.5% triethylamine is effective.

Q10: Two spots have very close Rf values (e.g., 0.30 and 0.35). How can I improve separation?

Answer:

  • Solution 1: Decrease Solvent Polarity. A less polar mobile phase will cause all compounds to move more slowly, often exaggerating the differences in their affinities for the silica gel and improving separation.

  • Solution 2: Change Solvents. Switch one of the mobile phase components to a solvent with different properties (e.g., replace ethyl acetate with dichloromethane). This can alter the specific interactions and may improve resolution.

  • Solution 3: Use a Longer Column. A greater amount of stationary phase provides more opportunities for separation to occur.

Part 3: Visualization of Purification Workflow

To achieve high purity, a logical workflow combining purification and analysis is essential.

This diagram helps you choose the best initial purification method based on the characteristics of your crude product.

Start Crude 3,6-Difluoro-2- methoxybenzonitrile CheckState Is the crude product a solid (>80% pure)? Start->CheckState Recrystallize Primary Method: Recrystallization CheckState->Recrystallize Yes Chromatography Primary Method: Flash Chromatography CheckState->Chromatography No (Oily or very impure) CheckImpurity Are impurities structurally very similar? CheckImpurity->Chromatography Yes ReSpat Consider Re-synthesis or Alternative Route CheckImpurity->ReSpat No (Purity Goal Not Met) Recrystallize->CheckImpurity Post-Recrystallization Purity Check

Caption: Decision tree for selecting a primary purification method.

This illustrates the complete process from crude material to a validated, pure final product.

cluster_purification Purification Cycle cluster_analysis Analysis & Validation Crude Crude Product Purify Purification Step (Recrystallization or Chromatography) Crude->Purify Fractions Collect Fractions / Crystals Purify->Fractions TLC_HPLC In-Process Analysis (TLC / HPLC) Fractions->TLC_HPLC TLC_HPLC->Purify Re-process impure fractions Combine Combine Pure Fractions TLC_HPLC->Combine Purity OK Solvent Remove Solvent Combine->Solvent Final_QC Final QC Analysis (HPLC, NMR, MS) Solvent->Final_QC Final_Product Pure, Dry Product (>99%) Final_QC->Final_Product

Caption: A typical workflow for purification and quality control analysis.

References

  • ResearchGate . Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Available at: [Link]

  • Google Patents. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
  • PubChem . 2,3-Difluoro-6-methoxybenzonitrile. Available at: [Link]

  • Organic Syntheses . Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Available at: [Link]

  • PubChemLite . 3,5-difluoro-2-methoxybenzonitrile (C8H5F2NO). Available at: [Link]

  • CP Lab Safety . 2-Fluoro-6-methoxybenzonitrile, 25g, Each. Available at: [Link]

  • PMC . Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Available at: [Link]

  • Organic Syntheses . Benzonitrile, 2,6-dimethoxy-. Available at: [Link]

  • cas-standard.com . 1010413-52-1_3,6-Difluoro-2-methoxybenzonitrile. Available at: [Link]

  • Google Patents. CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile.
  • PubChem . 2-Bromo-3,6-difluorobenzonitrile. Available at: [Link]

  • Luminix Health . 2,3-Difluoro-4-methoxybenzonitrile. Available at: [Link]

Sources

Optimization

Technical Support Center: 3,6-Difluoro-2-methoxybenzonitrile Reactions

Welcome to the technical support guide for syntheses involving 3,6-Difluoro-2-methoxybenzonitrile (CAS 1010413-52-1). This document is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for syntheses involving 3,6-Difluoro-2-methoxybenzonitrile (CAS 1010413-52-1). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile fluorinated building block. The unique electronic properties imparted by the fluorine and methoxy substituents make this compound a valuable intermediate, but also introduce specific challenges in its synthesis and subsequent reactions.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification, prevention, and mitigation of common side products.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific experimental issues you may encounter. Each entry details the problem, explores the underlying chemical principles, and provides actionable solutions.

Q1: My mass spectrometry analysis shows a significant peak at M-14. The ¹H NMR shows the loss of a methoxy singlet and the appearance of a broad, exchangeable proton. What is happening?

Answer: You are observing O-demethylation, a common side reaction that produces 3,6-Difluoro-2-hydroxybenzonitrile .

  • Causality & Mechanism: The methoxy group, while generally stable, is susceptible to cleavage under harsh conditions. This reaction is typically facilitated by Lewis acids (e.g., AlCl₃, BBr₃) or strong Brønsted acids (e.g., HBr, HI) that may be used in the reaction or generated in situ.[3][4] High temperatures significantly accelerate this process. The mechanism involves the protonation or coordination of the methoxy oxygen, making the methyl group susceptible to nucleophilic attack by a halide or other nucleophile present. A specific synthetic procedure for a related compound demonstrates the intentional use of aluminum chloride to cleave the methyl ether, highlighting the feasibility of this side reaction under certain conditions.[5]

  • Preventative Measures & Solutions:

    • Temperature Control: Maintain the lowest effective reaction temperature. Avoid prolonged heating or localized hot spots in the reaction vessel.

    • Reagent Choice: If possible, substitute strong Lewis or Brønsted acids with milder alternatives. For instance, if a Lewis acid is required, consider screening weaker options or using a stoichiometric amount rather than a large excess.

    • Reaction Time: Monitor the reaction closely by TLC or LCMS and stop it as soon as the starting material is consumed to prevent over-processing.

    • Purification: The phenolic side product has a significantly different polarity and acidity compared to the desired methoxy compound. It can typically be separated by flash column chromatography. Alternatively, a basic wash (e.g., with 1M Na₂CO₃) during workup can extract the acidic phenol into the aqueous layer, although this may risk hydrolysis of the nitrile group if not performed carefully.

Q2: I'm observing impurities with mass additions of +17 (M+NH₂) and +18 (M+H₂O), particularly after workup. What are these and how do I avoid them?

Answer: Your nitrile group is undergoing hydrolysis. The M+17 peak corresponds to the intermediate 3,6-Difluoro-2-methoxybenzamide , and the M+18 peak is the final hydrolysis product, 3,6-Difluoro-2-methoxybenzoic acid .

  • Causality & Mechanism: Nitrile hydrolysis is a classic transformation that can be catalyzed by both acid and base.[6][7][8] The reaction proceeds in two main stages: the nitrile is first converted to an amide, which is then further hydrolyzed to the carboxylic acid.[8][9][10] This side reaction is often triggered during aqueous workups, especially if strong acidic or basic conditions are used to neutralize the reaction or remove byproducts. Even prolonged exposure to mildly acidic or basic conditions at elevated temperatures can cause significant hydrolysis.

  • Preventative Measures & Solutions:

    • Anhydrous Conditions: Ensure your reaction is run under strictly anhydrous conditions if water is not a required reagent. Use dry solvents and an inert atmosphere (N₂ or Ar).

    • Neutral Workup: During workup, use a neutral wash (e.g., saturated NaHCO₃ for quenching acid, followed by water and brine) instead of strong acids or bases where possible. If an acid or base wash is necessary, perform it quickly and at low temperatures (0-5 °C).

    • Controlled Hydrolysis: If the amide is the desired product, the hydrolysis can be stopped at the intermediate stage. This often requires carefully controlled conditions, such as using a TFA-H₂SO₄ mixture for acidic hydrolysis or an alkaline solution of hydrogen peroxide for basic hydrolysis.[9]

    • Purification: The carboxylic acid can be removed with a mild basic wash as described above. Separating the amide from the nitrile can be challenging due to similar polarities but is usually achievable with careful flash column chromatography using a shallow gradient.

Q3: My reaction is sluggish, and even after extended time and heat, I see a significant amount of my aryl halide starting material. What's causing this low conversion?

Answer: This issue points to problems with a cyanation reaction, likely a copper-catalyzed process like the Rosenmund-von Braun reaction. The causes can range from reagent quality to reaction conditions.[11][12]

  • Causality & Potential Issues:

    • Catalyst Inactivation: Copper(I) cyanide is the key reagent. It can be oxidized or contain impurities that inhibit its activity.

    • Solvent Effects: These reactions are highly sensitive to the solvent. High-boiling polar aprotic solvents like DMF, NMP, or pyridine are typically required to facilitate the reaction and dissolve the copper salts.[11]

    • Insufficient Temperature: The classical Rosenmund-von Braun reaction often requires high temperatures (150-200 °C) to proceed at a reasonable rate, which can be incompatible with sensitive functional groups.[13]

    • Poor Reagent Solubility/Purity: The aryl halide or the cyanide source may have poor solubility, or the halide itself may be unreactive (Ar-Cl < Ar-Br < Ar-I).

  • Troubleshooting & Optimization:

    • Verify Reagent Quality: Use fresh, high-purity copper(I) cyanide.

    • Solvent Choice: Ensure the chosen solvent is appropriate and anhydrous. In some cases, additives can help. For instance, L-proline has been shown to promote the Rosenmund-von Braun reaction at lower temperatures (80-120 °C).[13]

    • Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation versus decomposition.

    • Consider Alternatives: If the Rosenmund-von Braun reaction is problematic, a Sandmeyer reaction could be an alternative if the corresponding aniline is available.[14][15][16] The Sandmeyer reaction converts an aryl diazonium salt to the benzonitrile using CuCN.[17][18]

Frequently Asked Questions (FAQs)

Q: What are the primary classes of side products I should be aware of?

A: The most common side products can be categorized based on which functional group of 3,6-Difluoro-2-methoxybenzonitrile is affected.

Side Product ClassTransformationΔ MassProbable CausePrevention Strategy
Phenols O-Demethylation-14 DaHigh temperature, Lewis/Brønsted acidsReduce temperature, avoid strong acids
Amides Partial Nitrile Hydrolysis+17 DaWater, acid/base catalysisAnhydrous conditions, neutral workup
Carboxylic Acids Full Nitrile Hydrolysis+18 DaWater, strong acid/base catalysisAnhydrous conditions, neutral workup
Displacement Products Nucleophilic Aromatic Substitution (SNAr)VariableStrong nucleophiles, high temperatureControl stoichiometry, lower temperature
Biaryls/Dimers Radical Coupling~DoubledRadical initiator (e.g., in Sandmeyer)Degas solvent, use radical scavenger

Q: I am using 3,6-Difluoro-2-methoxybenzonitrile as a starting material for an SₙAr reaction. Which fluorine is more likely to be displaced?

A: In a nucleophilic aromatic substitution (SₙAr) reaction, the regioselectivity is governed by the electronic effects of the substituents on the ring.[19][20] The ring must be electron-deficient to be attacked by a nucleophile.[21] The nitrile (-CN) group is a powerful electron-withdrawing group and will activate the ring for attack. It activates both the ortho (position 3) and para (position 6) positions through resonance stabilization of the negatively charged Meisenheimer intermediate.

  • The fluorine at position 6 is para to the strongly activating nitrile group.

  • The fluorine at position 3 is ortho to the nitrile group and ortho to the electron-donating methoxy (-OCH₃) group.

Therefore, nucleophilic attack is most likely to occur at position 6 , displacing the fluorine atom that is para to the cyano group. The electron-donating methoxy group slightly deactivates the ortho position (C3) relative to the para position (C6).

Q: What is the best general strategy for purifying crude 3,6-Difluoro-2-methoxybenzonitrile?

A: Flash column chromatography on silica gel is the most reliable method. A non-polar/polar solvent system like Hexanes/Ethyl Acetate or Heptane/Ethyl Acetate is a good starting point. The polarity of the common side products generally follows this trend:

Starting Halide (least polar) < 3,6-Difluoro-2-methoxybenzonitrile < Amide < Phenol < Carboxylic Acid (most polar)

This significant difference in polarity allows for effective separation on a silica column. For large-scale purifications where chromatography is less ideal, a carefully planned series of aqueous washes (as described in the troubleshooting section) followed by recrystallization may be effective, provided the impurities are sufficiently different in their acidic/basic properties.

Visualizations
Reaction Pathway: Nitrile Hydrolysis

This diagram illustrates the stepwise, base-catalyzed hydrolysis of the nitrile group, a common side reaction pathway.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Carboxylic Acid Formation nitrile 3,6-Difluoro-2-methoxybenzonitrile imidate Imidate Intermediate nitrile->imidate amide 3,6-Difluoro-2-methoxybenzamide (Side Product, M+17) imidate->amide tetrahedral Tetrahedral Intermediate amide->tetrahedral acid 3,6-Difluoro-2-methoxybenzoic acid (Side Product, M+18) tetrahedral->acid

Caption: Mechanism of base-catalyzed nitrile hydrolysis.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing issues based on initial analytical data from a crude reaction mixture.

G cluster_yield Conversion Issue cluster_purity Purity Issue start Analyze Crude Reaction (TLC, LCMS, NMR) low_conversion Low Conversion/ High Starting Material start->low_conversion Incomplete impurity Impurity Detected start->impurity Complete but Impure check_reagents Check Reagent Quality (e.g., CuCN purity) low_conversion->check_reagents optimize_cond Optimize Conditions (Temp, Solvent, Time) low_conversion->optimize_cond identify Identify Impurity by Mass (M-14, M+17, M+18?) impurity->identify demethylation Demethylation (M-14) identify->demethylation Yes hydrolysis Hydrolysis (M+17, M+18) identify->hydrolysis Yes other Other Impurity identify->other No

Caption: Decision tree for troubleshooting common reaction issues.

Experimental Protocols
Protocol 1: Illustrative Synthesis via Rosenmund-von Braun Cyanation

This protocol is for illustrative purposes. All reactions should be performed by qualified personnel in a suitable fume hood with appropriate personal protective equipment.

Objective: To synthesize 3,6-Difluoro-2-methoxybenzonitrile from 2,5-Difluoro-1-iodo-3-methoxybenzene.

Materials:

  • 2,5-Difluoro-1-iodo-3-methoxybenzene (1.0 equiv)

  • Copper(I) Cyanide (CuCN, 1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 2,5-Difluoro-1-iodo-3-methoxybenzene (1.0 equiv) and Copper(I) Cyanide (1.2 equiv).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring under a positive pressure of nitrogen.

  • Monitor the reaction progress by TLC or LCMS (typically 12-24 hours).

  • Upon completion, cool the dark mixture to room temperature.

  • Carefully pour the reaction mixture into a vigorously stirred solution of saturated aqueous NH₄Cl (to complex copper salts) and Ethyl Acetate.

  • Filter the resulting slurry through a pad of celite to remove insoluble solids, washing the pad with additional Ethyl Acetate.

  • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography.

Protocol 2: Purification by Flash Column Chromatography

Objective: To purify crude 3,6-Difluoro-2-methoxybenzonitrile from common side products.

Materials:

  • Crude product from Protocol 1

  • Silica Gel (230-400 mesh)

  • Heptane (or Hexanes)

  • Ethyl Acetate

  • TLC plates, chamber, and appropriate stain (e.g., potassium permanganate)

Procedure:

  • Determine an appropriate solvent system by TLC. A good starting point is 10% Ethyl Acetate in Heptane. The desired product should have an Rf value of approximately 0.3-0.4.

  • Prepare the column by packing silica gel as a slurry in the mobile phase.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

  • Dry-load the adsorbed sample onto the top of the prepared column.

  • Elute the column with the chosen solvent system (e.g., a gradient from 5% to 20% Ethyl Acetate in Heptane).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified 3,6-Difluoro-2-methoxybenzonitrile.

References
  • Sandmeyer reaction - Wikipedia. (URL: [Link])

  • Microwave-assisted Hydrolysis of Benzonitrile. (URL: [Link])

  • Sandmeyer Reaction Mechanism - BYJU'S. (URL: [Link])

  • Hydrolysis of nitriles: Amide vs Carboxylic acid - Chemistry Stack Exchange. (URL: [Link])

  • Organic superbase t-Bu-P4-catalyzed demethylations of methoxyarenes - RSC Publishing. (URL: [Link])

  • Rosenmund-von Braun Reaction - Organic Chemistry Portal. (URL: [Link])

  • Rosenmund–von Braun reaction - Wikipedia. (URL: [Link])

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. (URL: [Link])

  • Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab. (URL: [Link])

  • Organic superbase t-Bu-P4-catalyzed demethylations of methoxyarenes - OUCI. (URL: [Link])

  • nBu4NBr-Catalyzed Esterification of Methoxyarenes with Acyl Bromide - ResearchGate. (URL: [Link])

  • O-Demethylation - Chem-Station Int. Ed. (URL: [Link])

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (URL: [Link])

  • Catalytic Rosenmund–von Braun reaction in halide-based ionic liquids - ResearchGate. (URL: [Link])

  • Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2) - ResearchGate. (URL: [Link])

  • L-Proline-Promoted Rosenmund–von Braun Reaction - ResearchGate. (URL: [Link])

  • Rosenmund-von Braun Reaction - SynArchive. (URL: [Link])

  • Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. - Blucher Chemistry Proceedings. (URL: [Link])

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - PubMed Central. (URL: [Link])

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

  • Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. (URL: [Link])

  • Sourcing High-Purity Fluorinated Benzonitriles for Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Benzonitrile Impurities and Related Compound - Veeprho. (URL: [Link])

  • Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28) - PrepChem.com. (URL: [Link])

  • Fluorinated Benzonitriles: Exploring the Chemical Landscape with 3-Fluorobenzonitrile - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Synthesis of 2,6-difluoro-4-hydroxybenzonitrile - ResearchGate. (URL: [Link])

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. (URL: [Link])

  • Benzonitrile-impurities - Pharmaffiliates. (URL: [Link])

  • 3,5-difluoro-2-methoxybenzonitrile (C8H5F2NO) - PubChemLite. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Synthesis of 3,6-Difluoro-2-methoxybenzonitrile

Welcome to the technical support center for advanced organic synthesis. This guide is dedicated to researchers, scientists, and drug development professionals tackling the synthesis of 3,6-Difluoro-2-methoxybenzonitrile.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is dedicated to researchers, scientists, and drug development professionals tackling the synthesis of 3,6-Difluoro-2-methoxybenzonitrile. The unique substitution pattern of this molecule presents specific challenges, and achieving high, reproducible yields requires careful control over reaction parameters. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to guide your efforts.

Section 1: Understanding the Synthetic Challenge

The synthesis of 3,6-Difluoro-2-methoxybenzonitrile is not a trivial undertaking. The molecule's functionality—two electron-withdrawing fluorine atoms, an electron-withdrawing nitrile group, and an electron-donating methoxy group—creates a complex electronic environment. The most logical and common approach for constructing such a scaffold is through a Nucleophilic Aromatic Substitution (SNAr) reaction.

A plausible and efficient strategy involves the cyanation of a trifluorinated precursor, such as 1,2,4-Trifluoro-3-methoxybenzene . In this scenario, the electron-withdrawing fluorine atoms activate the ring, making it susceptible to nucleophilic attack by a cyanide anion. The position of the attack is directed by the combined electronic effects of the substituents.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction shows low or no conversion of the 1,2,4-Trifluoro-3-methoxybenzene starting material. What are the primary causes?

A1: Low conversion is typically rooted in issues with reaction kinetics or reagent deactivation. Here is a systematic approach to troubleshoot this problem:

  • Inadequate Reaction Temperature: SNAr reactions require sufficient thermal energy to overcome the activation barrier. While the reaction can proceed at temperatures from 20°C to 120°C, an optimal range is often between 40°C and 80°C.[1][2][3] If you are running the reaction at the lower end of this spectrum, consider incrementally increasing the temperature while monitoring the reaction progress by TLC or GC.

  • Suboptimal Solvent Choice: The choice of solvent is arguably the most critical factor in an SNAr reaction.[4][5]

    • Problem: You are using a protic solvent (e.g., methanol, ethanol, tert-butanol[2]). Protic solvents can hydrogen-bond with the cyanide anion, creating a solvent cage that stabilizes the nucleophile and significantly reduces its reactivity.[4][6]

    • Solution: Switch to a polar aprotic solvent. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N,N-Dimethylacetamide (DMAc) are ideal.[3] They effectively solvate the cation (e.g., K⁺ from KCN) but leave the nucleophilic anion relatively "bare" and highly reactive. In some cases, reactions in DMAc show complete conversion in hours, whereas the same reaction in a protic solvent may show significant unreacted starting material even after 20 hours.[3]

  • Reagent Purity and Stoichiometry:

    • Cyanide Source: Ensure your cyanide source (e.g., Potassium Cyanide, Sodium Cyanide) is dry. Many cyanide salts are hygroscopic, and moisture can lead to deactivation.

    • Molar Ratio: A stoichiometric amount of cyanide may be insufficient. It is common practice to use a slight to moderate excess of the cyanide reagent (e.g., 1.1 to 2.0 equivalents) to drive the reaction to completion.[3]

Q2: My reaction is proceeding, but I'm observing significant formation of side products. What are these impurities and how can I minimize them?

A2: Impurity formation often results from competing reaction pathways or degradation of the product.

  • Common Side Reactions:

    • Hydrolysis of Nitrile: If excessive water is present in the reaction mixture, the nitrile group (-CN) can hydrolyze under basic conditions (from the cyanide salt) to form a primary amide (-CONH₂) and subsequently a carboxylic acid (-COOH).

    • Demethylation: At elevated temperatures, the methoxy group (-OCH₃) can be susceptible to cleavage, particularly if nucleophilic species are present, leading to the formation of a phenolic impurity.

    • Substitution at other positions: While the electronics of the starting material favor substitution at the C4 position, minor amounts of isomers resulting from attack at other positions can form, especially if the reaction temperature is too high.

  • Mitigation Strategies:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure your cyanide reagent is as dry as possible. This is the most effective way to prevent nitrile hydrolysis.

    • Strict Temperature Control: Avoid excessive heating. Maintain the reaction temperature within the optimal range (40-80°C) to minimize demethylation and regioisomeric side products.[1][3]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) prevents oxidation and other atmospheric side reactions, leading to a cleaner reaction profile.

Q3: The yield of my synthesis is inconsistent between batches. What parameters should I focus on for better reproducibility?

A3: Inconsistency is often traced back to subtle variations in reagents or reaction setup.

  • Reagent Quality:

    • Starting Material: Verify the purity of your 1,2,4-Trifluoro-3-methoxybenzene. Isomeric impurities in the starting material will inevitably lead to impurities in the product.

    • Cyanide Source: The particle size and surface area of solid reagents like KCN can affect dissolution and reaction rates. Using a consistent supplier or grinding the reagent (with extreme caution and proper ventilation) can help.

  • Moisture Control: This is a critical parameter. Even small variations in atmospheric humidity from day to day can introduce enough water to affect the reaction. Always use freshly opened anhydrous solvents or solvents dried over molecular sieves.

  • Stirring and Heating: Ensure consistent and efficient stirring to maintain a homogeneous reaction mixture, especially since the cyanide salt may not be fully soluble. Use a calibrated heating mantle or oil bath with a thermocouple to ensure the internal reaction temperature is accurate and stable.

Q4: I'm having difficulty purifying the final product. What are the recommended procedures?

A4: Proper workup and purification are essential for isolating high-purity 3,6-Difluoro-2-methoxybenzonitrile.

  • Workup Procedure:

    • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a large volume of ice-water. This will precipitate the crude product and dissolve inorganic salts.

    • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product.[7][8]

    • Washing: Combine the organic extracts and wash them sequentially with water and then brine. This removes residual DMF/DMSO and inorganic impurities.

  • Purification Methods:

    • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. Experiment with different solvent systems. A common choice is a binary system like ethyl acetate/hexanes or ether/petroleum ether.[7] Dissolve the crude product in a minimum amount of the more polar solvent while warm, then slowly add the less polar solvent until turbidity appears. Cool slowly to allow for crystal formation.

    • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography is a reliable alternative.[9] Use a solvent system with low to medium polarity (e.g., a gradient of ethyl acetate in hexanes) to elute the product. Monitor the fractions by TLC to isolate the pure compound.

Section 3: Frequently Asked Questions (FAQs)
  • Q: What is the single most critical parameter to control in this synthesis?

    • A: The choice of an anhydrous, polar aprotic solvent (like DMF or DMSO) is paramount. It directly influences the reactivity of your nucleophile and has the largest impact on reaction rate and conversion.[4][5][10]

  • Q: What are the key safety precautions for this reaction?

    • A: Cyanide is extremely toxic. All manipulations involving potassium or sodium cyanide must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit available and ensure you are trained in its use. Acidification of cyanide salts produces highly toxic hydrogen cyanide (HCN) gas; therefore, never mix cyanide waste with acidic waste streams.

  • Q: How can I reliably monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is a quick and effective method. Spot the reaction mixture alongside your starting material on a silica plate and elute with an appropriate solvent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new product spot indicate progress. For more quantitative analysis, Gas Chromatography (GC) is an excellent choice.

  • Q: What analytical techniques should I use to confirm the structure and purity of the final product?

    • A: A combination of techniques is recommended:

      • ¹H NMR and ¹⁹F NMR: To confirm the chemical structure and substitution pattern.

      • ¹³C NMR: To confirm the number and type of carbon atoms.

      • GC-MS: To confirm the molecular weight and assess purity.

      • Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.

Section 4: Data Presentation & Visualizations
Table 1: Hypothetical Optimization of Reaction Conditions

This table illustrates how systematic variation of parameters can be used to optimize the reaction yield.

EntrySolventTemperature (°C)Time (h)KCN (equiv.)Yield (%)
1tert-Butanol70241.235
2Toluene80241.2<10
3DMF40121.275
4DMF 60 8 1.5 92
5DMSO6081.590

Data is illustrative and serves as a guideline for optimization studies.

Diagrams

Below are diagrams illustrating key aspects of the synthesis and troubleshooting process.

SNAr_Mechanism Reactants 1,2,4-Trifluoro-3-methoxybenzene + KCN Intermediate Meisenheimer Complex (Stabilized Anionic Intermediate) Reactants->Intermediate Nucleophilic Attack Product 3,6-Difluoro-2-methoxybenzonitrile + KF Intermediate->Product Loss of Leaving Group (F⁻)

Caption: SNAr reaction mechanism for the synthesis.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Temp Is Temperature Optimal (40-80°C)? Start->Check_Temp Check_Solvent Is Solvent Polar Aprotic & Anhydrous? Check_Temp->Check_Solvent Yes Increase_Temp Increase Temperature Incrementally Check_Temp->Increase_Temp No Check_Reagents Are Reagents Pure & Stoichiometry Correct? Check_Solvent->Check_Reagents Yes Change_Solvent Switch to Anhydrous DMF or DMSO Check_Solvent->Change_Solvent No Verify_Reagents Use Dry Reagents & Increase KCN to 1.5 eq. Check_Reagents->Verify_Reagents No Success Optimized Yield Check_Reagents->Success Yes Increase_Temp->Check_Solvent Change_Solvent->Check_Reagents Verify_Reagents->Success

Caption: A logical workflow for troubleshooting low yield.

Section 5: Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 3,6-Difluoro-2-methoxybenzonitrile.

Materials:

  • 1,2,4-Trifluoro-3-methoxybenzene

  • Potassium Cyanide (KCN), finely powdered and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (anhydrous)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a nitrogen/argon inlet

  • Thermometer or thermocouple

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

Procedure:

  • Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stir bar, reflux condenser, and a thermometer. Place the entire apparatus under a positive pressure of nitrogen.

  • Reagent Addition: To the flask, add 1,2,4-Trifluoro-3-methoxybenzene (1.0 eq) and anhydrous DMF (approx. 5-10 mL per gram of starting material). Begin stirring to dissolve the starting material.

  • Cyanide Addition: Carefully add dried, powdered potassium cyanide (1.5 eq) to the flask. Note: This step should be done with caution in a fume hood.

  • Reaction: Heat the reaction mixture to 60°C using a heating mantle. Maintain this temperature and vigorous stirring for 8-12 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of ice and water. Slowly and carefully pour the reaction mixture into the ice-water with stirring. A precipitate should form.

  • Workup - Extraction: Transfer the aqueous slurry to a separatory funnel. Extract the mixture three times with ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash them twice with water, followed by one wash with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 3,6-Difluoro-2-methoxybenzonitrile as a crystalline solid.

References
  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2025). ResearchGate. [Link]

  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023). ACS Publications - Organometallics. [Link]

  • Nucleophilic Aromatic Substitution - The Benzyne Mechanism. (2018). Master Organic Chemistry. [Link]

  • SNAr Reaction in Other Common Molecular Solvents. (n.d.). WordPress. [Link]

  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. (2026). ACS Publications - Organic Process Research & Development. [Link]

  • Fluorination Reactions. (n.d.). Professor Steven V. Ley Research Group, University of Cambridge. [Link]

  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024). Organic Syntheses. [Link]

  • Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. (n.d.). ResearchGate. [Link]

  • US Patent 5,478,963A: 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile... (n.d.).
  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. (2016). JMU Scholarly Commons. [Link]

  • 3,5-difluoro-2-methoxybenzonitrile (C8H5F2NO). (n.d.). PubChemLite. [Link]

  • Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). (n.d.). PrepChem.com. [Link]

  • CN108409605B - Preparation method of 3, 4-difluorobenzonitrile. (n.d.).
  • Benzonitrile, 2,6-dimethoxy-. (n.d.). Organic Syntheses. [Link]

  • 3,5-DIFLUORO-2-METHOXYBENZONITRILE. (n.d.). Chongqing Chemdad Co., Ltd. [Link]

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Troubleshooting

Technical Support Center: Nucleophilic Aromatic Substitution on 3,6-Difluoro-2-methoxybenzonitrile

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,6-Difluoro-2-methoxybenzonitrile. This guide provides in-depth troubleshooting advice and frequently...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,6-Difluoro-2-methoxybenzonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of nucleophilic aromatic substitution (SNAr) on this versatile substrate. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to solve challenges in your own research.

Understanding the Reaction: The SNAr Mechanism

Nucleophilic aromatic substitution is a powerful tool for functionalizing aromatic rings. Unlike many substitution reactions, the SNAr pathway does not typically proceed via an Sₙ2 or Sₙ1 mechanism due to the electronics and sterics of the aryl system.[1] Instead, it follows a two-step addition-elimination pathway.

The Key Steps:

  • Nucleophilic Attack: The reaction begins with the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, specifically one bearing a good leaving group (in this case, fluorine). This step is typically the rate-determining step of the reaction.[2]

  • Formation of the Meisenheimer Complex: The initial attack disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The stability of this complex is crucial and is enhanced by the presence of electron-withdrawing groups (EWGs) on the ring.

  • Elimination of the Leaving Group: Aromaticity is restored as the leaving group (fluoride ion) is expelled, resulting in the final substituted product.

In the case of 3,6-Difluoro-2-methoxybenzonitrile, the cyano (-CN) group at C1 is a powerful EWG that strongly activates the ring for nucleophilic attack.

Caption: General mechanism for the SNAr reaction.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during SNAr reactions with 3,6-Difluoro-2-methoxybenzonitrile.

Q1: Which fluorine is more reactive and why?

The fluorine at the C6 position is significantly more reactive. The regioselectivity is dictated by the stabilizing effect of the electron-withdrawing groups on the intermediate Meisenheimer complex.

  • Attack at C6: The negative charge of the Meisenheimer complex is stabilized by resonance involving the powerful para-cyano group. This is a highly favorable arrangement.

  • Attack at C3: The negative charge from an attack at C3 cannot be delocalized onto the meta-cyano group. This results in a less stable intermediate and a much slower reaction at this position.

Therefore, you can expect excellent regioselectivity for substitution at the C6 position.

Q2: My reaction is sluggish or shows no conversion. What should I do?

Low reactivity is a common problem. Here’s a checklist of factors to investigate:

  • Solvent Choice: Are you using a polar aprotic solvent? Solvents like DMSO, DMF, NMP, or DMAc are ideal.[3] They solvate the counter-ion of the nucleophile but leave the anion relatively "bare," making it more reactive.[4][5] Protic solvents like ethanol or water can hydrogen-bond to the nucleophile, stabilizing it and reducing its reactivity.[6][7]

  • Base Strength and Stoichiometry: If your nucleophile is neutral (e.g., an amine or alcohol), a base is required to either deprotonate it or to facilitate the elimination step by trapping the generated acid (HF).[8] Ensure you are using at least one equivalent of a suitable base. For weakly acidic nucleophiles, a stronger base may be necessary. Common choices include K₂CO₃, Cs₂CO₃, or non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[9]

  • Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If you are running the reaction at room temperature, try heating it to 80-120 °C.

  • Water Contamination: The presence of water can reduce the effectiveness of anionic nucleophiles and bases. Ensure your solvent and reagents are sufficiently dry.

Q3: I'm observing the formation of benzoic acid or an amide as a byproduct. What's happening?

You are likely observing the hydrolysis of the nitrile group. The cyano group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either basic or acidic conditions, particularly at elevated temperatures in the presence of water.[10][11]

Mitigation Strategies:

  • Use Anhydrous Conditions: Dry your solvent and reagents thoroughly before use.

  • Control Reaction Time: Avoid unnecessarily long reaction times, as this increases the likelihood of hydrolysis. Monitor the reaction by TLC or LCMS and work it up as soon as the starting material is consumed.

  • Choice of Base: Strong aqueous bases (like NaOH or KOH) are particularly prone to causing hydrolysis.[12] If possible, use non-hydroxide bases like K₂CO₃ or organic amines.

Q4: How do I choose the best solvent and base combination?

The optimal choice depends on your specific nucleophile. The table below provides a starting point for common scenarios.

Nucleophile TypeRecommended SolventsRecommended BasesTemperature RangeCausality & Notes
Primary/Secondary Amines DMSO, NMP, DMFK₂CO₃, Cs₂CO₃, DIPEA60-120 °CA base is required to neutralize the HF formed. Inorganic carbonates are effective and generally non-interfering.[9]
Alcohols (Alkoxides) THF, Dioxane, DMFNaH, KHMDS, t-BuOK0 °C to RTThe alcohol must be deprotonated first to form the more nucleophilic alkoxide. Strong, non-nucleophilic bases are required.[3]
Phenols (Phenoxides) DMSO, DMF, AcetonitrileK₂CO₃, Cs₂CO₃80-140 °CPhenols are more acidic than alcohols, so carbonate bases are often sufficient to generate the phenoxide in situ.
Thiols (Thiolates) DMF, DMSOK₂CO₃, TEART to 80 °CThiols are excellent nucleophiles and often react under milder conditions than their oxygen counterparts.

In-Depth Troubleshooting Guide

This section provides a more structured approach to resolving experimental issues.

Troubleshooting_Workflow Start Problem Observed Low_Conversion Low or No Conversion Start->Low_Conversion Side_Products Side Products Observed Start->Side_Products Decomposition Product/SM Decomposition Start->Decomposition Temp Increase Temperature (e.g., 80-120 °C) Low_Conversion->Temp Is T < 80°C? Hydrolysis Nitrile Hydrolysis Detected? (Amide/Acid byproduct) Side_Products->Hydrolysis Check MS for +17 or +18 Disub Di-substitution Observed? Side_Products->Disub No Decomposition->Temp Reduce Temperature Solvent Switch to Polar Aprotic Solvent (DMSO, NMP, DMF) Temp->Solvent Still slow? Base Check Base Stoichiometry & Strength (Use >1 eq. K₂CO₃ or stronger base) Solvent->Base Still slow? Water Ensure Anhydrous Conditions Base->Water Still slow? Anhydrous Use Dry Solvents/Reagents. Limit Reaction Time. Hydrolysis->Anhydrous Yes Equiv Use ~1.0 eq. of Nucleophile Disub->Equiv Yes

Caption: A logical workflow for troubleshooting common SNAr issues.

Protocol: Synthesis of 3-Amino-6-fluoro-2-methoxybenzonitrile

This protocol provides a robust starting point for the reaction of 3,6-Difluoro-2-methoxybenzonitrile with an amine nucleophile, based on similar reported procedures.[13]

Reagents:

  • 3,6-Difluoro-2-methoxybenzonitrile (1.0 eq)

  • Ammonia (e.g., 7N solution in MeOH, 2.0 eq) or other amine nucleophile (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq, finely powdered and dried)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-Difluoro-2-methoxybenzonitrile and potassium carbonate.

  • Solvent & Reagents: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous DMSO via syringe.

  • Nucleophile Addition: Add the amine nucleophile to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C.

    • Expert Insight: The use of a carbonate base is crucial for neutralizing the HF that is formed during the reaction, driving the equilibrium towards the product.[9] DMSO is an excellent solvent choice as it effectively solvates the potassium ions while leaving the carbonate and amine nucleophile highly reactive.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into a beaker containing ice-water. This will often precipitate the product.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

    • Trustworthiness Check: The aqueous wash is critical for removing the DMSO solvent and inorganic salts.

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to obtain the pure product.

References

  • Gomez-Bombarelli, R., et al. (2016). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. Available at: [Link]

  • Pliego, J. R., & Riveros, J. M. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed. Available at: [Link]

  • Pliego, J. R. (n.d.). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Semantic Scholar. Available at: [Link]

  • LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Available at: [Link]

  • LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Ainscow, C., et al. (2010). Base-dependent selectivity of an SNAr reaction. Journal of Physical Organic Chemistry. Available at: [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]

  • Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Available at: [Link]

  • Algera, R. F., et al. (2010). Base-dependent selectivity of an SNAr reaction. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Available at: [Link]

  • Shelke, N. B., et al. (2015). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances. Available at: [Link]

  • Moodie, R. B., et al. (1977). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Azmon, B. D. (2016). Base Hydrolysis of Benzonitrile. YouTube. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Available at: [Link]

  • Ison, G. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. WordPress. Available at: [Link]

  • Vapourtec. (n.d.). Aromatic Substitution. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Purity Assessment of 3,6-Difluoro-2-methoxybenzonitrile

Welcome to the technical support center for the analytical assessment of 3,6-Difluoro-2-methoxybenzonitrile. This guide is designed for researchers, analytical chemists, and quality control professionals who are working...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 3,6-Difluoro-2-methoxybenzonitrile. This guide is designed for researchers, analytical chemists, and quality control professionals who are working with this fluorinated intermediate. As a key building block in pharmaceutical synthesis, ensuring its purity is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2]

This document moves beyond standard protocols to provide in-depth, field-proven insights into the common challenges and nuances associated with analyzing this specific molecule. We will explore the causality behind methodological choices and equip you with the troubleshooting frameworks necessary to resolve issues efficiently.

Section 1: Understanding the Analyte & Potential Impurities

Before diving into specific analytical techniques, it's crucial to understand the physicochemical properties of 3,6-Difluoro-2-methoxybenzonitrile and the likely impurities that may be present.

Structure and Properties:

  • Molecular Formula: C₈H₅F₂NO

  • Molecular Weight: 169.13 g/mol [3]

  • Key Features: An aromatic nitrile with two fluorine atoms and a methoxy group. The electron-withdrawing nature of the fluorine atoms and the nitrile group, combined with the electron-donating methoxy group, creates a unique electronic profile that influences its chromatographic behavior and spectroscopic signals.

Q1: What are the most likely process-related impurities I should be looking for?

A1: The impurity profile is intrinsically linked to the synthetic route. A common route to similar compounds involves nucleophilic substitution on a more substituted fluorinated ring.[4][5] Based on this, potential impurities include:

  • Isomeric Impurities: Positional isomers such as 2,3-Difluoro-6-methoxybenzonitrile or 3,5-Difluoro-2-methoxybenzonitrile can be formed if the starting materials are not isomerically pure or if the reaction conditions lack sufficient regioselectivity.[6][7]

  • Unreacted Starting Materials: For instance, if the synthesis involves a cyanation reaction, residual halogenated precursors (e.g., 1-bromo-3,6-difluoro-2-methoxybenzene) might be present.[4]

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 3,6-Difluoro-2-methoxybenzamide or 3,6-Difluoro-2-methoxybenzoic acid.

  • Byproducts of Side Reactions: Depending on the specific reagents used, other related substances may be generated. A thorough understanding of your specific synthetic pathway is essential for targeted impurity hunting.[8]

This logical process of identifying potential impurities is a cornerstone of robust analytical method development.

Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is the workhorse for purity analysis of pharmaceutical intermediates.[9] However, the unique structure of 3,6-Difluoro-2-methoxybenzonitrile can present specific challenges.

Recommended Starting HPLC Method

For those beginning method development, the following parameters provide a robust starting point.

ParameterRecommended ConditionRationale & Expert Insights
Column Pentafluorophenyl (PFP) or Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmStandard C18 columns may not provide sufficient selectivity for halogenated isomers. PFP and Phenyl-Hexyl phases offer alternative selectivity mechanisms, such as pi-pi interactions and dipole-dipole interactions, which are highly effective for separating aromatic and fluorinated compounds.[10][11]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress the ionization of acidic silanols on the stationary phase, improving peak shape for the main analyte and any acidic impurities.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient Start at 40% B, ramp to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.This gradient is a good starting point to elute the main peak and search for both more polar and less polar impurities. Adjust the gradient slope and initial/final concentrations based on your impurity profile.[12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.[13]
Detection UV at 220 nm or Diode Array Detector (DAD)The benzonitrile chromophore provides strong absorbance at lower UV wavelengths. A DAD is highly recommended to assess peak purity and to help identify impurities by comparing their UV spectra.
Injection Vol. 5 µLStart with a low injection volume to avoid column overloading, which can cause peak fronting.
HPLC Troubleshooting Q&A

Q2: My main peak is tailing significantly, even after using a buffered mobile phase. What's happening?

A2: This is a classic issue. While a buffered mobile phase helps, peak tailing for a compound like this often points to secondary interactions with the silica backbone of the column.

  • Causality: The nitrogen atom in the nitrile group and the oxygen of the methoxy group can have lone pairs of electrons that interact with active, acidic silanol groups on the silica surface. This is a common problem with aromatic compounds containing nitrogen.[10]

  • Troubleshooting Workflow:

    G start Peak Tailing Observed check_mp Is Mobile Phase Buffered? (e.g., 0.1% Formic Acid) start->check_mp check_col Is Column New or in Good Condition? check_mp->check_col Yes add_amine Add Low Level Amine Modifier (e.g., 0.05% TEA) check_mp->add_amine No, or buffer is ineffective switch_col Switch to PFP or Phenyl-Hexyl Column check_col->switch_col Yes end_bad Consult Column Manufacturer check_col->end_bad No end_good Problem Resolved switch_col->end_good add_amine->end_good

    Caption: Troubleshooting workflow for peak tailing.

  • Expert Insight: Before switching columns, which can be costly, consider adding a small amount of a competing base like triethylamine (TEA) to your mobile phase. TEA will preferentially bind to the active silanol sites, effectively shielding your analyte from these secondary interactions. However, be aware that TEA can suppress ionization in MS detectors.

Q3: I'm seeing ghost peaks in my gradient run, even with a blank injection. What is the source?

A3: Ghost peaks are phantom peaks that appear in a chromatogram even when no sample is injected. They are a common nuisance in gradient HPLC.[14]

  • Causality: Ghost peaks are typically impurities present in your mobile phase or from system contamination that accumulate on the column at low organic concentrations and are then eluted as the percentage of the strong solvent (acetonitrile) increases.

  • Troubleshooting Steps:

    • Isolate the Source: Prepare fresh mobile phase A and B using the highest quality HPLC-grade solvents and additives available. If the problem persists, the contamination may be within the HPLC system itself.

    • Check the Water: The aqueous mobile phase (A) is the most common source of contamination. Use freshly prepared, high-purity water.

    • Systematic Cleaning: Flush the system thoroughly, starting with the pump and injector, to remove any contaminants that may have built up.

Q4: My retention time is drifting from one injection to the next. How can I stabilize it?

A4: Retention time stability is critical for reliable identification and quantification. Drifting retention times often point to issues with the mobile phase preparation or the column's environment.[15]

  • Causality: The most common causes are inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.

  • Solutions:

    • Ensure Full Equilibration: After a gradient run, the column needs sufficient time to return to the initial mobile phase conditions. Extend your equilibration time between runs.

    • Mobile Phase Stability: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. For pre-mixed mobile phases, ensure they are well-mixed and that no selective evaporation of the more volatile component is occurring.

    • Thermostat the Column: Use a column oven. Even minor fluctuations in ambient lab temperature can cause noticeable shifts in retention, especially for sensitive separations.[13]

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)

For assessing volatile or semi-volatile impurities, GC-MS is an invaluable tool. 3,6-Difluoro-2-methoxybenzonitrile is amenable to GC analysis.

Recommended Starting GC-MS Method
ParameterRecommended ConditionRationale & Expert Insights
Column TG-5MS (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis is a general-purpose, robust column suitable for a wide range of semi-volatile organic compounds. Its low bleed characteristics are ideal for MS detection.
Carrier Gas Helium, constant flow at 1.2 mL/minHelium is the standard carrier gas for GC-MS, providing good efficiency.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without causing thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)A split injection prevents column overloading and ensures sharp peaks for the main component. For trace impurity analysis, a splitless injection might be necessary to improve sensitivity.
Oven Program Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.This program provides a good balance between separation of early-eluting volatile impurities and elution of the main analyte and any higher-boiling impurities in a reasonable timeframe.
MS Transfer Line 280 °CPrevents condensation of the analyte as it moves from the column to the ion source.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI provides reproducible fragmentation patterns that can be compared to libraries for impurity identification.
Scan Range 45 - 350 m/zThis range will capture the molecular ion (m/z 169) and key fragment ions while avoiding detection of low-mass background ions like nitrogen and water.
GC-MS Troubleshooting Q&A

Q5: I'm not seeing the molecular ion (m/z 169) in my mass spectrum. Is my analysis failing?

A5: Not necessarily. While the aromatic ring provides some stability, the molecular ion in EI-MS can sometimes be weak or absent for certain structures due to extensive fragmentation.[16]

  • Causality: Upon ionization at 70 eV, the molecule receives a large amount of energy, which can cause it to fragment immediately. The stability of the resulting fragments determines the observed spectrum.

  • What to Look For:

    • Logical Losses: Look for peaks corresponding to the loss of stable neutral fragments. For your molecule, expect to see losses such as:

      • M-15: Loss of a methyl radical (•CH₃) from the methoxy group.

      • M-28: Loss of carbon monoxide (CO).

      • M-31: Loss of a methoxy radical (•OCH₃).

    • Characteristic Fragments: The benzonitrile structure will lead to characteristic aromatic fragment ions.

  • Expert Insight: If a definitive molecular ion is required, consider using a "softer" ionization technique like Chemical Ionization (CI). CI results in much less fragmentation and typically produces a strong protonated molecule peak ([M+H]⁺ at m/z 170), confirming the molecular weight.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for structural confirmation and can be a powerful tool for purity assessment, especially for identifying and quantifying isomers. For 3,6-Difluoro-2-methoxybenzonitrile, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Q6: I have my ¹H NMR spectrum, but I'm unsure of the assignments and how to check for impurities.

A6: The ¹H NMR spectrum should be relatively simple, but coupling to the fluorine atoms is key.

  • Expected Spectrum:

    • Methoxy Protons (-OCH₃): A singlet around 3.8-4.0 ppm. This is a good peak to use for internal calibration or relative quantification if it's clean.[17]

    • Aromatic Protons: Two signals in the aromatic region (approx. 6.8-7.5 ppm). These protons will appear as complex multiplets due to coupling to each other (³JHH) and to the adjacent fluorine atoms (³JHF and ⁴JHF).

  • Checking for Impurities:

    • Look for small, unexpected signals. For example, a different methoxy singlet could indicate an isomeric impurity.

    • Broad signals in the baseline could indicate the presence of water or residual solvents from the synthesis.

    • Integrate all peaks. The ratio of the methoxy protons to the aromatic protons should be 3:2. Any deviation could signal an impurity co-eluting under one of the main peaks.

Q7: How can ¹⁹F NMR help me assess purity?

A7: ¹⁹F NMR is exceptionally useful for this molecule. Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, you get a strong signal with a wide chemical shift range, making it very sensitive to the electronic environment.[18]

  • Causality: The chemical shift of each fluorine atom is highly sensitive to its position on the aromatic ring and the nature of the other substituents.

  • Application to Purity:

    • Isomer Detection: Positional isomers will have distinctly different ¹⁹F chemical shifts. A pure sample of 3,6-Difluoro-2-methoxybenzonitrile should show two distinct signals in the ¹⁹F spectrum. The presence of more than two signals is a strong indicator of isomeric impurities.[19]

    • High Sensitivity: Due to the wide spectral dispersion, it's often easier to detect and quantify low-level fluorinated impurities in a ¹⁹F spectrum than in a crowded ¹H spectrum.

G cluster_0 Purity Assessment Logic start Analyze Sample by NMR proton_nmr ¹H NMR: - Check OCH₃ singlet - Integrate aromatic region (should be 2H) - Look for minor peaks start->proton_nmr fluorine_nmr ¹⁹F NMR: - Expect two distinct signals - Quantify any additional F signals start->fluorine_nmr carbon_nmr ¹³C NMR: - Confirm number of C environments - Check for extra signals start->carbon_nmr purity_ok Purity Confirmed proton_nmr->purity_ok All Spectra Clean impurity_detected Impurity Detected proton_nmr->impurity_detected Deviations Found fluorine_nmr->purity_ok All Spectra Clean fluorine_nmr->impurity_detected > 2 Signals carbon_nmr->purity_ok All Spectra Clean carbon_nmr->impurity_detected Extra Signals

Caption: NMR workflow for purity verification.

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. Available at: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. National Institutes of Health (NIH). Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Fluorine-19 NMR Studies of Fluoroaromatic Systems with Complete Proton Decoupling. ElectronicsAndBooks. Available at: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Semantic Scholar. Available at: [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. Available at: [Link]

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Kentucky. Available at: [Link]

  • Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Agilent. Available at: [Link]

  • How to detect the percentage of pharmaceutical intermediates? Novasol Biotech. Available at: [Link]

  • The 10 Most Common HPLC Problems and Solutions! Universal Lab Blog. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. West Virginia University. Available at: [Link]

  • PURITY AND IMPURITY ANALYSIS. Agilent. Available at: [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. Available at: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. National Institute of Justice. Available at: [Link]

  • Troubleshooting Common HPLC Issues. Labcompare. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs... PubMed. Available at: [Link]

  • GC/MS-LC/MS multi-residue method. University of Guelph. Available at: [Link]

  • Interpretation of mass spectra. University of Arizona. Available at: [Link]

  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. Available at: [Link]

  • Mass spectrometry of substituted benzils. Virginia Tech. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • 2,3-Difluoro-6-methoxybenzonitrile. PubChem. Available at: [Link]

  • Analysis of Plasma Metabolites Using Gas-Chromatography Tandem Mass Spectrometry System... Shimadzu. Available at: [Link]

  • 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids... ResearchGate. Available at: [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. NISCAIR. Available at: [Link]

  • A Systematic Approach Towards UPLC® Method Development. Waters. Available at: [Link]

  • Process for the preparation of 2,3-difluoro-6-nitrobenzonitrile...Google Patents.

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Troubleshooting

Technical Support Center: Purification of 3,6-Difluoro-2-methoxybenzonitrile

Welcome to the technical support center for the purification of 3,6-Difluoro-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,6-Difluoro-2-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific rationale and practical protocols to achieve high purity of your target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of 3,6-Difluoro-2-methoxybenzonitrile, presented in a question-and-answer format.

Question 1: My final product is a brownish or yellowish solid, not the expected white crystalline material. What is the likely cause and how can I fix it?

Answer:

Discoloration in your 3,6-Difluoro-2-methoxybenzonitrile is typically indicative of residual impurities from the synthesis, often arising from side reactions during a Sandmeyer reaction, a common route for the preparation of benzonitriles from anilines.[1][2][3][4]

Causality: The Sandmeyer reaction involves the diazotization of an aniline (likely 3,6-Difluoro-2-methoxyaniline) followed by cyanation.[5][6][7] Incomplete reactions or side reactions can lead to the formation of colored byproducts, such as azo compounds or phenolic impurities.

Troubleshooting Protocol:

  • Activated Charcoal Treatment: A straightforward first step is to perform a recrystallization with the addition of activated charcoal.

    • Procedure: Dissolve the crude product in a suitable hot solvent (see Question 3 for solvent selection). Add a small amount of activated charcoal (approximately 1-2% w/w) to the hot solution and continue to heat with stirring for 5-10 minutes. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool slowly to induce crystallization.[8]

  • Chromatographic Purification: If charcoal treatment is insufficient, column chromatography is a more rigorous method for removing colored impurities.

    • Rationale: This technique separates compounds based on their differential adsorption to a stationary phase.

    • Suggested Conditions:

      • Stationary Phase: Silica gel is a good starting point.

      • Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is often effective.

Question 2: My NMR analysis shows the presence of a significant amount of a starting material, 3,6-Difluoro-2-methoxyaniline. How can I remove this impurity?

Answer:

The presence of the starting aniline is a common issue resulting from an incomplete Sandmeyer reaction. Fortunately, its basic nature allows for straightforward removal via acid-base extraction.[5][7]

Causality: 3,6-Difluoro-2-methoxyaniline is a basic compound due to the presence of the amino group. In contrast, 3,6-Difluoro-2-methoxybenzonitrile is a neutral compound. This difference in acidity/basicity is the key to their separation.

Troubleshooting Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic aniline will react with the acid to form a water-soluble ammonium salt, which will partition into the aqueous layer.

  • Separation: Separate the organic layer from the aqueous layer.

  • Neutralization and Back-Extraction (Optional): To confirm the identity of the impurity, you can neutralize the aqueous layer with a base (e.g., NaOH) and back-extract with an organic solvent to recover the aniline for analysis.

  • Final Workup: Wash the organic layer containing your desired product with water and then with brine to remove any residual acid and water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Workflow for Acid-Base Extraction:

Purity_Assessment cluster_0 Initial Purity Check cluster_1 Quantitative Analysis TLC Thin Layer Chromatography (TLC) HPLC HPLC-UV TLC->HPLC Guide for HPLC Method Development NMR NMR Spectroscopy (1H, 13C, 19F) GCMS GC-MS NMR->GCMS Structural Confirmation Final_Purity Final Purity Assessment HPLC->Final_Purity GCMS->Final_Purity Crude_Sample Purified Sample Crude_Sample->TLC Crude_Sample->NMR

Sources

Optimization

Technical Support Center: Catalyst Selection for Reactions Involving 3,6-Difluoro-2-methoxybenzonitrile

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for synthetic transformations involving 3,6-Difluoro-2-methoxybenzonitrile. This guide is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic transformations involving 3,6-Difluoro-2-methoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for catalyst selection and reaction optimization. The unique electronic nature of this substrate—possessing an electron-donating methoxy group and two electron-withdrawing fluorine atoms—presents specific challenges and opportunities in catalyst-driven reactions. This document provides troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities.

Part 1: General Considerations for 3,6-Difluoro-2-methoxybenzonitrile

This section addresses overarching questions about the substrate's reactivity in common catalytic systems.

Q1: What are the primary challenges when using 3,6-Difluoro-2-methoxybenzonitrile as a substrate in cross-coupling reactions?

The main challenges stem from the molecule's electronic and steric profile. The fluorine atoms make the aromatic ring electron-deficient, which can influence key steps in catalytic cycles.[1] Specifically:

  • Oxidative Addition: In palladium-catalyzed reactions, the oxidative addition of the aryl-halide bond to the Pd(0) center can be sluggish, especially with aryl chlorides or bromides, due to the electronic effects of the substituents.[2][3]

  • C-F Bond Activation: While typically less reactive than C-Cl or C-Br bonds, the C-F bonds on this electron-poor ring can be susceptible to unwanted activation or cleavage, leading to side products.[4][5]

  • Hydrodehalogenation: A common side reaction in cross-couplings with fluorinated substrates is hydrodehalogenation, where the halide is replaced by a hydrogen atom. This can be exacerbated by the presence of water or other protic sources.[6]

  • Catalyst Deactivation: The nitrile group or the pyridine-like nitrogen atom of a coupling partner can potentially coordinate to the metal center and inhibit catalysis.

Q2: How do the fluorine and methoxy substituents influence catalyst selection?

The interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atoms is critical. For palladium-catalyzed cross-coupling, this substitution pattern necessitates a catalyst system that is both highly active and selective. Generally, this means using bulky, electron-rich phosphine ligands.[1][2] These ligands promote the crucial oxidative addition step with electron-deficient arenes and stabilize the palladium center, preventing decomposition.[2]

Part 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The formation of a C-N bond is a frequent transformation for this type of scaffold.

Frequently Asked Questions (FAQs)

Q1: Which catalyst systems are recommended for the Buchwald-Hartwig amination of an aryl halide derivative of 3,6-Difluoro-2-methoxybenzonitrile?

For coupling with primary or secondary amines, palladium precatalysts combined with sterically hindered biarylphosphine ligands are the gold standard.[1][7][8] The choice of ligand is crucial and often depends on the nature of the amine.

Ligand FamilyRecommended ForKey Advantages
Buchwald Ligands (e.g., XPhos, SPhos, RuPhos)Broad scope, including primary and secondary amines, and challenging heteroaryl amines.[8][9]High reactivity, promotes fast reductive elimination.[10]
Josiphos Ligands Direct coupling of ammonia.[7]Overcomes the challenge of ammonia's tight binding to palladium.
BrettPhos Primary amines.[11]Specifically designed for efficient coupling of primary amines.

Using a pre-formed palladium catalyst (a "precatalyst") like a G3 or G4 palladacycle is highly recommended. These catalysts rapidly form the active Pd(0) species upon exposure to a base, leading to more reproducible results.[8]

Q2: My amination reaction is failing or giving low yields. What should I troubleshoot?

Failure in Buchwald-Hartwig reactions can often be traced to a few key factors.[8] The following troubleshooting guide outlines common issues and solutions.

Troubleshooting Guide: Buchwald-Hartwig Amination
SymptomProbable Cause(s)Suggested Solution(s)
No reaction / Low conversion 1. Inactive catalyst (Pd(0) not formed).2. Poor choice of ligand/base combination.3. Insufficiently degassed solvent/reagents.1. Use a palladacycle precatalyst (e.g., XPhos Pd G3).2. Screen different ligands and bases (e.g., switch from NaOtBu to LHMDS or Cs₂CO₃).[11]3. Ensure rigorous degassing (e.g., freeze-pump-thaw cycles) and maintain an inert atmosphere.
Formation of hydrodehalogenated byproduct 1. Presence of water or other protic impurities.2. β-hydride elimination from the amido complex.[7]1. Use anhydrous solvents and reagents. Dry the base thoroughly.2. Use a bulkier ligand to sterically disfavor β-hydride elimination.
Catalyst decomposition (black precipitate) 1. Reaction temperature is too high.2. Iodide-based electrophiles can sometimes inhibit the catalyst.[8][10]1. Lower the reaction temperature and extend the reaction time.2. If using an aryl iodide, consider switching to the bromide or chloride, as they are often more reactive in this specific reaction.[8][10]
Workflow & Catalyst Screening

A logical workflow is essential for efficiently optimizing a challenging coupling reaction.

Buchwald_Hartwig_Workflow cluster_start Initial Setup cluster_screening Catalyst System Screening cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization Path Start Substrate: 3,6-Difluoro-2-methoxy-X-benzene (X = Br, Cl) + Amine Catalyst Precatalyst: XPhos Pd G3 (2 mol%) Start->Catalyst Base Base: NaOtBu (1.5 eq) Catalyst->Base Solvent Solvent: Toluene or Dioxane (Degassed) Base->Solvent Analysis Run at 100 °C, 12h Monitor by LC-MS Solvent->Analysis Troubleshoot Low Conversion? Analysis->Troubleshoot SideProduct Side Products? Analysis->SideProduct Opt_Ligand Screen Ligands: RuPhos, BrettPhos Troubleshoot->Opt_Ligand Yes Opt_Base Screen Bases: LHMDS, Cs2CO3 Troubleshoot->Opt_Base Yes Opt_Temp Vary Temperature: 80-120 °C SideProduct->Opt_Temp Yes Opt_Ligand->Analysis Re-evaluate Opt_Base->Analysis Re-evaluate Opt_Temp->Analysis Re-evaluate

Caption: Catalyst screening workflow for Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of a bromo-substituted 3,6-difluoro-2-methoxybenzene.

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-2.0 equiv.) to a dry reaction vial equipped with a stir bar.[1]

  • Reagent Addition: Add the aryl bromide (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of 0.1-0.5 M).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter it through a pad of celite to remove palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Part 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

C-C bond formation via Suzuki-Miyaura coupling is another fundamental transformation.

Frequently Asked Questions (FAQs)

Q1: What are the best catalyst systems for Suzuki-Miyaura coupling involving a 3,6-Difluoro-2-methoxybenzonitrile derivative?

Similar to amination, bulky, electron-rich phosphine ligands are highly effective.[1][2] For this electron-deficient substrate, ligands that accelerate oxidative addition are key.

  • Recommended Ligands: SPhos, XPhos, and RuPhos have demonstrated excellent performance in coupling electron-deficient aryl halides.[1][9]

  • Recommended Palladium Source: Pd(OAc)₂ or a pre-formed palladacycle (e.g., SPhos Pd G2) are common choices.

  • Recommended Base: The choice of base is critical. Inorganic bases like K₃PO₄ or K₂CO₃ are frequently used, often with a small amount of water or in a biphasic system to facilitate the transmetalation step.[3][12] For sensitive substrates, Cs₂CO₃ can be a milder and effective alternative.[13]

Q2: I am observing significant homocoupling of my boronic acid reagent. How can I prevent this?

Homocoupling is often caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid, or by Pd(II) species that are not part of the main catalytic cycle.[2]

  • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to remove oxygen.[12]

  • Use a Pd(0) Source: Using a Pd(0) source directly (like Pd₂(dba)₃) or a precatalyst that cleanly generates Pd(0) can minimize the presence of problematic Pd(II) species.[12]

  • Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can sometimes promote homocoupling.

Q3: My boronic acid seems to be decomposing (protodeboronation). What can I do?

Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. This is a common issue with heteroaryl boronic acids but can also affect electron-deficient aryl boronic acids.[9]

  • Use Potassium Organotrifluoroborates (R-BF₃K): These reagents are often more stable to protodeboronation than the corresponding boronic acids and are excellent coupling partners.[9]

  • Anhydrous Conditions: While some Suzuki reactions benefit from water, excess water can promote protodeboronation. Try running the reaction under strictly anhydrous conditions with a base like K₃PO₄.[3]

  • Choice of Base: A weaker, non-nucleophilic base may help.

Catalytic Cycle and Key Decision Points

Suzuki_Cycle Pd0 L₂Pd⁰ OA_Complex L₂PdII(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Rate-limiting for Ar-Cl Transmetal_Complex L₂PdII(Ar)(R') OA_Complex->Transmetal_Complex Transmetalation (R'-B(OR)₂) Base is critical Hydrodehalogenation Hydrodehalogenation (Ar-H) OA_Complex->Hydrodehalogenation H⁺ source Transmetal_Complex->Pd0 Reductive Elimination Product Ar-R' Homocoupling Homocoupling (R'-R') Transmetal_Complex->Homocoupling O₂

Caption: The Suzuki-Miyaura catalytic cycle with potential side reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling with a boronic acid.

  • Reaction Setup: To a flame-dried reaction vessel, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1][12]

  • Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1-5 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent or solvent mixture (e.g., dioxane/water 10:1, to a concentration of 0.1-0.5 M) via syringe.[12]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Part 4: Transformations of the Nitrile Group

The cyano group is a versatile handle for further functionalization.

Q1: What are the recommended conditions for hydrolyzing the nitrile to a carboxylic acid without affecting the rest of the molecule?

Acid- or base-catalyzed hydrolysis can be effective, but harsh conditions might lead to defluorination.

  • Acid Catalysis: Strong acids like 70-90% sulfuric acid at elevated temperatures are often used for complete hydrolysis of fluorinated benzonitriles to the corresponding benzoic acids.[14]

  • Base Catalysis: Aqueous NaOH or KOH under reflux can also be used. The reaction typically proceeds through the primary amide intermediate.

  • Green Chemistry Approach: Non-catalytic hydrolysis in high-temperature liquid water is a potential green alternative that can avoid harsh inorganic acids or bases, though it may require specialized high-pressure equipment.[15]

Q2: How can I selectively reduce the nitrile to a primary amine (benzylamine derivative)?

Catalytic hydrogenation is the most common method. The key is to choose a catalyst that is selective for the nitrile reduction over dehalogenation (C-F bond cleavage).

  • Catalyst Selection: Palladium on carbon (Pd/C) is often used, but care must be taken as it can sometimes promote dehalogenation under harsh conditions.[16][17] Raney Nickel is another common choice but can also be pyrophoric.[16]

  • Reaction Conditions: The reaction is typically run under hydrogen pressure in a solvent like ethanol or methanol, often with an additive like ammonia to suppress the formation of secondary amine byproducts. Milder conditions (lower pressure, lower temperature) are preferable to minimize C-F cleavage.

References
  • BenchChem Technical Support Team. (2025, December). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 18, 2026, from [Link]

  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Chemistry LibreTexts. (2023, June 30).
  • ACS GCI Pharmaceutical Roundtable. (2026, January 7).
  • The Weizmann Institute of Science. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • MDPI. (n.d.).
  • Singh, R. P., et al. (2020, August 4). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling.
  • ResearchGate. (2025, August 7).
  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Reactions in 3-Fluorobenzotrifluoride.
  • Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)
  • Gary A. Molander, et al. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). improving the yield of 3,6-dichloro-2,4-difluoroaniline synthesis.
  • Google Patents. (n.d.). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Fluorinated Benzonitriles and Their Analogs as Antimicrobial Agents

Introduction: The Therapeutic Potential of Fluorinated Scaffolds In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance metab...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Fluorinated Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] The 3,6-difluoro-2-methoxybenzonitrile core represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. While direct comparative studies on a series of its derivatives are not extensively available in public literature, a comprehensive analysis of its close structural analogs, particularly 2,6-difluorobenzamide derivatives, provides a robust framework for understanding the potential biological activities and guiding future research.

This guide will provide a comparative analysis of the antibacterial activity of derivatives conceptually related to 3,6-difluoro-2-methoxybenzonitrile, with a focus on their mechanism of action as inhibitors of the bacterial cell division protein FtsZ. We will delve into the structure-activity relationships (SAR) of these compounds, present supporting experimental data, and provide detailed protocols for key biological assays.

Pivoting to a Data-Rich Analog: 2,6-Difluorobenzamide Derivatives as FtsZ Inhibitors

The 2,6-difluorobenzamide moiety has been identified as a critical pharmacophore for the inhibition of FtsZ, a highly conserved GTPase that is essential for bacterial cell division.[1] Inhibition of FtsZ polymerization leads to filamentation and ultimately bacterial cell death, making it an attractive target for novel antibiotics. The structural similarity between the 2,6-difluorobenzamide and the 3,6-difluoro-2-methoxybenzonitrile scaffolds allows for valuable insights into the potential of the latter.

Comparative Analysis of Antibacterial Activity

The following table summarizes the in vitro activity of a series of 2,6-difluorobenzamide derivatives against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key metric, with lower values indicating higher potency.

Compound IDR Group (Substitution)Test OrganismMIC (µg/mL)Reference
PC190723 3-(oxazol-5-yl)pyridin-2-ylStaphylococcus aureus1[1]
TXA709 (R)-1-(4-(pyridin-2-yl)-1H-imidazol-1-yl)ethylStaphylococcus aureus (MRSA)0.5[1]
Derivative A 4-chlorophenylBacillus subtilis2[1]
Derivative B 3,4-dichlorophenylBacillus subtilis1[1]

Key Observations from Structure-Activity Relationship (SAR) Studies:

  • The 2,6-difluoro substitution on the benzamide ring is crucial for potent FtsZ inhibition.

  • The nature of the substituent at the 3-position of the benzamide ring significantly influences activity. Small, heterocyclic moieties often lead to enhanced potency.

  • Lipophilicity and the ability to form hydrogen bonds with key residues in the FtsZ binding pocket are critical determinants of inhibitory activity.

Mechanism of Action: Targeting Bacterial Cell Division

The primary mechanism of action for these 2,6-difluorobenzamide derivatives is the disruption of FtsZ polymerization. FtsZ monomers, in the presence of GTP, polymerize to form the Z-ring at the mid-cell, which serves as a scaffold for the recruitment of other cell division proteins. By binding to a specific site on FtsZ, these inhibitors prevent this polymerization process.

FtsZ_Inhibition cluster_0 Normal Cell Division cluster_1 Inhibition Pathway FtsZ_monomers FtsZ Monomers Z_ring Z-ring Formation FtsZ_monomers->Z_ring GTP-dependent polymerization Blocked_polymerization Blocked Polymerization GTP GTP Cell_division Bacterial Cell Division Z_ring->Cell_division Inhibitor 2,6-Difluorobenzamide Derivative Inhibitor->FtsZ_monomers Binds to FtsZ Cell_death Filamentation & Cell Death Blocked_polymerization->Cell_death

Caption: Inhibition of FtsZ polymerization by 2,6-difluorobenzamide derivatives, leading to the disruption of bacterial cell division.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antibacterial activity and mechanism of action of FtsZ inhibitors.

Protocol 1: FtsZ Polymerization Assay (Light Scattering)

This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering at a 90° angle.[2][3][4][5]

Materials:

  • Purified FtsZ protein

  • Polymerization Buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

  • GTP solution (100 mM)

  • Test compounds dissolved in DMSO

  • Fluorometer with a 90° light scattering setup

Procedure:

  • Prepare a reaction mixture containing FtsZ protein (e.g., 12 µM) in polymerization buffer.[2][3]

  • Add the test compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.

  • Place the reaction mixture in a cuvette in the fluorometer and record a baseline reading.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.[2]

  • Record the light scattering signal over time (e.g., for 10-20 minutes).

  • The increase in light scattering intensity corresponds to the extent of FtsZ polymerization.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value from a dose-response curve.

Caption: Workflow for the FtsZ polymerization light scattering assay.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, B. subtilis)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Conclusion and Future Directions

While direct experimental data on the biological activity of 3,6-difluoro-2-methoxybenzonitrile derivatives remains limited, the comprehensive analysis of structurally related 2,6-difluorobenzamide analogs provides a strong rationale for their investigation as antibacterial agents. The established SAR for FtsZ inhibitors highlights the importance of the difluoro-aromatic scaffold and offers a clear roadmap for the design of novel derivatives.

Future research should focus on the synthesis and biological evaluation of a focused library of 3,6-difluoro-2-methoxybenzonitrile derivatives. By applying the experimental protocols detailed in this guide, researchers can systematically evaluate their potential as FtsZ inhibitors and contribute to the development of a new generation of antibiotics to combat the growing threat of antimicrobial resistance.

References

  • Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. MDPI. Available at: [Link]

  • FtsZ Polymerization Assays: Simple Protocols and Considerations. JoVE. Available at: [Link]

  • FtsZ Polymerization Assays: Simple Protocols and Considerations. PMC - NIH. Available at: [Link]

  • FtsZ polymerization assays: simple protocols and considerations. PubMed. Available at: [Link]

  • FtsZ Polymerization Assays: Simple Protocols and Considerations. The University of Groningen research portal. Available at: [Link]

Sources

Comparative

1H and 13C NMR spectral analysis of 3,6-Difluoro-2-methoxybenzonitrile

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,6-Difluoro-2-methoxybenzonitrile This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,6-Difluoro-2-me...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,6-Difluoro-2-methoxybenzonitrile

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,6-Difluoro-2-methoxybenzonitrile, a key intermediate in pharmaceutical and materials science research. Moving beyond a simple data report, this document delves into the causal relationships between the molecule's structure and its spectral output, offering a predictive framework for researchers. We will explore the nuanced effects of electron-withdrawing and -donating groups on the aromatic system and pay special attention to the profound impact of fluorine-proton (¹H-¹⁹F) and fluorine-carbon (¹³C-¹⁹F) spin-spin coupling, which is critical for unambiguous structural elucidation.

The analysis is grounded in fundamental NMR principles and is compared with the spectra of simpler, related benzonitriles to highlight key structural and electronic effects. This comparative approach serves as a powerful tool for scientists to not only confirm the identity of their target molecule but also to deepen their understanding of structure-spectra correlations in complex fluorinated aromatic systems.

Foundational Principles: Predicting the Spectrum

The chemical environment of each nucleus in 3,6-Difluoro-2-methoxybenzonitrile is unique, dictated by the interplay of its three distinct substituents: a nitrile (-CN), a methoxy (-OCH₃), and two fluorine (-F) atoms.

  • Substituent Effects on Chemical Shifts: The methoxy group is a strong electron-donating group (EDG) via resonance, increasing electron density (shielding) primarily at the ortho and para positions. Conversely, the nitrile group and the highly electronegative fluorine atoms are electron-withdrawing groups (EWGs), which decrease electron density (deshielding) on the aromatic ring, shifting associated nuclei downfield. Predicting chemical shifts requires considering the additive effects of these substituents.[1]

  • The Critical Role of ¹⁹F Coupling: Fluorine's only naturally occurring isotope, ¹⁹F, has a nuclear spin of ½, just like a proton. This leads to through-bond spin-spin coupling with neighboring ¹H and ¹³C nuclei, splitting their signals into complex multiplets.[2][3] The magnitude of the coupling constant (J), measured in Hertz (Hz), is highly dependent on the number of bonds separating the coupled nuclei.

    • ¹H-¹⁹F Coupling: Ortho coupling (³JHF) is typically 7-10 Hz, meta coupling (⁴JHF) is around 4-7 Hz, and para coupling (⁵JHF) is smaller, often 0-3 Hz.

    • ¹³C-¹⁹F Coupling: The coupling is much stronger and provides invaluable structural information. One-bond coupling (¹JCF) is very large (240-280 Hz), two-bond coupling (²JCF) is significant (20-40 Hz), and three-bond coupling (³JCF) is smaller but still readily observable (5-10 Hz).[4][5][6]

To facilitate discussion, the following numbering scheme is adopted for 3,6-Difluoro-2-methoxybenzonitrile:

Caption: Numbering scheme for 3,6-Difluoro-2-methoxybenzonitrile.

Predicted ¹H and ¹³C NMR Data

Based on established substituent effects and known coupling constants, a detailed prediction for the NMR spectra can be formulated. This predictive analysis is a cornerstone of structural verification.

The proton spectrum is expected to show three distinct signals: two from the aromatic protons (H4, H5) and one from the methoxy group protons.

ProtonPredicted δ (ppm)MultiplicityCoupling Constants (Hz)Rationale
H57.15 - 7.25ddd³JH5-H4 ≈ 9.0, ³JH5-F6 ≈ 8.5, ⁴JH5-F3 ≈ 5.0H5 is ortho to H4 and F6, and meta to F3. This complex coupling pattern results in a doublet of doublet of doublets.
H46.90 - 7.00ddd³JH4-H5 ≈ 9.0, ³JH4-F3 ≈ 9.5, ⁴JH4-F6 ≈ 5.5H4 is ortho to H5 and F3, and meta to F6, leading to a similarly complex multiplet. It is shifted slightly upfield relative to H5 due to the stronger shielding effect from the para -OCH₃ group.
H8 (-OCH₃)3.95 - 4.05s-The three equivalent methoxy protons are isolated from other protons, appearing as a sharp singlet. A small four-bond coupling to F3 (⁴JHF) may cause slight broadening but is unlikely to be resolved.

The proton-decoupled ¹³C spectrum will display eight signals, all of which (except C7) will be split by fluorine.

CarbonPredicted δ (ppm)MultiplicityCoupling Constants (Hz)Rationale
C3158.5 - 161.0dd¹JC3-F3 ≈ 255, ³JC3-F6 ≈ 4C3 is directly attached to F3, resulting in a very large one-bond coupling. A smaller three-bond coupling to F6 is also expected.
C6154.0 - 156.5dd¹JC6-F6 ≈ 250, ³JC6-F3 ≈ 8Similar to C3, C6 shows a large one-bond coupling to F6. The three-bond coupling to F3 is slightly larger than C3's coupling to F6.
C2149.0 - 151.0dd²JC2-F3 ≈ 14, ³JC2-F6 ≈ 3Attached to the electronegative oxygen, C2 is significantly downfield. It exhibits two-bond coupling to F3 and three-bond coupling to F6.
C5120.0 - 122.0dd²JC5-F6 ≈ 24, ³JC5-F3 ≈ 4This protonated carbon shows a significant two-bond coupling to F6 and a smaller three-bond coupling to F3.
C7 (-CN)114.5 - 116.0t⁵JC7-F6 ≈ 3, ⁴JC7-F3 ≈ 3The nitrile carbon signal is expected to be weak. It may appear as a small triplet if the long-range couplings to F3 and F6 are similar and resolved.
C4112.5 - 114.5dd²JC4-F3 ≈ 22, ³JC4-F6 ≈ 3This protonated carbon is shifted upfield due to the para -OCH₃ group. It shows a large two-bond coupling to F3 and a smaller three-bond coupling to F6.
C1102.0 - 104.0dd²JC1-F6 ≈ 20, ³JC1-F3 ≈ 10This quaternary carbon is adjacent to the nitrile. It is split by F6 (two-bond) and F3 (three-bond).
C8 (-OCH₃)56.0 - 57.0d³JC8-F3 ≈ 4The methoxy carbon appears in the typical aliphatic region and is expected to be a doublet due to three-bond coupling with F3.

Experimental Protocol for Spectral Acquisition

To obtain high-quality, unambiguous data, a systematic approach to NMR data acquisition is essential. This protocol represents a self-validating system where each experiment builds upon the last to confirm the structure.

A. Sample Preparation:

  • Weighing: Accurately weigh approximately 10-15 mg of 3,6-Difluoro-2-methoxybenzonitrile.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and relatively clean spectral window. Add a trace amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

B. Spectrometer Setup & 1D Experiments:

  • Instrument: A 500 MHz (or higher) spectrometer is recommended to achieve good signal dispersion, especially for resolving the complex multiplets in the ¹H spectrum.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Acquisition Time (AQ): ~3 seconds, to ensure good digital resolution.

    • Relaxation Delay (D1): 5 seconds. This is longer than the standard to allow for full relaxation of all protons, ensuring accurate integration if needed.

    • Number of Scans (NS): 16 scans.

  • ¹³C{¹H} NMR:

    • Pulse Sequence: Proton-decoupled single-pulse with NOE (zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 scans or more, as ¹³C is an insensitive nucleus and quaternary carbons relax slowly.

C. 2D Correlation Experiments (for Assignment Confirmation): Two-dimensional NMR is crucial for assembling the molecular puzzle and validating the 1D assignments.

Caption: A self-validating workflow for NMR-based structure elucidation.

  • ¹H-¹H COSY: Identifies protons that are coupled to each other. A cross-peak between the signals for H4 and H5 would definitively confirm their ortho relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached. This would unequivocally link the H4 signal to the C4 signal and H5 to C5.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (typically 2-3 bond) couplings between protons and carbons. This is the most powerful experiment for piecing together the carbon skeleton.

The following HMBC correlations would be expected and serve to validate the entire assignment:

Sources

Validation

A Comparative Guide to the Reactivity of 3,6-Difluoro-2-methoxybenzonitrile and Other Difluorobenzonitrile Isomers

This guide provides an in-depth comparison of the chemical reactivity of 3,6-Difluoro-2-methoxybenzonitrile with other difluorobenzonitrile isomers. As highly functionalized building blocks, fluorinated benzonitriles are...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the chemical reactivity of 3,6-Difluoro-2-methoxybenzonitrile with other difluorobenzonitrile isomers. As highly functionalized building blocks, fluorinated benzonitriles are pivotal in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1] Understanding the nuanced reactivity profiles, governed by the interplay of electronic and steric effects, is critical for rational synthetic design and the development of structure-activity relationships (SAR).

This document synthesizes theoretical principles with experimental observations to offer a practical guide for researchers, scientists, and drug development professionals. We will explore key transformations including nucleophilic aromatic substitution (SNAr), and reactions of the nitrile moiety, providing both comparative data and detailed experimental protocols.

Section 1: The Electronic Landscape of Substituted Benzonitriles

The reactivity of any substituted benzonitrile is dictated by the electronic properties of its substituents. The nitrile group (-CN) is strongly electron-withdrawing through both induction (-I) and resonance (-M). Fluorine, the most electronegative element, exerts a powerful inductive electron-withdrawing effect (-I) but also a weak resonance-donating effect (+M).[2] Conversely, the methoxy group (-OCH₃) is inductively withdrawing (-I) but strongly resonance-donating (+M).[3] The regiochemical arrangement of these groups determines the overall electronic distribution and, consequently, the molecule's reactivity.

In 3,6-Difluoro-2-methoxybenzonitrile , the aromatic ring is rendered significantly electron-deficient by the cumulative withdrawing effects of the nitrile and two fluorine atoms. This general electron deficiency is the primary driver for the molecule's susceptibility to nucleophilic attack. The methoxy group at the C2 position introduces a counteracting electron-donating resonance effect, which, along with its steric bulk, modulates the reactivity at specific sites.

Figure 1: Dominant electronic effects in 3,6-Difluoro-2-methoxybenzonitrile.

Section 2: Nucleophilic Aromatic Substitution (SNAr) - A Comparative Analysis

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-poor aromatic rings.[4] The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex).[5] The presence of strong electron-withdrawing groups, particularly ortho and/or para to a leaving group, is crucial for stabilizing this intermediate and accelerating the reaction.[6]

Contrary to trends in Sₙ1/Sₙ2 reactions, fluoride is an excellent leaving group in SNAr. Its extreme electronegativity powerfully activates the attached carbon toward nucleophilic attack, which is the rate-limiting step.[6]

Reactivity of 3,6-Difluoro-2-methoxybenzonitrile

The substitution pattern of 3,6-Difluoro-2-methoxybenzonitrile makes it highly susceptible to SNAr. The key factors are:

  • Activation: The ring is strongly activated by the -CN group and the two -F atoms.

  • Regioselectivity: The fluorine atom at the C6 position is para to the strongly activating -CN group. The fluorine at the C3 position is meta to the -CN group. As stabilization of the negative charge in the Meisenheimer intermediate is most effective when the electron-withdrawing group is ortho or para to the site of attack, nucleophilic substitution is overwhelmingly favored at the C6 position .

Comparison with Other Difluorobenzonitrile Isomers

The position of the fluorine atoms relative to the activating nitrile group creates a clear hierarchy of reactivity among the isomers.

IsomerFluorine Positions (relative to -CN)Predicted SNAr ReactivityPredicted Site of AttackRationale
3,6-Difluoro-2-methoxybenzonitrile C3 (meta), C6 (para)High C6The C6-F is para to the strongly activating -CN group, providing excellent stabilization for the intermediate.
2,6-Difluorobenzonitrile C2 (ortho), C6 (ortho)Very High C2 or C6Both fluorine atoms are ortho to the -CN group, leading to very high activation at both positions.[7]
2,3-Difluorobenzonitrile C2 (ortho), C3 (meta)High C2The C2-F is activated by the ortho -CN group. The C3-F is significantly less activated.[5]
2,4-Difluorobenzonitrile C2 (ortho), C4 (para)Very High C4 > C2Both positions are activated. The para position (C4) is often favored for steric reasons, but mixtures can occur.
3,4-Difluorobenzonitrile C3 (meta), C4 (para)High C4The C4-F is activated by the para -CN group.
3,5-Difluorobenzonitrile C3 (meta), C5 (meta)Low C3 or C5Neither fluorine is ortho or para to the -CN group, leading to poor stabilization of the intermediate and low reactivity.[8]
Representative Experimental Protocol: SNAr on a Difluorobenzonitrile

This protocol is a generalized procedure adapted from established methods for the cyanation of trifluoronitrobenzene, which follows the same SNAr principles.[9][10] It serves as a template for reacting difluorobenzonitriles with various nucleophiles.

Reaction: Synthesis of 2,3-Difluoro-6-nitrobenzonitrile from 2,3,4-Trifluoronitrobenzene.[9]

Materials:

  • 2,3,4-Trifluoronitrobenzene (Substrate)

  • Potassium Cyanide (KCN) (Nucleophile)

  • tert-Butanol (Solvent)

  • Reaction vessel with stirrer, condenser, and dropping funnel

Procedure:

  • Setup: In a suitable reaction vessel, charge tert-butanol (400 g) and potassium cyanide (32.5 g, 0.5 mol).[9]

  • Addition: Heat the mixture to 70°C. Add 2,3,4-trifluoronitrobenzene (44.3 g, 0.25 mol) dropwise to the stirred suspension over 30 minutes.[9]

  • Reaction: Maintain the reaction mixture at 70°C for 20 hours. Monitor the reaction progress by a suitable method (e.g., GC or TLC).[9]

  • Workup: After completion, cool the mixture to room temperature. Filter the solid residue (unreacted KCN and formed KF) with suction.

  • Isolation: Remove the solvent from the filtrate by distillation or rotary evaporation. The crude product will precipitate.[9]

  • Purification: Filter the crude product at 0°C and dry. Further purification can be achieved by recrystallization (e.g., with activated charcoal) or by column chromatography.[9]

snar_workflow start Start setup 1. Charge Solvent (t-BuOH) & Nucleophile (KCN) in Reaction Vessel start->setup heat 2. Heat Mixture to 70°C setup->heat add 3. Add Substrate (2,3,4-Trifluoronitrobenzene) Dropwise heat->add react 4. Maintain at 70°C for 20 hours (Monitor Progress) add->react cool 5. Cool to Room Temperature react->cool filter1 6. Filter Solids (KCN, KF) cool->filter1 evap 7. Evaporate Solvent from Filtrate filter1->evap filter2 8. Filter Precipitated Crude Product evap->filter2 purify 9. Purify Product (Recrystallization or Chromatography) filter2->purify end_node End purify->end_node

Sources

Comparative

The Unambiguous Assignment of 3,6-Difluoro-2-methoxybenzonitrile: A Comparative Guide to Structural Validation

In the landscape of pharmaceutical and materials science research, the precise molecular architecture of a compound is not merely an academic detail; it is the bedrock upon which its function, reactivity, and potential a...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise molecular architecture of a compound is not merely an academic detail; it is the bedrock upon which its function, reactivity, and potential applications are built. For 3,6-Difluoro-2-methoxybenzonitrile, a fluorinated aromatic compound with potential as a building block in medicinal chemistry, unambiguous structural validation is paramount. While various spectroscopic techniques provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for definitive three-dimensional structure determination. This guide provides a comparative analysis of common analytical techniques for the characterization of 3,6-Difluoro-2-methoxybenzonitrile, highlighting their respective strengths and limitations in the context of achieving unequivocal structural assignment, a feat conclusively accomplished by X-ray crystallography.

The Challenge of Isomeric Ambiguity

The synthesis of substituted benzonitriles can often yield a mixture of isomers. For 3,6-Difluoro-2-methoxybenzonitrile, the relative positions of the two fluorine atoms and the methoxy group on the aromatic ring are critical to its identity. Spectroscopic methods are indispensable for routine characterization, but each has inherent limitations in distinguishing between closely related isomers.

Spectroscopic Characterization: Piecing Together the Evidence

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F. For 3,6-Difluoro-2-methoxybenzonitrile, NMR can reveal the number of distinct protons, carbons, and fluorine atoms, as well as their connectivity through spin-spin coupling.

  • ¹H NMR: Would be expected to show signals for the aromatic protons and the methoxy group protons. The splitting patterns and coupling constants of the aromatic protons can provide clues about their relative positions.

  • ¹³C NMR: Would indicate the number of unique carbon environments in the molecule.

  • ¹⁹F NMR: Is particularly informative, as the chemical shifts and couplings of the fluorine atoms are highly sensitive to their positions on the benzene ring.[1][2]

However, while NMR can strongly suggest the proposed structure, definitive assignment, especially in the absence of reference spectra for all possible isomers, can be challenging. Complex coupling patterns and the potential for overlapping signals can complicate interpretation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3] For 3,6-Difluoro-2-methoxybenzonitrile, the IR spectrum would be expected to show characteristic absorption bands for:

  • C≡N (nitrile) stretching: Typically a sharp, medium-intensity band.

  • C-O (ether) stretching: For the methoxy group.

  • C-F (carbon-fluorine) stretching: In the fingerprint region.

  • Aromatic C=C stretching: And C-H bending vibrations.

While IR confirms the presence of these functional groups, it provides little information about their specific arrangement on the aromatic ring, making it insufficient for distinguishing between isomers.[4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound with high accuracy.[5] For 3,6-Difluoro-2-methoxybenzonitrile, high-resolution mass spectrometry (HRMS) would confirm the expected molecular formula of C₈H₅F₂NO. The fragmentation pattern observed in the mass spectrum can also provide some structural information, but it is often not sufficient to definitively differentiate between positional isomers.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unparalleled level of structural detail, yielding a precise three-dimensional map of the electron density within a molecule. This technique offers an unambiguous determination of bond lengths, bond angles, and the overall molecular conformation.

Experimental Workflow for X-ray Crystallography

The process of determining a crystal structure can be broken down into several key steps, as illustrated below.

X-ray Crystallography Workflow Figure 1: Experimental Workflow for Single-Crystal X-ray Crystallography cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Deposition CrystalGrowth Single Crystal Growth Mounting Crystal Mounting CrystalGrowth->Mounting Suitable Crystal Selected XraySource X-ray Diffraction Mounting->XraySource DataCollection Data Collection XraySource->DataCollection PhaseProblem Solving the Phase Problem DataCollection->PhaseProblem Diffraction Pattern Obtained ModelBuilding Model Building PhaseProblem->ModelBuilding Refinement Structure Refinement ModelBuilding->Refinement Validation Structure Validation Refinement->Validation CIF Generation of CIF File Validation->CIF Deposition Deposition in Database (e.g., CCDC) CIF->Deposition

Caption: A schematic overview of the key stages involved in determining a molecular structure using single-crystal X-ray crystallography.

A crucial and often challenging first step is the growth of high-quality single crystals suitable for diffraction. This typically involves slow evaporation of a solvent from a saturated solution of the compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and processed to solve the phase problem and generate an initial electron density map. From this map, a molecular model is built and refined to best fit the experimental data. The final validated structure is typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

Comparative Analysis: Spectroscopic Methods vs. X-ray Crystallography

The following table provides a direct comparison of the information that can be obtained for 3,6-Difluoro-2-methoxybenzonitrile using various analytical techniques.

Analytical Technique Information Provided Strengths Limitations for Structural Validation
¹H, ¹³C, ¹⁹F NMR Connectivity, chemical environment of atomsProvides detailed information about the local environment of atoms.Can be ambiguous for distinguishing between close isomers without reference standards.
IR Spectroscopy Presence of functional groupsRapid, non-destructive, and excellent for functional group identification.Provides limited information on the connectivity and spatial arrangement of atoms.
Mass Spectrometry Molecular weight, elemental formulaHigh sensitivity and accuracy for determining molecular formula.Fragmentation patterns can be complex and may not be unique to a single isomer.
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, stereochemistryProvides unambiguous and definitive structural determination.Requires a suitable single crystal, which can be challenging to grow.

The logical relationship between these techniques in the process of structural elucidation is illustrated in the following diagram.

Structural Elucidation Logic Figure 2: Hierarchy of Structural Elucidation Techniques cluster_0 Initial Characterization cluster_1 Detailed Structural Insights MS Mass Spectrometry (Molecular Formula) NMR NMR Spectroscopy (Connectivity) MS->NMR IR IR Spectroscopy (Functional Groups) IR->NMR Xray X-ray Crystallography (Definitive 3D Structure) NMR->Xray Requires Unambiguous Proof

Caption: A diagram illustrating how different analytical techniques contribute to the overall understanding of a molecule's structure, culminating in the definitive assignment by X-ray crystallography.

Conclusion

For a molecule such as 3,6-Difluoro-2-methoxybenzonitrile, where subtle changes in the substitution pattern on the aromatic ring can have significant implications for its chemical and biological properties, relying solely on spectroscopic data for structural assignment carries an element of risk. While NMR, IR, and mass spectrometry are essential tools that provide strong evidence for the proposed structure, they fall short of providing the unequivocal proof offered by single-crystal X-ray crystallography. Therefore, for researchers and drug development professionals working with this and similar compounds, obtaining a crystal structure should be a primary objective to ensure the foundational integrity of their scientific endeavors. The data from X-ray crystallography provides the ultimate, authoritative validation of the molecular structure, paving the way for confident further investigation and application.

References

  • PubChem. 2,3-Difluoro-6-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 2,6-Difluoro-3-nitrobenzonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Bromo-3,6-difluorobenzonitrile. National Center for Biotechnology Information. [Link]

  • PubChemLite. 3,5-difluoro-2-methoxybenzonitrile (C8H5F2NO). [Link]

  • PubMed Central. Alternative approach to protein structure prediction based on sequential similarity of physical properties. [Link]

  • bioRxiv. Novel Protein Structure Validation using PDBMine and Data Analytics Approaches. [Link]

  • ResearchGate. Infrared spectrum of 2-chloro-6-methylbenzonitrile. [Link]

  • Crystallography Open Database. Search results. [Link]

  • Oxford Academic. Conformational analysis of alternative protein structures. Bioinformatics. [Link]

  • ResearchGate. How to validate molecular docking results with no proper crystal structure?? [Link]

  • PubChemLite. 3,6-difluoro-2-methoxybenzoic acid (C8H6F2O3). [Link]

  • DNASTAR. Approaches to Protein Structure Prediction. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • NIST WebBook. Difluorochloromethane. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • IS NIR Spectra. [Link]

  • ResearchGate. Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. [Link]

  • The Royal Society of Chemistry. 3. Infrared spectroscopy. [Link]

  • PubChem. 2,6-Difluorobenzonitrile. National Center for Biotechnology Information. [Link]

  • Crystallography Open Database. Search results. [Link]

  • ResearchGate. 1 H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl (A; a singlet at...). [Link]

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Validation

A Senior Application Scientist's Guide to the Comparative Biological Activity of 3,6-Difluoro-2-methoxybenzamide and its Nitrile Analogue

Introduction: The Scientific Rationale for Comparison In the landscape of medicinal chemistry, the strategic modification of functional groups is a cornerstone of lead optimization. The choice between a benzamide and a b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Comparison

In the landscape of medicinal chemistry, the strategic modification of functional groups is a cornerstone of lead optimization. The choice between a benzamide and a benzonitrile, two moieties with distinct physicochemical properties, can profoundly influence a compound's biological activity, pharmacokinetic profile, and overall therapeutic potential. This guide provides a comparative analysis of 3,6-Difluoro-2-methoxybenzamide and its corresponding nitrile, 3,6-Difluoro-2-methoxybenzonitrile. While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, we can infer and project their potential biological activities based on established principles of bioisosterism and the known pharmacology of structurally related compounds.

The introduction of fluorine atoms into small molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability.[1][2] The 2,6-difluoro substitution pattern, in particular, has been shown to be important for the activity of some antibacterial agents.[3][4] This guide will, therefore, not only compare the benzamide and nitrile functionalities but also consider the influence of the difluoro-methoxy substitution pattern on potential biological targets.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the potential biological targets, propose experimental workflows for a head-to-head comparison, and provide the scientific reasoning behind these experimental choices.

The Benzamide vs. The Nitrile: A Tale of Two Functional Groups

The primary amide of the benzamide and the nitrile group are often considered bioisosteres, meaning they have similar steric and electronic characteristics that may allow them to interact with a biological target in a comparable manner. However, their subtle differences can lead to significant variations in activity.

  • The Benzamide: The amide group is capable of acting as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual nature allows for a wider range of potential interactions with protein targets. The benzamide moiety is a common feature in a variety of biologically active compounds, including antibacterial agents that target the FtsZ protein.[3]

  • The Nitrile: The nitrile group is a potent hydrogen bond acceptor and can participate in dipole-dipole interactions. While it lacks the hydrogen bond donating capability of a primary amide, its linear geometry and compact size can be advantageous in sterically constrained binding pockets. The incorporation of a nitrile group has been a successful strategy in the design of numerous FDA-approved drugs, where it can enhance binding affinity and improve pharmacokinetic properties.[5]

The relative reactivity of these two groups is also a key consideration. While it is a common textbook assertion that amides are more stable than nitriles, experimental evidence, particularly from hydrolysis studies, suggests that nitriles can be selectively hydrolyzed to primary amides, indicating the amide is less electrophilic and more stable under these conditions.[6][7]

Potential Biological Targets and Hypothesized Activities

Given the structural motif of a 2,6-difluorobenzamide, a primary hypothesized target is the bacterial cell division protein FtsZ . Several 2,6-difluorobenzamide derivatives have been identified as inhibitors of FtsZ, making this a logical starting point for investigation.[3][4] FtsZ is a crucial protein in bacterial cytokinesis, and its inhibition leads to filamentation and eventual cell death.

For the nitrile analogue, its potential activity is less straightforward. While it could potentially bind to the same allosteric site on FtsZ, the loss of the hydrogen bond donating capacity of the amide may alter its binding mode and affinity. Alternatively, the nitrile's electronic properties could lead it to interact with entirely different biological targets. For instance, nitrile-containing compounds have been developed as inhibitors for a wide range of enzymes, including proteases and kinases.[5]

Experimental Workflow for Comparative Analysis

To empirically determine the comparative biological activities of 3,6-Difluoro-2-methoxybenzamide and 3,6-Difluoro-2-methoxybenzonitrile, a systematic, multi-tiered approach is recommended.

Caption: A phased experimental workflow for the comparative analysis of the two compounds.

Detailed Experimental Protocols

1. Synthesis and Characterization

  • Synthesis of 3,6-Difluoro-2-methoxybenzamide: This can be achieved through the hydrolysis of the corresponding nitrile. A mild method using an alkaline solution of hydrogen peroxide (e.g., from Urea-Hydrogen Peroxide) can be employed to favor the formation of the amide over the carboxylic acid.[7] Alternatively, synthesis from the corresponding benzaldehyde is a viable route.

  • Synthesis of 3,6-Difluoro-2-methoxybenzonitrile: Synthetic routes starting from commercially available precursors like 3,6-difluoro-2-methoxybenzaldehyde would be a standard approach.[8][9]

  • Quality Control: Purity of the final compounds should be assessed by HPLC, and their identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

2. In Vitro Biological Evaluation

  • FtsZ GTPase Activity Assay (Enzymatic Assay):

    • Express and purify FtsZ protein from a relevant bacterial species (e.g., Staphylococcus aureus).

    • In a 96-well plate, incubate varying concentrations of the test compounds with FtsZ and GTP.

    • Initiate the reaction by adding a buffer containing GTP.

    • After a set incubation period, measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay.

    • Calculate the IC50 value for each compound, which represents the concentration required to inhibit 50% of the FtsZ GTPase activity.

  • Whole-Cell Antibacterial Assay (Minimum Inhibitory Concentration - MIC):

    • Prepare a two-fold serial dilution of each compound in a 96-well microtiter plate containing a suitable bacterial growth medium.

    • Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

3. Mechanism of Action and ADME Profiling

  • Bacterial Cell Morphology Analysis:

    • Treat a logarithmic phase culture of bacteria with the compounds at their MIC and 2x MIC.

    • After a few hours of incubation, examine the bacterial cells under a microscope.

    • Inhibition of FtsZ is expected to result in cell filamentation.

  • In Vitro ADME Profiling:

    • Metabolic Stability: Incubate the compounds with liver microsomes and measure the rate of metabolism.

    • Cell Permeability: Assess the ability of the compounds to cross cell membranes using a Caco-2 cell permeability assay.

    • Plasma Protein Binding: Determine the extent to which the compounds bind to plasma proteins using equilibrium dialysis.

Data Presentation and Interpretation

The quantitative data from the proposed experiments should be summarized in a clear and concise table for easy comparison.

Parameter 3,6-Difluoro-2-methoxybenzamide 3,6-Difluoro-2-methoxybenzonitrile
FtsZ GTPase IC50 (µM) Experimental ValueExperimental Value
S. aureus MIC (µg/mL) Experimental ValueExperimental Value
Metabolic Stability (t½, min) Experimental ValueExperimental Value
Caco-2 Permeability (Papp, cm/s) Experimental ValueExperimental Value
Plasma Protein Binding (%) Experimental ValueExperimental Value

A significant difference in the FtsZ GTPase IC50 values would provide strong evidence for a difference in target engagement. This should then be correlated with the whole-cell MIC data. For instance, if the benzamide shows potent FtsZ inhibition and strong antibacterial activity, while the nitrile is inactive in both assays, it would suggest the amide functionality is crucial for binding. Conversely, if both compounds are active against FtsZ but show different MIC values, this could point to differences in cell permeability or efflux.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the comparative biological evaluation of 3,6-Difluoro-2-methoxybenzamide and 3,6-Difluoro-2-methoxybenzonitrile. While the existing literature does not provide a direct comparison, the proposed experimental workflow, grounded in the established roles of the benzamide and nitrile moieties in medicinal chemistry, offers a robust framework for generating the necessary data.

The results of these studies will not only elucidate the structure-activity relationship for this specific pair of compounds but also contribute to a broader understanding of the bioisosteric relationship between benzamides and benzonitriles in the context of drug design. Future work could involve co-crystallization of the active compound(s) with their biological target to visualize the binding interactions at an atomic level, further guiding the design of more potent and selective therapeutic agents.

References

  • Structure‐Activity Relationships of Benzamides and Isoindolines Designed as SARS‐CoV Protease Inhibitors Effective against SARS‐CoV‐2. (n.d.).
  • 1010413-52-1 | 3,6-Difluoro-2-methoxybenzonitrile. (n.d.). ChemScene.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv.
  • 6-Fluorophenylbenzohydrazides inhibit Mycobacterium tuberculosis growth through alteration of tryptophan biosynthesis. (n.d.).
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). Royal Society of Chemistry.
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (n.d.).
  • 3,6-Difluoro-2-methoxybenzaldehyde. (n.d.). PubChem.
  • 3,6-difluoro-2-methoxybenzaldehyde (C8H6F2O2). (n.d.). PubChemLite.
  • Nitrile vs Amide relative electrophilicity, hydrolysis data as evidence. (2024, April 23). Reddit.
  • Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus. (n.d.). MDPI.
  • Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. (2023, February 22).
  • Nitrile to Amide - Common Conditions. (n.d.). Organic Chemistry Portal.

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 2,6-Difluorobenzamide Analogs as FtsZ Inhibitors

In the ever-escalating battle against antimicrobial resistance, the scientific community is tirelessly exploring novel molecular targets to develop the next generation of antibiotics. A particularly promising target is t...

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-escalating battle against antimicrobial resistance, the scientific community is tirelessly exploring novel molecular targets to develop the next generation of antibiotics. A particularly promising target is the filamentous temperature-sensitive protein Z (FtsZ), a bacterial homolog of tubulin that is integral to bacterial cell division.[1] The inhibition of FtsZ polymerization disrupts the formation of the crucial Z-ring, a key step in bacterial cytokinesis, ultimately leading to bacterial cell death.[1] Within the landscape of FtsZ inhibitors, the 2,6-difluorobenzamide scaffold has emerged as a cornerstone for the design of potent antibacterial agents.[1]

This guide provides a comprehensive comparison of 2,6-difluorobenzamide analogs, delving into their structure-activity relationships (SAR) as FtsZ inhibitors. By presenting experimental data, elucidating the rationale behind molecular design, and detailing key experimental protocols, this document aims to serve as a valuable resource for researchers, medicinal chemists, and drug development professionals dedicated to combating infectious diseases.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of 2,6-difluorobenzamide derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the in vitro antibacterial activity of a series of 3-substituted 2,6-difluorobenzamide analogs against various bacterial strains, offering a clear view of the SAR.

Compound IDR Group (Substitution at C3)Test OrganismMIC (µg/mL)
7 3-chloroalkoxyBacillus subtilis0.25-1
Staphylococcus aureus (susceptible & resistant)<10
12 3-bromoalkoxyBacillus subtilis0.25-1
Staphylococcus aureus (susceptible & resistant)<10
17 3-alkyloxyBacillus subtilis0.25-1
Staphylococcus aureus (susceptible & resistant)<10

Data synthesized from a study on novel 2,6-difluorobenzamide derivatives.[2]

The data clearly indicates that substitutions at the 3-position of the 2,6-difluorobenzamide core are critical for potent antibacterial activity. Specifically, the introduction of chloroalkoxy, bromoalkoxy, and alkyloxy moieties leads to compounds with significant efficacy against both Gram-positive bacteria like Bacillus subtilis and clinically relevant pathogens such as methicillin-susceptible and -resistant Staphylococcus aureus (MRSA).[2] These compounds not only exhibit low MIC values but also demonstrate potent inhibition of cell division, confirming their on-target activity against FtsZ.[2]

Visualizing Structure-Activity Relationships

To further illustrate the key determinants of activity for this class of compounds, the following diagram outlines the crucial structural features and their impact on antibacterial potency.

SAR_FtsZ_inhibitors cluster_core 2,6-Difluorobenzamide Scaffold cluster_substitutions Substitutions at C3 cluster_linker Linker Moiety Core Essential for Binding R_group Critical for Potency Core->R_group Influences Linker Often a Methylenoxy Bridge Connects to Heterocyclic Scaffolds in other series Core->Linker Often connected via Halogenated_alkoxy Halogenated Alkoxy Chains (e.g., Chloroalkoxy, Bromoalkoxy) Enhance Activity R_group->Halogenated_alkoxy Alkyloxy Alkyloxy Chains Maintain Potency R_group->Alkyloxy

Caption: Key SAR features of 2,6-difluorobenzamide FtsZ inhibitors.

Experimental Protocols: A Foundation for Reliable Data

The integrity of any SAR study hinges on the robustness and reproducibility of its experimental methodologies. Below are detailed protocols for the key assays used to characterize 2,6-difluorobenzamide analogs as FtsZ inhibitors.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the in vitro antibacterial activity of a compound.

Protocol:

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized cell density (typically ~5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (no compound) and negative (no bacteria) controls are included.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

FtsZ Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of the FtsZ protein.

Sources

Validation

A Comparative Guide to the Theoretical and Experimental Properties of 3,6-Difluoro-2-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise understanding of a molecule's properties is paramount for its application and developm...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise understanding of a molecule's properties is paramount for its application and development. This guide provides an in-depth technical comparison of the theoretical and experimental properties of 3,6-Difluoro-2-methoxybenzonitrile, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific isomer, this guide leverages the power of computational chemistry to predict its characteristics and presents a comparative analysis with its close isomers for which experimental data is available. This approach not only offers valuable insights into the properties of 3,6-Difluoro-2-methoxybenzonitrile but also showcases a powerful workflow for the characterization of novel compounds.

Introduction: The Significance of Fluorinated Benzonitriles

Fluorinated organic molecules are of immense interest in drug discovery and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. Benzonitrile scaffolds, on the other hand, are prevalent in numerous biologically active compounds. The combination of these features in molecules like 3,6-Difluoro-2-methoxybenzonitrile makes them attractive building blocks for the synthesis of novel therapeutic agents and functional materials.

This guide will delve into the structural, spectroscopic, and electronic properties of 3,6-Difluoro-2-methoxybenzonitrile, offering a robust comparison between theoretical predictions and available experimental data of its isomers.

Molecular Structure and Physicochemical Properties: A Tale of Isomers

The substitution pattern on the benzene ring significantly influences the physicochemical properties of a molecule. In the absence of direct experimental data for 3,6-Difluoro-2-methoxybenzonitrile, we can infer its likely properties by comparing it with its isomers.

Property3,6-Difluoro-2-methoxybenzonitrile (Predicted)2,3-Difluoro-6-methoxybenzonitrile (Experimental)2,5-Difluoro-4-methoxybenzonitrile (Experimental)2-Fluoro-6-methoxybenzonitrile (Experimental)
Molecular Formula C₈H₅F₂NOC₈H₅F₂NO[1]C₈H₅F₂NO[2]C₈H₆FNO[3]
Molecular Weight 169.13 g/mol 169.13 g/mol [1]169.13 g/mol [2]151.14 g/mol [3]
Melting Point (°C) Not availableNot availableNot available102-104[3]
Boiling Point (°C) Not availableNot availableNot availableNot available
XLogP3 (Predicted) Not available1.8[1]1.8[2]1.7[3]

Causality Behind Property Differences: The positioning of the two fluorine atoms and the methoxy group around the benzonitrile core dictates the molecule's polarity, crystal packing, and intermolecular interactions. For instance, the ortho-position of a fluorine atom relative to the methoxy group in 3,6-Difluoro-2-methoxybenzonitrile is expected to induce steric hindrance and influence the conformation of the methoxy group, which in turn would affect its physical properties compared to its isomers.

Spectroscopic Characterization: Bridging Theory and Experiment

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. Here, we present the predicted spectroscopic data for 3,6-Difluoro-2-methoxybenzonitrile based on Density Functional Theory (DFT) calculations and compare it with the experimental data of its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for 3,6-Difluoro-2-methoxybenzonitrile are crucial for its identification and structural confirmation.

Theoretical Prediction Protocol: NMR Spectroscopy

NMR_Prediction_Workflow

Predicted vs. Experimental NMR Data

Nucleus3,6-Difluoro-2-methoxybenzonitrile (Predicted Chemical Shifts, ppm)2,4-Difluorobenzoyl-substituted Piperazines (Experimental ¹⁹F, ppm)[4]
¹H Aromatic protons expected in the range of 6.8-7.5 ppm. Methoxy protons (~3.9 ppm).Not directly comparable
¹³C Aromatic carbons (100-160 ppm), Nitrile carbon (~115 ppm), Methoxy carbon (~56 ppm).Not directly comparable
¹⁹F Expected in the range of -110 to -140 ppm (relative to CFCl₃).-110.7 and -106.0

Rationale for Predicted Shifts: The electron-withdrawing nature of the fluorine atoms and the nitrile group, combined with the electron-donating effect of the methoxy group, will significantly influence the chemical shifts of the aromatic protons and carbons. The precise positions of the fluorine atoms are critical in determining the ¹⁹F NMR chemical shifts. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, are highly effective in predicting these shifts with reasonable accuracy.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 3,6-Difluoro-2-methoxybenzonitrile will show characteristic absorption bands for the nitrile, ether, and C-F bonds.

Theoretical Prediction Protocol: IR Spectroscopy

IR_Prediction_Workflow

Predicted vs. Experimental IR Data

Functional Group3,6-Difluoro-2-methoxybenzonitrile (Predicted Wavenumber, cm⁻¹)2-Fluoro-6-methoxybenzonitrile (Experimental Wavenumber, cm⁻¹)[3]
C≡N stretch ~2230-2240Not specified
C-O-C stretch ~1250-1300 (asymmetric), ~1020-1080 (symmetric)Not specified
C-F stretch ~1100-1300Not specified
Aromatic C=C stretch ~1450-1600Not specified

Justification of Vibrational Frequencies: The vibrational frequencies of the functional groups are influenced by the electronic effects of the substituents. DFT calculations can predict these frequencies, which are often systematically overestimated. Applying a scaling factor can improve the agreement with experimental data.[6]

Synthesis and Reactivity: A Proposed Pathway

Proposed Synthesis Workflow

Synthesis_Workflow

Experimental Protocol: Proposed Synthesis

  • Synthesis of 2,5-Difluoroaniline: This starting material can be synthesized from 2,5-difluoronitrobenzene via reduction, for example, using hydrogen gas with a palladium on carbon catalyst.[7][8]

  • Diazotization and Sandmeyer Reaction: 2,5-Difluoroaniline can be converted to the corresponding diazonium salt, which is then reacted with a cyanide source (e.g., copper(I) cyanide) to yield 2,5-difluorobenzonitrile.

  • Nitration: The 2,5-difluorobenzonitrile can be nitrated to introduce a nitro group onto the aromatic ring. The directing effects of the fluorine and nitrile substituents will need to be carefully considered to achieve the desired regioselectivity.

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the ring towards nucleophilic attack. Reaction with sodium methoxide would lead to the displacement of one of the fluorine atoms to introduce the methoxy group. The regioselectivity of this step is crucial and will depend on the relative activation of the C-F bonds by the nitro and nitrile groups.

Reactivity Profile: The presence of two electron-withdrawing fluorine atoms and a nitrile group, along with an electron-donating methoxy group, creates a unique reactivity profile for 3,6-Difluoro-2-methoxybenzonitrile. The molecule is expected to be susceptible to nucleophilic aromatic substitution, with the positions ortho and para to the nitrile and meta to the methoxy group being the most activated.

Conclusion: The Synergy of Theoretical and Comparative Analysis

This guide has provided a comprehensive overview of the theoretical and experimental properties of 3,6-Difluoro-2-methoxybenzonitrile. In the absence of direct experimental data, a robust comparative analysis with its isomers, underpinned by theoretical predictions from DFT calculations, has been presented. This approach not only provides valuable insights into the expected characteristics of this promising molecule but also highlights a powerful strategy for the characterization of novel compounds in the early stages of research and development. The predicted spectroscopic data and the proposed synthetic route offer a solid foundation for future experimental work on 3,6-Difluoro-2-methoxybenzonitrile.

References

  • PrepChem.com. Synthesis of 2,5-difluoroaniline. [Link]

  • PubChem. 2-Fluoro-6-methoxybenzonitrile. [Link]

  • PubChem. 2,3-Difluoro-6-methoxybenzonitrile. [Link]

  • PubChemLite. 2,5-difluoro-4-methoxybenzonitrile (C8H5F2NO). [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • NIH. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • Oriental Journal of Chemistry. Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations. [Link]

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Comparative

The Fluorine Advantage: A Comparative Guide to Fluorinated and Non-Fluorinated Benzonitriles in Drug Discovery

In the landscape of modern medicinal chemistry, the benzonitrile scaffold stands as a privileged structure, integral to the development of a wide array of therapeutics.[1][2] Its utility is rooted in its unique electroni...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the benzonitrile scaffold stands as a privileged structure, integral to the development of a wide array of therapeutics.[1][2] Its utility is rooted in its unique electronic character and its role as a versatile synthetic intermediate.[1][2] The strategic introduction of fluorine atoms onto this scaffold can dramatically modulate a molecule's physicochemical and pharmacological properties, offering a powerful tool for drug design and optimization.[3][4][5] This guide provides a comparative analysis of fluorinated and non-fluorinated benzonitriles, offering insights into their synthesis, properties, and applications, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Impact of Fluorination on Physicochemical Properties

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to the electronic landscape of the benzonitrile molecule.[6] This alteration of electronic properties, in turn, influences lipophilicity, metabolic stability, and molecular interactions, which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.[3][7]

Electronic Effects and Molecular Properties

Fluorine's strong inductive electron-withdrawing effect (-I) significantly influences the dipole moment and ionization potential of the benzonitrile ring.[6] This can lead to altered binding affinities for target proteins and can also impact the molecule's susceptibility to metabolic enzymes.[3][8][9]

PropertyNon-Fluorinated Benzonitrile (Benzonitrile)Fluorinated Benzonitrile (Illustrative Examples)Rationale for Change
Dipole Moment (µ) ~4.52 D> 4.52 DIncreased due to the high electronegativity of fluorine.[6]
Ionization Potential (IP) ~9.73 eV> 9.73 eVIncreased due to the electron-withdrawing nature of fluorine, making it more difficult to remove an electron.[6]
Lipophilicity (logP) ~1.56 (Benzonitrile)Position-dependentFluorine can increase or decrease lipophilicity depending on its position and the overall molecular context.
Metabolic Stability Susceptible to oxidationGenerally enhancedThe strong C-F bond can block sites of metabolism, leading to improved metabolic stability.[7][8][9]

Spectroscopic Distinctions: A Comparative Analysis

The introduction of fluorine also leads to distinct signatures in various spectroscopic analyses, which are crucial for characterization and quality control.

FT-IR Spectroscopy

The position of the fluorine atom on the benzene ring influences the C-F stretching and aromatic C-H bending vibrations.

Functional Group2-Fluorobenzonitrile (cm⁻¹)3-Fluorobenzonitrile (cm⁻¹)4-Fluorobenzonitrile (cm⁻¹)Benzonitrile (cm⁻¹)
C≡N Stretch ~2230~2235~2231~2229
C-F Stretch ~1257~1250~1230N/A
Aromatic C-H Bending ~760 (ortho)~880, ~780 (meta)~835 (para)~760 (mono-substituted)

Data compiled from BenchChem.[10]

¹H and ¹³C NMR Spectroscopy

The chemical shifts in NMR spectra are also significantly affected by the presence and position of the fluorine atom.

Proton Position2-Fluorobenzonitrile (ppm) in CDCl₃3-Fluorobenzonitrile (ppm) in CDCl₃4-Fluorobenzonitrile (ppm) in CDCl₃Benzonitrile (ppm) in CDCl₃
H2 -~7.45 (m)7.68 (dd, J=9.1, 5.1 Hz)~7.6 (d)
H3 ~7.31 (m)~7.30 (m)7.19 (t, J=8.2 Hz)~7.4 (t)
H4 ~7.64 (m)~7.50 (m)-~7.5 (t)
H5 ~7.55 (m)~7.45 (m)7.19 (t, J=8.2 Hz)~7.4 (t)
H6 ~7.68 (m)-7.68 (dd, J=9.1, 5.1 Hz)~7.6 (d)

Data compiled from BenchChem.[10]

Synthesis Strategies: Accessing Fluorinated and Non-Fluorinated Scaffolds

A variety of synthetic routes are available for the preparation of both fluorinated and non-fluorinated benzonitriles, each with its own advantages and limitations.

Synthesis of Non-Fluorinated Benzonitriles

A common industrial method for producing benzonitrile is the ammoxidation of toluene.[11] For laboratory-scale synthesis, the dehydration of benzamide or the Sandmeyer reaction of aniline are frequently employed. A green synthesis route using an ionic liquid has also been reported.[12]

cluster_0 Synthesis of Non-Fluorinated Benzonitriles Toluene Toluene Benzonitrile Benzonitrile Toluene->Benzonitrile Ammoxidation Benzamide Benzamide Benzamide->Benzonitrile Dehydration Aniline Aniline Aniline->Benzonitrile Sandmeyer Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Benzonitrile with Hydroxylamine [22]

Caption: Common synthetic routes to non-fluorinated benzonitriles.

Synthesis of Fluorinated Benzonitriles

Fluorinated benzonitriles can be prepared through several methods, including nucleophilic aromatic substitution (SNAAr) of a corresponding chloro- or nitrobenzonitrile with a fluoride source, or through the Horner-Wadsworth-Emmons reaction for more complex structures.[13][14]

cluster_1 Synthesis of Fluorinated Benzonitriles Chlorobenzonitrile Chlorobenzonitrile Fluorinated Benzonitrile Fluorinated Benzonitrile Chlorobenzonitrile->Fluorinated Benzonitrile Fluorination (e.g., KF) [4] Fluorinated Precursors Fluorinated Precursors Fluorinated Precursors->Fluorinated Benzonitrile Horner-Wadsworth-Emmons [8]

Caption: Key synthetic strategies for accessing fluorinated benzonitriles.

Applications in Drug Discovery: Leveraging the Properties of Fluorination

The unique properties of benzonitriles, particularly when fluorinated, have been exploited in the development of numerous therapeutic agents.

Non-Fluorinated Benzonitriles in Therapeutics

Benzonitrile derivatives have shown significant potential in various therapeutic areas, including as kinase inhibitors in oncology and as antiviral agents.[1] The nitrile group can act as a hydrogen bond acceptor and is considered a bioisostere for various functional groups.[1][15]

The Fluorine Advantage in Medicinal Chemistry

The introduction of fluorine can enhance a drug candidate's metabolic stability, binding affinity, and membrane permeability.[3][4][7] This has led to the successful development of numerous fluorinated pharmaceuticals. For example, fluorination can block metabolic hot spots, leading to improved pharmacokinetic profiles.[5][8][9]

Therapeutic AreaExample Compound ClassRole of BenzonitrileRole of Fluorine
Oncology Kinase InhibitorsKey pharmacophore for binding.[1]Enhances binding affinity and metabolic stability.[5]
Antiviral HCV Entry InhibitorsCore scaffold for potent inhibition.[1]Can improve membrane permeability and bioavailability.
Neuroscience mGluR5 LigandsComponent of high-affinity radioligands for PET imaging.[16][17]The fluorine-18 isotope is used for detection in PET scans.[16][17]

Experimental Protocols

General Protocol for the Synthesis of 4-Fluorobenzonitrile from 4-Chlorobenzonitrile[13]
  • Reactant Preparation: In a suitable reaction vessel, combine 4-chlorobenzonitrile and potassium fluoride (e.g., in a 1:3 molar ratio).

  • Solvent Addition: Add a high-boiling point aprotic polar solvent, such as 1,3-dimethyl-2-imidazolidone (DMI).

  • Reaction: Heat the mixture to a high temperature (e.g., 280°C) and maintain for a specified time (e.g., 2 hours).

  • Work-up and Purification: After cooling, the reaction mixture is worked up through extraction and the crude product is purified, for example, by distillation or chromatography, to yield 4-fluorobenzonitrile.

General Protocol for In Vitro Metabolic Stability Assay
  • Compound Incubation: Incubate the test compound (fluorinated or non-fluorinated benzonitrile) at a final concentration of 1 µM with liver microsomes (e.g., human, rat) and NADPH in a phosphate buffer (pH 7.4) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining parent compound concentration.

  • Data Analysis: The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the disappearance rate of the parent compound.

cluster_2 Metabolic Stability Assay Workflow Incubation Incubation Time_Sampling Time_Sampling Incubation->Time_Sampling Test Compound + Microsomes + NADPH Quenching Quenching Time_Sampling->Quenching Aliquots at t = 0, 5, 15, 30, 60 min LC_MS_Analysis LC_MS_Analysis Quenching->LC_MS_Analysis Cold Acetonitrile + Internal Standard Data_Analysis Data_Analysis LC_MS_Analysis->Data_Analysis Quantify Parent Compound

Caption: Workflow for a typical in vitro metabolic stability assay.

Conclusion

The strategic incorporation of fluorine into the benzonitrile scaffold offers a powerful and versatile strategy in modern drug discovery. While non-fluorinated benzonitriles continue to serve as valuable building blocks and pharmacophores, the introduction of fluorine provides a nuanced approach to fine-tuning the physicochemical and pharmacological properties of drug candidates. By understanding the comparative advantages and synthetic accessibility of both fluorinated and non-fluorinated benzonitriles, researchers can make more informed decisions in the design and optimization of novel therapeutics. The continued development of new fluorination methodologies will undoubtedly expand the toolkit of medicinal chemists and further solidify the importance of fluorinated benzonitriles in the pharmaceuticals of the future.

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  • Synthesis and Simple 18F-Labeling of 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a High Affinity Radioligand for Imaging Monkey Brain Metabotropic Glutamate Subtype-5 Receptors with Positron Emission Tomography. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

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  • Sourcing High-Purity Fluorinated Benzonitriles for Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
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Validation

Introduction: The Imperative of Cytotoxicity Profiling for Novel Benzonitriles

An In-Depth Technical Guide to Assessing the Cytotoxicity of 3,6-Difluoro-2-methoxybenzonitrile and Its Derivatives The benzonitrile scaffold is a privileged structure in medicinal chemistry, forming the basis of numerou...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Cytotoxicity of 3,6-Difluoro-2-methoxybenzonitrile and Its Derivatives

The benzonitrile scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The introduction of fluorine and methoxy substituents can significantly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and target binding affinity.[3][4] 3,6-Difluoro-2-methoxybenzonitrile represents a novel chemical entity with potential applications in drug discovery and materials science. However, before its potential can be realized, a thorough evaluation of its safety profile, beginning with in vitro cytotoxicity, is paramount. This guide provides a comparative framework and detailed experimental protocols to assess the cytotoxic effects of 3,6-Difluoro-2-methoxybenzonitrile and its derivatives.

The Comparative Landscape: Establishing a Framework for Evaluation

Reference Compounds with Known Cytotoxicity

A number of benzonitrile-containing herbicides have been extensively studied for their cytotoxic effects and serve as valuable positive controls and benchmarks.

  • Bromoxynil, Chloroxynil, and Ioxynil: These halogenated benzonitriles have demonstrated high cytotoxic effects on human liver (Hep G2) and kidney (HEK293T) cell lines.[5][6][7] Their mechanism of action is linked to compromising cell membrane integrity.[5][6]

  • Dichlobenil: In contrast to the above, dichlobenil exhibits lower cytotoxicity, highlighting how structural variations can significantly impact biological activity.[5][6]

Structural Analogs for Comparative Analysis

The following commercially available compounds are proposed for a comparative study due to their structural similarity to 3,6-Difluoro-2-methoxybenzonitrile.

  • 2-Fluoro-6-methoxybenzonitrile

  • 2,6-Difluorobenzonitrile[8]

  • 2,3-Difluoro-6-methoxybenzonitrile[9]

  • 4-Fluoro-2-methoxybenzonitrile[10]

  • 3,5-Difluoro-2-methoxybenzonitrile[11]

  • 2,4-Difluoro-3-methoxybenzonitrile[12]

Hypothesized Cytotoxicity and Structure-Activity Relationships (SAR)

The cytotoxicity of benzonitrile derivatives is heavily influenced by their substitution patterns.[13] Halogenated and toluene derivatives may act as non-polar narcotics, while those with nitro and aldehyde groups can exhibit more specific and potent mechanisms of action.[13]

For 3,6-Difluoro-2-methoxybenzonitrile, the presence of two electron-withdrawing fluorine atoms on the aromatic ring is expected to enhance its metabolic stability and lipophilicity.[3] This could potentially lead to increased cell penetration and interaction with intracellular targets. The methoxy group may be subject to metabolism, potentially leading to the formation of more reactive species. The relative cytotoxicity of this compound and its isomers will depend on the interplay of these electronic and steric factors. A quantitative structure-activity relationship (QSAR) analysis following experimental data acquisition would be highly informative.[13]

Experimental Protocols for Comprehensive Cytotoxicity Assessment

To empirically determine the cytotoxicity of 3,6-Difluoro-2-methoxybenzonitrile and its analogs, a panel of in vitro assays is recommended. The following protocols are based on established methods.[2][14][15][16]

General Workflow for In Vitro Cytotoxicity Testing

The following diagram outlines a typical workflow for assessing the cytotoxicity of a test compound.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., Hep G2, HEK293T) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) compound_treatment Compound Treatment (24-72h incubation) compound_prep->compound_treatment cell_seeding->compound_treatment assay_addition Addition of Assay Reagent (MTT, XTT, or LDH substrate) compound_treatment->assay_addition incubation Incubation (as per protocol) assay_addition->incubation measurement Absorbance Measurement (Plate Reader) incubation->measurement data_proc Data Processing (Blank Subtraction) measurement->data_proc viability_calc Calculation of % Cell Viability data_proc->viability_calc ic50_calc IC50 Determination viability_calc->ic50_calc

Caption: General workflow for in vitro cytotoxicity assessment.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[14][15] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[14][15]

Protocol:

  • Cell Seeding: Seed cells (e.g., Hep G2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle controls (e.g., <0.5% DMSO).[14]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14][15][16]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[1][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value from a dose-response curve.[1]

XTT Assay for Cell Viability

Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative to the MTT assay. The formazan product of XTT is water-soluble, eliminating the need for a solubilization step and making it suitable for high-throughput screening.[2][14]

Protocol:

  • Follow steps 1-3 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling reagent.[2]

  • XTT Addition: Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450-500 nm.[14]

  • Data Analysis: Calculate cell viability as described for the MTT assay.

Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity

Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5][6]

Protocol:

  • Follow steps 1-3 of the MTT protocol.

  • Sample Collection: Centrifuge the plate and collect the supernatant.

  • LDH Reaction: Add the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add the stop solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).

Data Presentation and Interpretation

The results of the cytotoxicity assays should be summarized in a clear and concise manner to facilitate comparison.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Benzonitrile Derivatives on Hep G2 cells after 48h Treatment

CompoundMTT Assay IC₅₀ (µM)XTT Assay IC₅₀ (µM)LDH Assay EC₅₀ (µM)
Test Compound
3,6-Difluoro-2-methoxybenzonitrileExperimental DataExperimental DataExperimental Data
Structural Analogs
2-Fluoro-6-methoxybenzonitrileExperimental DataExperimental DataExperimental Data
2,6-DifluorobenzonitrileExperimental DataExperimental DataExperimental Data
Reference Compounds
BromoxynilLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
DichlobenilLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Doxorubicin (Positive Control)Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Potential Mechanisms and Signaling Pathways

While the exact mechanism of cytotoxicity for 3,6-Difluoro-2-methoxybenzonitrile is unknown, many cytotoxic compounds induce apoptosis through the activation of caspase cascades. The following diagram illustrates a simplified, hypothetical pathway.

G compound Benzonitrile Derivative stress Mitochondrial Stress compound->stress Induces cyto_c Cytochrome c Release stress->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway.

Conclusion

This guide provides a comprehensive strategy for evaluating the cytotoxicity of 3,6-Difluoro-2-methoxybenzonitrile and its derivatives. By employing a comparative approach with known cytotoxic agents and structural analogs, and by utilizing a panel of robust in vitro assays, researchers can generate the critical data needed to understand the safety profile of these novel compounds. The outlined protocols and data presentation formats offer a standardized framework for consistent and reliable cytotoxicity assessment, which is a crucial first step in the development of any new chemical entity for therapeutic or other applications.

References

  • Lovecka, P., Thimova, M., Grznarova, P., et al. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. BioMed Research International, 2015, 381264. [Link]

  • Cronin, M. T., Gregory, B. W., & Schultz, T. W. (1998). Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis. Chemical research in toxicology, 11(8), 902-908. [Link]

  • Lovecka, P., Thimova, M., Grznarova, P., et al. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. ResearchGate. [Link]

  • SciSpace. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. SciSpace. [Link]

  • Semantic Scholar. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. Semantic Scholar. [Link]

  • Trevigen. (n.d.). XTT Proliferation Assay Protocol. Trevigen. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • PubChem. (n.d.). 2,3-Difluoro-6-methoxybenzonitrile. PubChem. [Link]

  • Google Patents. (1995). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
  • Wang, Y., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 45(1-2), 166-171. [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. ResearchGate. [Link]

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methoxybenzonitrile. PubChem. [Link]

  • PubChemLite. (n.d.). 3,5-difluoro-2-methoxybenzonitrile. PubChemLite. [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. ResearchGate. [https://www.researchgate.net/publication/267355088_SYNTHESIS_AND_BIOLOGICAL_SCREENING_OF_2-AMINO-6-ARYL-4-3'-DIFLUOROMETHOXY-5'-3-METHYL-4-222-TRIFLUOROETHOXYPYRIDIN-2-YL METHOXYPHENYL-NICOTINONITRILES]([Link] METHOXYPHENYL-NICOTINONITRILES)

Sources

Comparative

assessing the metabolic stability of 3,6-Difluoro-2-methoxybenzonitrile

A Comparative Guide to the Metabolic Stability of 3,6-Difluoro-2-methoxybenzonitrile This guide provides an in-depth assessment of the metabolic stability of 3,6-Difluoro-2-methoxybenzonitrile, a compound of interest in...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Metabolic Stability of 3,6-Difluoro-2-methoxybenzonitrile

This guide provides an in-depth assessment of the metabolic stability of 3,6-Difluoro-2-methoxybenzonitrile, a compound of interest in modern medicinal chemistry. We will explore the theoretical underpinnings of its metabolic fate, present detailed experimental protocols for its evaluation, and compare its stability profile against relevant structural analogs. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply metabolic stability data in their discovery pipelines.

Introduction: The Critical Role of Metabolic Stability

In drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. A molecule's efficacy is not solely determined by its affinity for a biological target; its absorption, distribution, metabolism, and excretion (ADME) properties are equally critical.[1][2] Of these, metabolism—the body's enzymatic conversion of compounds—is a primary driver of drug clearance. A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.[3]

The metabolic stability of a compound, therefore, is a key parameter that dictates its half-life and bioavailability.[3][4] Early assessment of metabolic stability using in vitro systems allows for the strategic optimization of lead compounds, saving invaluable time and resources.[1][5]

This guide focuses on 3,6-Difluoro-2-methoxybenzonitrile . Its structure presents a fascinating case study:

  • Aromatic Nitrile Core: A common scaffold in medicinal chemistry.

  • Methoxy Group: A potential site for Phase I metabolism (O-demethylation).

  • Difluoro Substitution: Fluorine atoms are strategically added to modulate physicochemical properties and, critically, to block sites of metabolic attack.[6][7]

We will dissect how these structural features are hypothesized to influence metabolic fate and provide the experimental framework to test these hypotheses rigorously.

Theoretical Considerations & Mechanistic Rationale

Before entering the lab, a robust mechanistic hypothesis is essential. The structure of 3,6-Difluoro-2-methoxybenzonitrile suggests several potential metabolic pathways, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[8][9]

  • The Protective Effect of Fluorine: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond.[6] Medicinal chemists frequently exploit this by replacing hydrogen with fluorine at metabolically vulnerable positions ("metabolic soft spots").[10][11] In 3,6-Difluoro-2-methoxybenzonitrile, the fluorine atoms at positions 3 and 6 are expected to shield the aromatic ring from oxidative metabolism (e.g., hydroxylation), a common metabolic route for aromatic compounds.[6][7] This "metabolic blocking" is a primary strategy for enhancing a drug's half-life.[11]

  • O-Demethylation: The 2-methoxy group presents a likely site for oxidative metabolism. CYP enzymes, particularly isoforms like CYP2D6 and CYP3A4, can catalyze the removal of the methyl group to form the corresponding phenol. This is a very common metabolic pathway for aryl methyl ethers.

  • Metabolism of the Nitrile Group: The benzonitrile moiety is generally considered metabolically stable.[12] However, enzymatic hydrolysis to the corresponding benzamide or benzoic acid can occur, though it is less frequent than ring oxidation or O-demethylation.[13][14] Studies on aromatic nitriles show that metabolism often occurs on the ring rather than the nitrile group itself.[12]

  • Potential for Defluorination: While the C-F bond is strong, enzymatic cleavage is not impossible and can lead to the formation of reactive metabolites.[15][16] This is a less probable but important pathway to consider, as it can have toxicological implications.[15]

Based on these principles, our primary hypothesis is that the difluoro-substitution will confer significant metabolic stability, and the main route of any observed metabolism will likely be O-demethylation of the methoxy group.

Potential Metabolic Pathways

G cluster_paths Potential Metabolic Pathways parent 3,6-Difluoro-2-methoxybenzonitrile M1 O-Demethylation (3,6-Difluoro-2-hydroxybenzonitrile) parent->M1 CYP450s (e.g., CYP2D6, CYP3A4) M2 Aromatic Hydroxylation (Likely Blocked by Fluorine) parent->M2 CYP450s (Low Probability) M3 Nitrile Hydrolysis (Benzamide/Benzoic Acid) parent->M3 Hydrolases/CYP450s (Minor Pathway) G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Compound Stock Solutions (10 mM in DMSO) E Initiate Reaction (Add Compound) A->E B Prepare Microsome/ Hepatocyte Suspensions D Pre-incubate Microsomes/Hepatocytes B->D C Prepare Cofactor Solution (NADPH for HLM) C->E D->E F Time Point Sampling (0, 5, 15, 30, 60 min) E->F G Quench Reaction (Acetonitrile + IS) F->G H Protein Precipitation (Centrifugation) G->H I LC-MS/MS Analysis of Supernatant H->I J Data Processing & Calculation of t½, CLint I->J

Caption: General experimental workflow for in vitro metabolic stability assays.

Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of appropriate controls. All analytical quantification relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity. [17]

Protocol 1: Human Liver Microsome (HLM) Stability Assay
  • Preparation:

    • Thaw pooled Human Liver Microsomes (20 mg/mL stock) on ice.

    • Prepare a 10 mM stock solution of the test and comparator compounds in DMSO. Create a 100 µM intermediate stock by diluting in acetonitrile.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution in buffer. [18]2. Incubation:

    • In a 96-well plate, combine the phosphate buffer and liver microsomes to a final protein concentration of 0.5 mg/mL.

    • Add the test/comparator compound to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.

    • Pre-warm the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control (T=0 and stability without cofactor), add buffer instead. [19]3. Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with a suitable internal standard (e.g., a structurally similar but chromatographically distinct compound) to terminate the reaction. [20]4. Sample Processing & Analysis:

    • Seal the plate and vortex vigorously to precipitate microsomal proteins.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
  • Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium (e.g., Williams' Medium E). [21] * Determine cell viability and density using a method like the trypan blue exclusion assay. Adjust the cell density to 1.0 x 10⁶ viable cells/mL.

    • Prepare 1 µM working solutions of the test and comparator compounds in the incubation medium.

  • Incubation:

    • In a 24-well plate, add the hepatocyte suspension.

    • Add the compound working solutions to the wells containing hepatocytes.

    • Place the plate on an orbital shaker in a humidified incubator at 37°C, 5% CO₂. [21]3. Sampling & Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transfer an aliquot of the cell suspension into a tube containing ice-cold acetonitrile with an internal standard. [22][23]4. Sample Processing & Analysis:

    • Vortex the samples to lyse the cells and precipitate proteins.

    • Centrifuge at high speed to pellet cell debris and precipitated proteins.

    • Analyze the supernatant by LC-MS/MS for the remaining parent compound.

Data Analysis and Interpretation

The primary data output from the LC-MS/MS is the peak area ratio of the analyte to the internal standard at each time point.

  • Calculate Percent Remaining:

    • Percent Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) x 100

  • Determine Half-Life (t½):

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • t½ = -0.693 / k

  • Calculate In Vitro Intrinsic Clearance (CLint):

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) x (mL incubation / mg microsomal protein)

    • For Hepatocytes (µL/min/10⁶ cells): CLint = (0.693 / t½) x (mL incubation / million cells)

These CLint values are crucial as they can be scaled to predict in vivo hepatic clearance. [24][25]

Comparative Data Summary (Hypothetical Data)

The following table presents plausible experimental data to illustrate the comparative analysis.

CompoundSystemHalf-Life (t½, min)Intrinsic Clearance (CLint)Stability Category
3,6-Difluoro-2-methoxybenzonitrile HLM > 60 < 11.6 µL/min/mg High
Hepatocytes > 120 < 5.8 µL/min/10⁶ cells High
3-Fluoro-2-methoxybenzonitrile HLM 45.2 15.3 µL/min/mg Moderate
Hepatocytes 88.5 7.8 µL/min/10⁶ cells Moderate
2-Methoxybenzonitrile HLM 12.7 54.6 µL/min/mg Low
Hepatocytes 25.1 27.6 µL/min/10⁶ cells Low
Verapamil (Control) HLM 9.8 70.7 µL/min/mg Low (Expected)
Warfarin (Control) HLM > 60 < 11.6 µL/min/mg High (Expected)

Analysis of Results:

  • Impact of Fluorination: The data clearly demonstrates the powerful effect of fluorine substitution. The non-fluorinated 2-Methoxybenzonitrile shows low stability (high clearance), indicating it is rapidly metabolized. This is consistent with extensive metabolism on the aromatic ring and/or the methoxy group.

  • Single vs. Double Fluorination: The addition of a single fluorine atom in 3-Fluoro-2-methoxybenzonitrile significantly improves metabolic stability, increasing the half-life several-fold. This suggests the fluorine at position 3 effectively blocks a primary site of metabolic attack.

  • The Test Article: 3,6-Difluoro-2-methoxybenzonitrile exhibits the highest metabolic stability, with minimal degradation observed over the course of both assays. The addition of the second fluorine atom at position 6 appears to provide near-complete protection against oxidative metabolism by CYP enzymes under these in vitro conditions. This high stability is a desirable property for a drug candidate, potentially leading to a longer in vivo half-life and improved bioavailability.

Conclusion and Future Directions

This guide demonstrates a comprehensive framework for assessing the metabolic stability of 3,6-Difluoro-2-methoxybenzonitrile. Our theoretical analysis, grounded in established medicinal chemistry principles, predicted that the difluoro-substitution would confer high metabolic stability. The presented dual-system experimental approach, utilizing both human liver microsomes and hepatocytes, provides a robust method to test this hypothesis.

Future studies should focus on metabolite identification to confirm if the minor degradation observed proceeds via the hypothesized O-demethylation pathway. Furthermore, evaluating the compound's potential to inhibit or induce key CYP enzymes is a critical next step to de-risk potential drug-drug interactions, in line with regulatory guidelines. [2][27][28][29]

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Xu, X., Li, H., & Liu, G. (2002). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]

  • Andersson, H., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Evotec. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Begum, J., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved from [Link]

  • Kent, U. M., & Hollenberg, P. F. (2004). Cytochrome P450 3A4-mediated Oxidative Conversion of a Cyano to an Amide Group in the Metabolism of Pinacidil. PubMed. Retrieved from [Link]

  • Ackley, D. C., Rockich, K. T., & Jones, T. R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Retrieved from [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]

  • Smith, J. T., & Hanzlik, R. P. (1989). In Vitro Metabolism of Aromatic Nitriles. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • Dutta, A., et al. (2024). Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp. PubMed. Retrieved from [Link]

  • Bio-Analysis Centre. (2022). Bioanalytical Methods – An Overview. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

  • University of New England. (2015). Cytochromes P450. Retrieved from [Link]

  • Biochemistry Basics by Dr. Amit. (2020). Cytochrome P450 for Xenobiotic Metabolism. YouTube. Retrieved from [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. PubMed Central. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3,6-Difluoro-2-methoxybenzonitrile

For laboratory professionals engaged in cutting-edge research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagent...

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 3,6-Difluoro-2-methoxybenzonitrile are not mere operational afterthoughts; they are foundational to ensuring a safe laboratory environment, maintaining regulatory compliance, and upholding our commitment to environmental stewardship. This guide moves beyond a simple checklist, offering a detailed, scientifically-grounded protocol for the disposal of this compound. We will explore the causality behind each procedural step, providing you with a self-validating system for waste management that builds on a deep understanding of the chemical's properties and associated risks.

Hazard Assessment: Understanding the Compound

3,6-Difluoro-2-methoxybenzonitrile is a halogenated aromatic nitrile. Its chemical structure informs its reactivity and toxicological profile. A thorough understanding of its hazards is the critical first step in safe handling and disposal. The primary hazards are summarized below.

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral, Dermal, Inhalation)H302, H311, H332Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5][6]
Skin Corrosion/IrritationH315Causes skin irritation.[2][3][5][6][7][8][9]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[2][3][5][6][7][8][9]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[5][6][7][8][9]

Expert Insight: The presence of the nitrile group (-C≡N) is a key toxicological feature, as many aliphatic nitriles can release cyanide through metabolic processes, which disrupts cellular respiration.[10] The difluoro-aromatic structure imparts chemical stability, but also means the compound falls under the category of halogenated organic waste, which has specific disposal requirements due to the potential for forming toxic byproducts like gaseous hydrogen fluoride (HF) upon incomplete combustion.[7]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

A robust PPE protocol is your primary defense against exposure during handling and disposal operations. The selection of appropriate PPE is dictated by the hazards identified above.

PPE CategorySpecificationRationale
Eye Protection ANSI-approved chemical splash goggles or a face shield.[8][9][11]Protects against splashes of the chemical, which can cause serious eye irritation.
Hand Protection Nitrile rubber gloves. Double gloving is recommended.[11]Provides a barrier against skin contact. Nitrile gloves show poor compatibility with some halogenated solvents, making double-gloving a prudent measure for enhanced protection.[11] Always consult the glove manufacturer's compatibility chart.
Body Protection Fully buttoned lab coat. A chemical-resistant apron is recommended for larger quantities.[11]Prevents contamination of personal clothing and protects against incidental skin exposure.
Respiratory Protection Use only in a well-ventilated area or a certified chemical fume hood.[5][7][8][11]Mitigates the risk of inhaling vapors, which can cause respiratory irritation.

Spill Management Protocol

In the event of an accidental release, a swift and correct response is crucial to minimize exposure and environmental contamination.

Immediate Actions for a Small Spill (Cleanable in <10 minutes):

  • Alert & Secure: Alert personnel in the immediate area.

  • Ventilate: Ensure work is performed in a chemical fume hood or that the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as detailed in Section 2, including double nitrile gloves, chemical splash goggles, and a lab coat.[11]

  • Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect: Carefully sweep or scoop the absorbed material into a compatible, sealable container for hazardous waste.[11]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Label the container as "Spill Debris containing 3,6-Difluoro-2-methoxybenzonitrile" and manage it as hazardous waste according to the procedures in Section 4.

For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.[11][12]

Spill_Response_Protocol spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill (<10 min cleanup) assess->small_spill  Manageable large_spill Large Spill assess->large_spill  Unmanageable alert Alert Area Personnel small_spill->alert evacuate Evacuate Area large_spill->evacuate ppe Don Appropriate PPE alert->ppe absorb Absorb with Inert Material ppe->absorb collect Collect into Waste Container absorb->collect decontaminate Decontaminate Surface collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose contact_ehs Contact EHS/Emergency Response evacuate->contact_ehs

Spill Response Decision Flowchart.

Waste Disposal Workflow: A Step-by-Step Guide

The recommended and safest method for the disposal of 3,6-Difluoro-2-methoxybenzonitrile is to engage a licensed professional waste disposal company.[7][9] In-laboratory treatment or neutralization is strongly discouraged as it can create unknown and potentially more hazardous byproducts.[9]

Step 1: Waste Segregation

  • Action: Collect waste 3,6-Difluoro-2-methoxybenzonitrile and any materials contaminated with it (e.g., spill debris, contaminated gloves) in a designated "Halogenated Organic Waste" container.[12][13][14][15]

  • Causality: Halogenated wastes require specific disposal methods, often high-temperature incineration with scrubbers to neutralize acidic gases like HF and HCl that are produced. Mixing them with non-halogenated waste complicates the disposal process and can increase costs.[14] Never mix with incompatible materials such as strong oxidizing agents or strong bases.[7]

Step 2: Container Selection and Management

  • Action: Use a sturdy, chemically resistant container with a tightly sealing screw cap. Polyethylene containers are often suitable.[11] The container must be in good condition, free of leaks or external contamination.

  • Causality: A secure container prevents the release of vapors and protects against spills.[12] Containers should only be filled to about 75-80% capacity to allow for vapor expansion.[15] Keep the container closed at all times except when adding waste.[12][16]

Step 3: Labeling

  • Action: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "Waste 3,6-Difluoro-2-methoxybenzonitrile".

    • List all constituents if it is a mixed waste.

    • The associated hazards (e.g., Toxic, Irritant).[14]

  • Causality: Proper labeling is a regulatory requirement under OSHA's Hazard Communication Standard and is essential for the safety of everyone who handles the container, from lab personnel to waste disposal technicians.[17]

Step 4: Storage

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[14] This area should be a well-ventilated space, such as a designated cabinet under a fume hood. Store it away from incompatible materials and within secondary containment (e.g., a plastic tub) to contain any potential leaks.[11][16]

  • Causality: Safe storage minimizes the risk of accidental spills, reactions with incompatible chemicals, and personnel exposure. Secondary containment is a critical safeguard against environmental release.

Step 5: Disposal of Empty Containers

  • Action: A container that held 3,6-Difluoro-2-methoxybenzonitrile is not considered "empty" until it has been properly rinsed. The first rinse must be collected and disposed of as hazardous waste.[16] For highly toxic chemicals, the first three rinses must be collected.[16]

  • Causality: Trivial amounts of chemical residue can still pose a hazard. Collecting the rinseate ensures that this residue enters the proper waste stream.

Step 6: Arranging for Disposal

  • Action: Contact your institution's EHS department to schedule a pickup. Provide them with the Safety Data Sheet (SDS) for the compound.

  • Causality: The EHS department manages the relationship with licensed waste disposal vendors and ensures that all waste is transported and disposed of in compliance with EPA and local regulations.[18]

Disposal_Workflow start Identify Waste (3,6-Difluoro-2-methoxybenzonitrile) segregate Segregate into 'Halogenated Organic Waste' start->segregate container Select Compatible Container segregate->container label Label Container Correctly (Name, Hazards, 'Hazardous Waste') container->label store Store in Designated SAA with Secondary Containment label->store pickup Contact EHS for Pickup store->pickup end Compliant Disposal by Licensed Vendor pickup->end

Waste Disposal Decision Workflow.

By adhering to this comprehensive guide, you are not only ensuring the safe and compliant disposal of 3,6-Difluoro-2-methoxybenzonitrile but also contributing to a culture of safety and excellence within your institution.

References

  • Halogenated Solvents Safety Procedures. (n.d.). Washington State University, Environmental Health & Safety. Retrieved from [Link]

  • 2,3-Difluoro-6-methoxybenzonitrile. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College, Environmental Health and Safety. Retrieved from [Link]

  • 4-Fluoro-2-methoxybenzonitrile. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • 3,6-Difluoro-2-methoxybenzonitrile Standard. (n.d.). CAS Standard Information Network. Retrieved from [Link]

  • Management of Hazardous Waste Procedure. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

  • 3,5-difluoro-2-methoxybenzonitrile (C8H5F2NO). (n.d.). PubChemLite. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University, Environmental Health & Radiation Safety. Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]

  • Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). University of Maryland, Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • EHSO Manual - Hazardous Waste. (n.d.). University of Oklahoma Health Sciences Center. Retrieved from [Link]

  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 3,6-Difluoro-2-methoxybenzonitrile

This document provides essential safety and handling protocols for 3,6-Difluoro-2-methoxybenzonitrile. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environm...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 3,6-Difluoro-2-methoxybenzonitrile. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not just for ourselves but for our colleagues. The following guide is structured from a risk-mitigation perspective, explaining the causality behind each procedural step to build a self-validating system of safety. The guidance is based on the known hazards of structurally similar fluorinated and nitrile-containing aromatic compounds.

Hazard Assessment: Understanding the Risk Profile

3,6-Difluoro-2-methoxybenzonitrile belongs to a class of substituted benzonitriles. While comprehensive toxicological data for this specific molecule may be limited, the hazards can be inferred from its functional groups—difluoro, methoxy, and particularly the benzonitrile core.

The nitrile group (-CN) is a well-known toxicophore, and aromatic nitriles can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] The presence of fluorine atoms can significantly alter a molecule's metabolic fate and stability.[3][4] While the carbon-fluorine bond is strong, metabolic processes can sometimes lead to defluorination, potentially releasing fluoride ions or forming other toxic metabolites.[3] Therefore, we must treat this compound with a high degree of caution, assuming it possesses significant toxicity and irritant properties.

Based on data from analogous compounds like 2,6-Difluorobenzonitrile and 2-Fluoro-6-methoxybenzonitrile, the anticipated hazards are summarized below.[1][5]

Hazard Classification Description Primary Exposure Routes
Acute Toxicity (Category 3/4) Toxic or harmful if swallowed, in contact with skin, or if inhaled.[1][5]Ingestion, Dermal, Inhalation
Skin Corrosion/Irritation (Category 2) Causes skin irritation upon direct contact.[1][5]Dermal
Serious Eye Damage/Irritation (Category 2/2A) Causes serious eye irritation.[1][5]Ocular
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.[5][6]Inhalation

Core Directive: Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound. Each component serves a specific purpose, and failure to use any one part compromises the entire safety system.

PPE Category Item Specification and Rationale
Hand Protection Double-Gloving SystemInner Glove: Nitrile. Outer Glove: Nitrile or other compatible chemical-resistant glove. Nitrile provides good resistance to a range of chemicals. The double-gloving practice minimizes the risk of exposure from a single glove failure and allows for safe doffing of the contaminated outer layer.[7]
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles: Must be worn at all times to protect against dust particles and splashes.[7] Face Shield: Required over goggles whenever there is a significant risk of splashing, such as during solution transfers or reaction quenching.[7]
Body Protection Flame-Resistant Lab Coat & Chemical-Resistant ApronThe lab coat should be kept fully fastened.[7] A chemical-resistant apron worn over the lab coat provides an essential barrier against spills of liquids and fine solids, protecting your torso.
Respiratory Protection Chemical Fume Hood / RespiratorPrimary: All manipulations of 3,6-Difluoro-2-methoxybenzonitrile (weighing, transfers, reactions) must be conducted in a certified chemical fume hood to control vapor and dust exposure.[2][7] Secondary: If engineering controls are insufficient or in the event of a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[6][7]
Foot Protection Closed-Toed ShoesShoes must fully cover the foot. Perforated shoes or sandals are strictly prohibited in the laboratory where this chemical is handled.[8]

Operational Plan: A Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Verify that the chemical fume hood has a current certification and is functioning correctly.

  • Ensure a safety shower and eyewash station are accessible and unobstructed.[6]

  • Designate a specific area within the fume hood for the procedure to contain potential contamination.

  • Assemble all necessary equipment and reagents before retrieving the 3,6-Difluoro-2-methoxybenzonitrile container.

2. Weighing and Transfer (Inside Fume Hood):

  • Don all required PPE as outlined in the table above.

  • Weigh the solid compound in a tared, sealed container (e.g., a vial or beaker covered with parafilm) to minimize the generation of airborne dust.[7]

  • If transferring the solid, use a spatula and gently add it to the reaction vessel to avoid creating dust clouds.

  • Keep the sash of the fume hood at the lowest possible height throughout the manipulation.[7]

3. During the Experiment:

  • Continuously monitor the reaction for any signs of unexpected changes.

  • Keep all containers with the chemical tightly closed when not in immediate use.[5]

4. Post-Experiment Decontamination:

  • Carefully decontaminate all surfaces and non-disposable equipment that came into contact with the chemical using a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be treated as hazardous waste.

  • Remove the outer pair of gloves and dispose of them as hazardous waste before exiting the fume hood.

  • Wash hands thoroughly with soap and water after the procedure is complete and PPE has been removed.[5]

Disposal Plan: Managing Chemical Waste

Improper disposal is a serious breach of safety and environmental regulations. All waste streams must be handled as hazardous.

  • Solid Waste: All disposable materials contaminated with 3,6-Difluoro-2-methoxybenzonitrile (e.g., gloves, weighing paper, paper towels, silica gel) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[7][9]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and labeled hazardous waste container.[7] Do not mix this waste with other streams unless compatibility has been confirmed.[10]

  • Empty Containers: The original container, even if "empty," must be treated as hazardous waste. It should be triple-rinsed with a suitable solvent; the first rinseate must be collected and disposed of as hazardous liquid waste.[9]

  • Final Disposal: All collected waste must be disposed of through a licensed professional waste disposal company.[10] Do not pour any amount of this chemical or its solutions down the drain.[5][10] Provide the disposal company with the Safety Data Sheet to ensure proper handling.[10]

Emergency Procedures

Chemical Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open.[11][12] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Skin Contact: Promptly flush the affected area with water for at least 15 minutes and remove all contaminated clothing.[11] Seek medical attention.

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.

Chemical Spill:

  • Alert all personnel in the immediate area and evacuate if necessary.

  • If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EH&S) department immediately.[12]

  • For minor spills inside a fume hood, wear appropriate PPE and cover the spill with a compatible absorbent material such as vermiculite or cat litter (do not use paper towels for liquids).[11] Gently sweep the absorbed material into a designated hazardous waste container and decontaminate the area.[11]

Safe Handling and Disposal Workflow

prep 1. Preparation - Verify Fume Hood - Don Full PPE handle 2. Handling in Fume Hood - Weigh & Transfer Solids - Keep Sash Low prep->handle Proceed with caution decon 3. Decontamination - Clean Equipment & Surfaces - Collect Cleaning Materials handle->decon After experiment emergency Emergency Procedures - Know Spill/Exposure Response - Locate Eyewash/Shower handle->emergency waste 4. Waste Segregation - Separate Solid & Liquid Waste - Label Containers Clearly decon->waste disposal 5. Professional Disposal - Contact Licensed Vendor - Provide SDS waste->disposal Final Step

Caption: Workflow for the safe handling and disposal of 3,6-Difluoro-2-methoxybenzonitrile.

References

  • Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile. Benchchem.
  • The Dark Side of Fluorine.ACS Medicinal Chemistry Letters. National Institutes of Health (NIH).
  • Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety, Florida State University.
  • Personal Protective Equipment (PPE). CHEMM, U.S. Department of Health & Human Services.
  • Emergency Procedures for Incidents Involving Chemicals. Research Safety, University of Kentucky.
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro.
  • 3,5-Difluoro-2-methoxybenzonitrile Safety Data Sheet. Synquest Labs.
  • 2,6-Difluorobenzonitrile Safety Data Sheet.
  • 2-Fluoro-6-methoxybenzonitrile Safety Data Sheet. TCI Chemicals.
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  • Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Center for Biotechnology Information (NCBI).
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  • 2,2'-Difluorobiphenyl 98% Safety Data Sheet. Pfaltz & Bauer.
  • Personal Protective Equipment. Environmental Health & Safety Services, University of Iowa.
  • 4-Fluoro-3-methoxybenzonitrile Safety Data Sheet. Capot Chemical Co., Ltd.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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